5-Chloroindole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOTYRCMBZFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146993 | |
| Record name | 5-Chloroindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10517-21-2 | |
| Record name | 5-Chloro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroindole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10517-21-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloroindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloroindole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloroindole-2-carboxylic acid basic properties
An In-depth Technical Guide on the Core Basic Properties of 5-Chloroindole-2-carboxylic acid
Introduction
This compound is a halogenated indole derivative that serves as a crucial building block and key intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structural scaffold is of significant interest in pharmaceutical development due to its presence in various bioactive molecules. This compound is instrumental in the synthesis of agents with potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, relevant experimental protocols, and conceptual biological interactions of this compound.
Physicochemical Properties
The intrinsic properties of this compound are foundational to its application in research and development. These characteristics influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
Identification and General Properties
A summary of the key identifiers and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO₂ | [1][3] |
| Molecular Weight | 195.60 g/mol | [1][3] |
| CAS Number | 10517-21-2 | [1][3][4] |
| EC Number | 234-050-1 | [3] |
| PubChem Substance ID | 24892724 | [3] |
| Appearance | Light pink to beige or light brown fine powder | [4] |
| Melting Point | 287 °C (decomposes) | [3][4] |
| Purity | ≥96% (HPLC)[4], 98%[3], ≥99% (HPLC)[1] | |
| Storage Conditions | Store at 0-8 °C, desiccated | [1][5] |
Solubility and pKa
Solubility and the acid dissociation constant (pKa) are critical parameters for designing experimental conditions and predicting biological behavior.
-
pKa : An experimental pKa value for the carboxylic acid group of this specific molecule is not detailed in the provided search results. For context, the pKa of a typical carboxylic acid is in the range of 2-5.[8] A predicted pKa for the N-H proton of the parent indole scaffold (5-Chloroindole) is approximately 16.09.[9]
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
A common method for synthesizing the title compound is through the hydrolysis of its ethyl ester precursor.[4]
Protocol: Hydrolysis of Ethyl 5-chloroindole-2-carboxylate [4]
-
Reaction Setup : Dissolve 111.5 g of ethyl 5-chloroindole-2-carboxylate in a mixture containing 31.25 g of 96% sodium hydroxide, 183 ml of methanol, and 183 ml of water.
-
Reflux : Heat the mixture to reflux and maintain for 1 hour.
-
Acidification : After the reaction is complete, cool the solution to 40 °C. Slowly add 10% hydrochloric acid dropwise to adjust the pH of the solution to between 3 and 4. This will cause the product to precipitate.
-
Isolation : Allow the reaction solution to cool completely.
-
Purification : Collect the resulting precipitate by filtration. The isolated solid is off-white this compound. The reported yield is approximately 92.5% with a purity of ≥96% as determined by HPLC.[4]
Caption: Workflow for the synthesis of this compound.
General Protocol for pKa Determination
While a specific experimental determination for this compound was not found, standard methodologies can be employed. Potentiometric titration is a classic and reliable method.[9]
Protocol: Potentiometric Titration [9]
-
Sample Preparation : Accurately weigh and dissolve a sample of this compound in a suitable solvent. A mixture of water and an organic co-solvent (e.g., DMSO) may be necessary to ensure complete solubility.
-
Titration Setup : Immerse a calibrated pH electrode into the solution.
-
Titration : Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the resulting titration curve.
Biological Relevance and Mechanism of Action
This compound is a versatile precursor for molecules with diverse biological activities. It is utilized in the synthesis of potent and selective inhibitors for various enzymes and as an antagonist for receptors.
Key Biological Targets:
-
NMDA Receptor : It has been described as a potent antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][10]
-
βII Tryptase : It is a reagent used to synthesize inhibitors of βII tryptase, an enzyme implicated in inflammatory responses.[4]
-
Tyrosine Kinases : The methyl ester derivative of this acid has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways that control cell growth and proliferation.[11]
-
Glycogen Phosphorylase : Derivatives have been synthesized and evaluated as inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism.[6]
The general mechanism for many of its derivatives involves competitive inhibition, where the molecule binds to the active site of an enzyme or the binding site of a receptor, preventing the natural substrate or ligand from binding and thereby blocking the downstream biological signaling cascade.
Caption: Conceptual diagram of receptor antagonism by a derivative.
Conclusion
This compound is a compound of significant value in synthetic and medicinal chemistry. Its well-defined physical properties and versatile reactivity make it an essential starting material for the development of novel therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers and scientists engaged in drug discovery and development, facilitating further exploration of this important molecular scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 98 10517-21-2 [sigmaaldrich.com]
- 4. This compound | 10517-21-2 [chemicalbook.com]
- 5. goldbio.com [goldbio.com]
- 6. Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors [mdpi.com]
- 7. 5-Chloroindole | 17422-32-1 [chemicalbook.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. biosynth.com [biosynth.com]
The Synthesis and Therapeutic Potential of 5-Chloroindole-2-carboxylic Acid: A Technical Guide
Introduction: 5-Chloroindole-2-carboxylic acid is a heterocyclic building block that has emerged as a pivotal scaffold in medicinal chemistry. Its rigid structure, featuring a chlorine atom at the 5-position of the indole ring, provides a unique electronic and steric profile that has been exploited in the development of a diverse array of therapeutic agents. This technical guide delves into the discovery, synthesis, and biological significance of this compound, with a focus on its role in the generation of potent enzyme inhibitors for the treatment of cancer, HIV, and metabolic disorders.
Discovery and Historical Synthesis
The discovery of this compound is intrinsically linked to the development of synthetic methods for the indole nucleus in the late 19th century. While a singular "discovery" paper for this specific chloro-substituted derivative is not readily apparent in historical records, its synthesis relies on well-established named reactions that predate its widespread use in drug discovery. The two most prominent historical methods for the synthesis of the indole-2-carboxylic acid core are the Reissert Indole Synthesis and the Fischer Indole Synthesis.
The Reissert Indole Synthesis , first reported by Arnold Reissert in 1897, provides a direct route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[1][2][3][4][5] This reaction involves the condensation of the starting materials to form an ethyl o-nitrophenylpyruvate intermediate, which then undergoes reductive cyclization to yield the indole-2-carboxylic acid. To produce the 5-chloro derivative, the synthesis would commence with 4-chloro-2-nitrotoluene.
Another foundational method is the Fischer Indole Synthesis , discovered by Emil Fischer in 1883.[6][7][8][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from an arylhydrazine and an aldehyde or ketone. For the synthesis of this compound, 4-chlorophenylhydrazine would be reacted with pyruvic acid to form the corresponding hydrazone, which is then cyclized under acidic conditions.[8]
Key Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₂ | |
| Molecular Weight | 195.60 g/mol | |
| Melting Point | 287 °C (decomposes) | |
| Appearance | Off-white to yellow powder | |
| CAS Number | 10517-21-2 |
Spectroscopic Data:
-
¹H NMR: Spectral data is available and can be used for structural confirmation.[10]
-
¹³C NMR: The carbon spectrum provides further evidence of the molecular structure.
-
IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid and N-H of the indole ring.[11]
-
Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.
Experimental Protocols for Synthesis
Reissert Indole Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Reissert indole synthesis.
Step 1: Condensation of 4-Chloro-2-nitrotoluene and Diethyl Oxalate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add an equimolar amount of 4-chloro-2-nitrotoluene.
-
Slowly add diethyl oxalate (1.1 equivalents) to the reaction mixture at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the ethyl 4-chloro-2-nitrophenylpyruvate.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Reductive Cyclization and Hydrolysis
-
Suspend the ethyl 4-chloro-2-nitrophenylpyruvate in a mixture of acetic acid and water.
-
Add a reducing agent, such as iron powder or zinc dust, portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
After the addition of the reducing agent is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the metal residues.
-
The filtrate, containing the ethyl 5-chloroindole-2-carboxylate, is then subjected to basic hydrolysis by adding a solution of sodium hydroxide and heating to reflux for 1-2 hours to saponify the ester.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the this compound.
-
Filter the solid, wash thoroughly with water, and dry.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.[6]
Step 1: Formation of 4-Chlorophenylhydrazone of Pyruvic Acid
-
Dissolve 4-chlorophenylhydrazine hydrochloride in a mixture of ethanol and water.
-
Add a solution of pyruvic acid in ethanol to the hydrazine solution with stirring.
-
The hydrazone will precipitate from the solution upon formation. The reaction can be gently warmed to ensure completion.
-
Cool the mixture and filter the precipitated 4-chlorophenylhydrazone of pyruvic acid. Wash with cold ethanol/water and dry.
Step 2: Cyclization to this compound
-
The dried hydrazone is mixed with a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or a mixture of sulfuric acid in a solvent like ethanol or acetic acid.[6]
-
Heat the mixture to a temperature typically ranging from 100 to 180 °C, depending on the catalyst used. The reaction progress is monitored by TLC.
-
After the reaction is complete, cool the mixture and add it to ice-water to precipitate the crude product.
-
Filter the solid, wash with water to remove the acid catalyst, and dry.
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent.
Applications in Drug Discovery: A Scaffold for Potent Inhibitors
This compound has proven to be a versatile starting material for the synthesis of a multitude of biologically active compounds. Its derivatives have shown significant inhibitory activity against several key enzymes implicated in human diseases.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
Derivatives of 5-chloroindole-2-carboxylate have been identified as potent inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[12][13] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including those with mutations that confer resistance to other EGFR inhibitors.[12][13]
Quantitative Data for EGFR Inhibition by 5-Chloroindole-2-carboxylate Derivatives
| Compound ID | Modification | Target | IC₅₀ (nM) | Reference |
| 3e | m-piperidin-1-yl | EGFR | 68 | [12] |
| 3b | p-pyrrolidin-1-yl | EGFR | 74 | [12] |
| 5f | p-2-methyl pyrrolidin-1-yl | EGFRWT | 68 | [13] |
| 5g | p-4-morpholin-1-yl | EGFRWT | 74 | [13] |
| 5f | p-2-methyl pyrrolidin-1-yl | EGFRT790M | 9.5 | [13] |
| 5g | p-4-morpholin-1-yl | EGFRT790M | 11.9 | [13] |
| Erlotinib (Reference) | - | EGFR | 80 | [12] |
| Osimertinib (Reference) | - | EGFRT790M | 8 | [13] |
EGFR Signaling Pathway and Inhibition Workflow
HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the virus.[14][15][16] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the magnesium ions in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.[14][15]
Quantitative Data for HIV-1 Integrase Inhibition by Indole-2-carboxylic Acid Derivatives
| Compound ID | Modification | Target | IC₅₀ (µM) | Reference |
| 17a | C6 halogenated benzene ring | HIV-1 Integrase | 3.11 | [14][15] |
| 20a | Long branch on C3 of indole core | HIV-1 Integrase | 0.13 | [16] |
HIV-1 Integration Pathway and Inhibition Workflow
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Reissert_indole_synthesis [chemeurope.com]
- 6. testbook.com [testbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Chloroindole-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloroindole-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the indole core, the electron-withdrawing chloro substituent, and the reactive carboxylic acid moiety, provide a fertile ground for chemical modification and the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, detailing its application in the development of inhibitors for a range of enzymes and its use as a foundational structure for novel therapeutic candidates. We present a consolidated summary of quantitative bioactivity data, detailed experimental protocols for key assays and syntheses, and visual representations of relevant signaling pathways to facilitate further research and development in this dynamic field.
Introduction
The indole nucleus is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic molecules with significant pharmacological properties. The substitution pattern on the indole ring plays a crucial role in defining the biological activity of these compounds. This compound, in particular, has garnered considerable attention from medicinal chemists due to its synthetic tractability and the advantageous physicochemical properties imparted by the chloro and carboxylic acid groups.[1][2] The electron-withdrawing nature of the chlorine atom at the 5-position can influence the acidity of the indole N-H, modulate the electron density of the aromatic system, and enhance metabolic stability. The carboxylic acid at the 2-position serves as a key handle for derivatization, allowing for the introduction of various pharmacophoric groups through amide bond formation and other coupling reactions.[3] This guide will explore the multifaceted role of this key intermediate in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.
Therapeutic Applications and Biological Targets
Derivatives of this compound have demonstrated potent inhibitory activity against a variety of biological targets, highlighting the broad therapeutic potential of this scaffold.
Anticancer Agents
The this compound framework has been extensively utilized in the design of novel anticancer agents targeting various hallmarks of cancer.
-
Tyrosine Kinase Inhibitors: Derivatives have shown potent inhibition of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[4] For instance, the methyl ester of this compound has been identified as a potent inhibitor of tyrosine kinase with an IC50 value in the nanomolar range.[4]
-
Tubulin Polymerization Inhibitors: Several indole-2-carboxylic acid benzylidene-hydrazide derivatives, including those with a 5-chloro substituent, have been identified as potent inducers of apoptosis by inhibiting tubulin polymerization.[5][6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
EGFR and BRAF Inhibitors: Novel 5-chloro-indole-2-carboxylate derivatives have been designed and synthesized as potent inhibitors of the EGFRT790M and BRAFV600E mutants, which are key drivers in certain cancers like non-small cell lung cancer and melanoma.[7]
Antiviral Agents
The versatility of the this compound scaffold has been leveraged to develop inhibitors of viral enzymes essential for replication.
-
HIV-1 Reverse Transcriptase (RT) Inhibitors: A notable derivative, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a highly potent, non-nucleoside inhibitor of HIV-1 RT.[8] This compound exhibits low nanomolar inhibitory concentrations against the wild-type enzyme and key mutant strains.
-
HIV-1 Integrase (IN) Inhibitors: The indole-2-carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10] The carboxylate group can chelate the essential magnesium ions in the active site of the enzyme.
Other Therapeutic Areas
-
Glycogen Phosphorylase Inhibitors: Derivatives of this compound have been coupled with other molecular fragments to create potent inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism, making them potential therapeutic agents for type 2 diabetes.[3]
-
Antiplasmodial Agents: The 5-chloro indole scaffold has been identified as a promising starting point for the development of antiplasmodial agents with good potency and metabolic stability.[11]
-
NMDA Receptor Antagonists: Indole-2-carboxylate derivatives have been characterized as antagonists of the NMDA receptor, acting at the glycine binding site, which has implications for the treatment of neurological disorders.[12]
-
IDO1/TDO Dual Inhibitors: 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and implicated in tumor immune evasion.[13]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of this compound.
| Compound | Target | Assay | IC50 / EC50 / GI50 | Cell Line | Reference |
| This compound methyl ester | Tyrosine Kinase | Enzyme Inhibition | 0.5 nM | - | [4] |
| This compound methyl ester | Cancer Cell Growth | In vitro | 0.1 nM | MDA-MB231 | [4] |
| This compound methyl ester | Cancer Cell Growth | In vitro | 10 nM | MCF-7 | [4] |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 RT | Enzyme Inhibition | Low nanomolar | - | [8] |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Viral Spread | Cell-based | Low nanomolar | MT-4 | [8] |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | Apoptosis Induction | Caspase Activation | 0.1 µM | T47D | [5] |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | Cancer Cell Growth | Growth Inhibition | 0.9 µM | T47D | [5] |
| Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b) | BRAFV600E | Antiproliferative | 1.12 µM | LOX-IMVI | [7] |
| Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e) | BRAFV600E | Antiproliferative | 0.96 µM | LOX-IMVI | [7] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | Strand Transfer | 3.11 µM | - | [9] |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | Enzyme Inhibition | 1.17 µM | - | [13] |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | Enzyme Inhibition | 1.55 µM | - | [13] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are achieved through the modulation of specific signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.
Figure 1: The EGFR T790M signaling pathway, a key driver in non-small cell lung cancer, is constitutively activated, leading to downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately promoting cell proliferation and survival. 5-Chloroindole-2-carboxylate derivatives have been developed to inhibit this mutated receptor.
Figure 2: The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, independent of upstream signals from RAS. This drives uncontrolled cell proliferation in cancers such as melanoma. 5-Chloroindole-2-carboxylate derivatives are being investigated as inhibitors of this mutant kinase.
Figure 3: The MmpL3 transporter is essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acid, across the inner membrane of Mycobacterium tuberculosis. Inhibition of MmpL3 by indole-2-carboxamide derivatives disrupts cell wall biosynthesis, leading to bacterial death.
Figure 4: NMDA receptor activation requires the binding of both glutamate and a co-agonist like glycine, leading to calcium influx and the initiation of downstream signaling cascades that are crucial for synaptic plasticity. Indole-2-carboxylate derivatives can act as antagonists at the glycine binding site, thereby modulating neuronal activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, including representative synthetic procedures and biological assays.
Synthesis of this compound Derivatives
5.1.1. General Procedure for the Synthesis of Indole-2-carboxamides
A mixture of the appropriate indole-2-carboxylic acid (1.0 eq), a coupling agent such as HATU (1.5 eq) or BOP (1.5 eq), and a base like triethylamine (2.0 eq) or DIPEA (2.0 eq) in a suitable solvent (e.g., DMF or DCM) is stirred at room temperature for 10-15 minutes. The desired amine (1.2 eq) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[14]
5.1.2. Synthesis of Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b)
To a solution of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate in methanol, 4-(pyrrolidin-1-yl)phenethylamine and a catalytic amount of acetic acid are added. The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride is then added portion-wise, and the reaction is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the title compound.[7][15]
Biological Assays
5.2.1. In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules. A reaction mixture containing tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol) is prepared. The test compound at various concentrations is added to the mixture. The polymerization is initiated by incubating the mixture at 37°C in a microplate reader. The increase in absorbance at 340 nm is monitored over time. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.[1][16]
5.2.2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand. A template/primer hybrid is immobilized on a streptavidin-coated microplate. Recombinant HIV-1 RT, a mixture of dNTPs (including DIG-dUTP), and the test compound are added to the wells. The plate is incubated at 37°C to allow for DNA synthesis. The incorporated DIG is detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate. The absorbance is measured using a microplate reader.[17]
5.2.3. Glycogen Phosphorylase (GP) Inhibition Assay
The activity of glycogen phosphorylase a (GPa) is measured in the direction of glycogen synthesis by monitoring the release of inorganic phosphate from glucose-1-phosphate. The assay is performed in a buffer containing HEPES (pH 7.2), GPa, glycogen, and glucose-1-phosphate. The test compound is pre-incubated with the enzyme. The reaction is initiated by the addition of glucose-1-phosphate. The amount of inorganic phosphate produced is quantified colorimetrically using a reagent such as BIOMOL® Green.[8][9]
5.2.4. Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis. Cell lysates from treated and untreated cells are prepared. The lysate is incubated with a fluorogenic or colorimetric substrate for caspase-3, such as Ac-DEVD-pNA or Ac-DEVD-AMC. The cleavage of the substrate by activated caspase-3 releases a chromophore (pNA) or a fluorophore (AMC), which is quantified by measuring the absorbance or fluorescence, respectively.[18]
Conclusion
This compound has proven to be a remarkably fruitful scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for novel therapeutics. The examples highlighted in this guide, spanning anticancer, antiviral, and other therapeutic areas, demonstrate the power of this privileged structure. Future efforts in this field will likely focus on the further optimization of existing lead compounds, the exploration of novel biological targets, and the development of more efficient and scalable synthetic methodologies. The continued investigation of this compound and its derivatives holds great promise for the discovery of next-generation medicines to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryo-EM snapshots of NMDA receptor activation illuminate sequential rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visualization of Structural Changes Accompanying Activation of N-Methyl-d-aspartate (NMDA) Receptors Using Fast-scan Atomic Force Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing the triheteromeric N-methyl-D-aspartate receptor subunit composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 13. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among its many derivatives, the indole-2-carboxylic acid scaffold has emerged as a particularly versatile and potent pharmacophore. Its rigid structure, combined with the hydrogen bonding capabilities of the carboxylic acid and the indole N-H group, allows for specific and high-affinity interactions with a diverse range of biological targets. This guide provides a comprehensive overview of the biological significance of the indole-2-carboxylic acid scaffold, detailing its therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate its activity.
Biological Activities and Therapeutic Potential
The indole-2-carboxylic acid core has been successfully exploited to develop potent modulators of various enzymes and receptors, leading to promising candidates for antiviral, anticancer, and neurological therapies.
Antiviral Activity: HIV-1 Integrase Inhibition
A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2][3] These compounds, known as integrase strand transfer inhibitors (INSTIs), prevent the integration of the viral DNA into the host genome, effectively halting the viral life cycle.[4][5]
Mechanism of Action: The primary mechanism involves the chelation of two essential magnesium ions (Mg²⁺) within the active site of the integrase enzyme.[2][4][6] The indole nucleus and the C2-carboxylic acid group form a critical pharmacophore that coordinates with these metal ions, preventing the catalytic strand transfer reaction.[7][8] Furthermore, structural modifications, such as the introduction of a halogenated benzene ring at the C6 position, can enhance binding through π-π stacking interactions with the viral DNA.[2][4] Optimizations at the C3 position with long-chain substituents have been shown to improve interactions with a hydrophobic pocket near the active site, significantly boosting inhibitory potency.[7][9]
Neurological Activity: NMDA Receptor Antagonism
Derivatives of indole-2-carboxylic acid act as competitive antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[10][11] The NMDA receptor is a crucial ion channel involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal death, implicating it in conditions like stroke and epilepsy.[10]
Mechanism of Action: Glycine is a co-agonist required for the activation of the NMDA receptor by glutamate. Indole-2-carboxylic acid derivatives competitively inhibit the binding of glycine to its allosteric site on the receptor.[12] This antagonism prevents the channel from opening in response to glutamate, thereby reducing calcium influx and mitigating excitotoxic damage.[10] Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring, particularly halogens at the C5 or C6 positions, can significantly enhance binding affinity.[12][13] Tricyclic derivatives have also been developed, exhibiting high in vivo activity and selectivity for the glycine site.[14]
Anticancer Activity
The indole-2-carboxylic acid scaffold has demonstrated significant potential in oncology, with derivatives exhibiting antiproliferative and pro-apoptotic activities against various cancer cell lines.[1][15]
Mechanisms of Action: The anticancer effects are mediated through multiple mechanisms:
-
Induction of Apoptosis: Certain indole-2-carboxylic acid benzylidene-hydrazides are potent inducers of apoptosis.[16] They have been shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs.[16]
-
Targeting 14-3-3η Protein: Novel derivatives have been designed to target the 14-3-3η protein, an adaptor protein often overexpressed in liver cancer.[17][18] Inhibition of this protein disrupts cancer cell signaling pathways, leading to G1-S phase cell cycle arrest and reduced proliferation.[17]
-
DNA Interaction: Dinuclear copper(II) complexes of indole-2-carboxylic acid have been shown to bind to DNA, likely through intercalation.[19] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells. These complexes also exhibit antioxidant properties.[19]
-
IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are key targets for cancer immunotherapy.[20] Overexpression of these enzymes in the tumor microenvironment leads to immune suppression. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, with the potential to restore anti-tumor immunity.[20]
Other Biological Activities
The versatility of the indole-2-carboxylic acid scaffold extends to other therapeutic areas:
-
Hepatitis C Virus (HCV) Inhibition: Indole derivatives have shown promise as anti-HCV agents, with some compounds inhibiting the viral entry step of the HCV life cycle.[21][22]
-
Antibacterial Activity: Triazole derivatives of indole-2-carboxylic acid have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[23]
-
TRPV1 Agonism: The related indole-2-carboxamide scaffold has been used to design agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[24]
Quantitative Data Summary
The following tables summarize the biological activity of representative indole-2-carboxylic acid derivatives from the cited literature.
Table 1: HIV-1 Integrase Inhibitory Activity
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| Indole-2-carboxylic acid (1) | HIV-1 Integrase | Strand Transfer | 32.37 | [4] |
| 17a | HIV-1 Integrase | Strand Transfer | 3.11 | [2][4] |
| 20a | HIV-1 Integrase | Strand Transfer | 0.13 | [3][7] |
| 9a | HIV-1 Integrase | Strand Transfer | 1.70 | [7] |
| 9b | HIV-1 Integrase | Strand Transfer | 1.05 | [7] |
Table 2: NMDA Receptor Antagonist Activity
| Compound | Target | Assay | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| 5-fluoro-I2CA | NMDA-Glycine Site | Radioligand Binding | 15,000 | - | [11] |
| I2CA | NMDA Receptor | Electrophysiology | - | 105 | [11] |
| 3g (SM-31900) | NMDA-Glycine Site | Radioligand Binding | 1.0 | - | [14] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Target/Mechanism | Reference |
| 9b | T47D (Breast) | Caspase Activation | 0.1 (EC₅₀) | Apoptosis Induction | [16] |
| 9b | T47D (Breast) | Growth Inhibition | 0.9 (GI₅₀) | Tubulin Polymerization | [16] |
| C11 | Bel-7402/5-Fu (Liver) | Proliferation | 4.55 | 14-3-3η Inhibition | [18] |
| 9o-1 | IDO1 | Enzyme Inhibition | 1.17 | IDO1/TDO Inhibition | [20] |
| 9o-1 | TDO | Enzyme Inhibition | 1.55 | IDO1/TDO Inhibition | [20] |
| ICA-Cu | MDA-MB-231 (Breast) | MTT Assay | <20 | DNA Intercalation | [19] |
| ICA-Cu | MCF-7 (Breast) | MTT Assay | <20 | DNA Intercalation | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indole-2-carboxylic acid derivatives.
General Synthesis of Indole-2-Carboxylic Acid Derivatives
A common synthetic strategy involves the modification of a starting indole-2-carboxylic acid core. The following is a representative workflow.
1. Esterification of the Carboxylic Acid:
-
Objective: To protect the carboxylic acid group to allow for modifications at other positions of the indole ring.
-
Procedure: The starting indole-2-carboxylic acid (e.g., 3-Bromo-1H-indole-2-carboxylic acid) is dissolved in anhydrous ethanol.[4] A catalytic amount of concentrated sulfuric acid is added dropwise.[4] The mixture is heated to 80°C and stirred for approximately 2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the ethyl ester.[4]
2. Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination):
-
Objective: To introduce substituents (e.g., substituted anilines) at specific positions (e.g., C3 or C6) of the indole core.
-
Procedure: The esterified indole, a substituted aniline, palladium acetate (Pd(OAc)₂), a phosphine ligand (e.g., Xphos), and a base (e.g., Cs₂CO₃) are combined in a reaction vessel with a solvent such as 1,4-dioxane.[4] The mixture is heated to 110°C for 2-4 hours under an inert atmosphere.[4] After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The crude product is then purified by column chromatography.
3. Saponification (Hydrolysis) of the Ester:
-
Objective: To deprotect the carboxylic acid, yielding the final active compound.
-
Procedure: The substituted ethyl indole-2-carboxylate is dissolved in a mixture of methanol and water.[7] Sodium hydroxide is added, and the reaction is stirred at 80°C for 1.5 hours.[7] After cooling to room temperature, the pH is adjusted to ~6 with acetic acid. The product is extracted with ethyl acetate, and the combined organic layers are concentrated under reduced pressure to provide the final carboxylic acid derivative.[7]
HIV-1 Integrase Strand Transfer Assay
-
Objective: To measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration in vitro.
-
Principle: This is typically a fluorescence-based assay. A model donor DNA substrate is labeled with a fluorophore, and the target DNA is coated on a plate. In the presence of integrase and Mg²⁺, the donor DNA is integrated into the target DNA. The assay measures the amount of integrated donor DNA.
-
Procedure:
-
96-well plates are coated with the target DNA substrate.
-
Recombinant HIV-1 integrase enzyme is pre-incubated with the test compound (indole-2-carboxylic acid derivative) at various concentrations.
-
The fluorophore-labeled donor DNA is added to the enzyme-inhibitor mixture.
-
The reaction is initiated by adding the mixture to the coated wells.
-
The plate is incubated to allow the strand transfer reaction to proceed.
-
The wells are washed to remove non-integrated donor DNA.
-
The fluorescence of the remaining (integrated) DNA is read using a plate reader.
-
The concentration of the compound that inhibits 50% of the strand transfer activity (IC₅₀) is calculated by plotting the percent inhibition against the log of the inhibitor concentration.[4]
-
Radioligand Binding Assay for NMDA-Glycine Site
-
Objective: To determine the binding affinity (Kᵢ) of a compound for the glycine binding site of the NMDA receptor.
-
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]glycine or [³H]DCKA) from the receptor.
-
Procedure:
-
Rat cortical membranes, which are rich in NMDA receptors, are prepared and incubated in a buffer solution.
-
A fixed concentration of the radioligand is added to the membrane preparation.
-
The test compound (indole-2-carboxylic acid derivative) is added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The IC₅₀ value (concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined and converted to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.[12]
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[19]
-
The cells are then treated with the test compound (e.g., ICA-Cu complex) at various concentrations for a specified period (e.g., 48 or 72 hours).[19]
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for several hours to allow formazan crystals to form.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (concentration of compound that inhibits cell growth by 50%) is determined.[19]
-
Conclusion
The indole-2-carboxylic acid scaffold is a remarkably versatile and potent platform for the design of novel therapeutics. Its ability to interact with diverse biological targets, including viral enzymes, ion channels, and cancer-related proteins, underscores its significance in modern drug discovery. The well-defined mechanisms of action, particularly the metal-chelating properties and the ability to act as a competitive antagonist, provide a clear rationale for its biological effects. Continued exploration of the structure-activity relationships and optimization of this privileged scaffold are likely to yield new and improved clinical candidates for a wide range of diseases, from viral infections to cancer and neurological disorders.
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 16. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The discovery of indole derivatives as novel hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
5-Chloroindole-2-carboxylic Acid: A Technical Guide to its Potential in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
5-Chloroindole-2-carboxylic acid is a halogenated indole derivative that holds significant promise as a scaffold for the development of novel agrochemicals. Its structural similarity to the natural plant hormone auxin (indole-3-acetic acid) makes it a compelling candidate for the development of herbicides with a specific mode of action. Furthermore, the broader class of indole derivatives has demonstrated a wide range of biological activities, including fungicidal and insecticidal properties. This technical guide provides an in-depth analysis of the potential of this compound in agrochemical research, summarizing available data, outlining experimental protocols, and visualizing key pathways and workflows. While quantitative bioactivity data for the parent acid is limited in publicly available research, this guide extrapolates its potential based on the activities of its close derivatives and foundational principles of agrochemical discovery.
Introduction: The Indole Scaffold in Agrochemicals
The indole ring is a privileged scaffold in medicinal and agricultural chemistry due to its versatile biological activities.[1] In the agrochemical sector, indole derivatives have been successfully developed as herbicides, fungicides, and insecticides. The introduction of a chlorine atom at the 5-position of the indole ring, as in this compound, can significantly influence the molecule's physicochemical properties and biological activity, potentially enhancing its efficacy and selectivity.[2] This document explores the specific potential of this compound as a core structure for new agrochemical discovery.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is a critical first step in exploring its agrochemical potential. While various methods for the synthesis of indole-2-carboxylic acids exist, a common route involves the Fischer indole synthesis.
General Synthesis of Indole-2-Carboxylic Acids
A prevalent method for synthesizing indole-2-carboxylic acid esters is the Reissert indole synthesis. The resulting ester can then be hydrolyzed to the carboxylic acid.
Synthesis of a Herbicidal Derivative from 5-Chloroindole
A key application of 5-chloroindole is as a precursor to the herbicidal compound 1-acetyl-5-chloroindoline.[3] While not a direct derivative of the carboxylic acid, this synthesis demonstrates the utility of the 5-chloroindole core.
Experimental Protocol: Synthesis of 1-Acetyl-5-chloroindoline [3]
Step 1: Reduction of 5-Chloroindole to 5-Chloroindoline [3]
-
Materials: 5-chloroindole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.[3]
-
Procedure:
-
Dissolve 5-chloroindole in concentrated hydrochloric acid in a round-bottom flask and cool in an ice bath.[3]
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise with stirring.[3]
-
Allow the reaction mixture to warm to room temperature and stir for several hours.[3]
-
Make the solution strongly alkaline by the slow addition of a concentrated NaOH solution while cooling in an ice bath.[3]
-
Extract the product with diethyl ether.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloroindoline.[3]
-
Step 2: N-Acetylation of 5-Chloroindoline [3]
-
Materials: 5-chloroindoline, acetic anhydride, pyridine, dichloromethane (DCM).[3]
-
Procedure:
-
Dissolve the crude 5-chloroindoline in dichloromethane and add pyridine.[3]
-
Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.[3]
-
Allow the reaction to warm to room temperature and stir overnight.[3]
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-acetyl-5-chloroindoline.
-
Agrochemical Potential of this compound Derivatives
The biological activity of this compound and its derivatives spans herbicidal, fungicidal, and insecticidal applications.
Herbicidal Activity: An Auxin Mimic
Many synthetic indole derivatives exhibit herbicidal effects by mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA).[3] At supraoptimal concentrations, these synthetic auxins lead to uncontrolled and disorganized plant growth, ultimately causing plant death.[3] The proposed mechanism of action for herbicidal indole derivatives involves the nuclear auxin signaling pathway mediated by the TIR1/AFB family of F-box proteins.[3]
Experimental Protocol: Seedling Root Growth Inhibition Assay
This bioassay is a standard method to evaluate the auxin-like or herbicidal activity of a compound.
-
Plant Material: Seeds of a model plant species (e.g., Arabidopsis thaliana or cress).
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the growth medium.
-
Assay Procedure:
-
Sterilize seeds and place them on agar plates containing the growth medium and different concentrations of the test compound.
-
Include a solvent control and a positive control (e.g., a known auxin herbicide like 2,4-D).
-
Incubate the plates vertically in a growth chamber for a set period (e.g., 5-7 days).
-
Measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to the solvent control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of root growth).
-
Fungicidal and Insecticidal Potential
Indole derivatives, in general, have shown promising fungicidal and insecticidal activities.[1] Halogenation, such as the presence of a chlorine atom, can enhance these properties. While specific data for this compound is scarce, the broader class of compounds suggests its potential.
Table 1: Reported Agrochemical Activities of Related Indole Derivatives
| Compound Class | Activity Type | Target Organism(s) | Efficacy Data | Reference |
| Indole derivatives | Fungicidal | Botrytis cinerea | EC50 = 2.7 µg/mL (for a 1,3,4-thiadiazole derivative) | [3] |
| Indole derivatives | Insecticidal | Plutella xylostella | LD50 = 5.25 µg/mg (for the unsubstituted indole scaffold) | [1] |
| 1-Acetyl-5-chloroindoline | Herbicidal | Weeds | Phytotoxic properties identified | [3] |
Note: This table presents data for related indole compounds to indicate the potential of the scaffold, as direct quantitative data for this compound in agrochemical applications is not widely published.
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For herbicidal activity based on auxin mimicry, the presence of a carboxylic acid group (or a group that can be metabolized to a carboxylic acid) is often crucial. The chlorine atom at the 5-position likely influences the electronic properties and lipophilicity of the molecule, which can affect its binding to the target receptor and its uptake and transport within the plant. Further research is needed to establish a clear SAR for this compound and its derivatives in an agrochemical context.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel agrochemicals. Its potential as a precursor to auxin-mimicking herbicides is particularly noteworthy. However, a significant data gap exists regarding its specific quantitative bioactivity across different agrochemical applications. Future research should focus on:
-
Systematic Synthesis: Preparation of a library of derivatives of this compound to explore the structure-activity relationships.
-
Comprehensive Biological Screening: Testing the parent compound and its derivatives in a wide range of herbicidal, fungicidal, and insecticidal assays to identify lead compounds.
-
Mode of Action Studies: Elucidating the precise molecular targets and mechanisms of action for any identified active compounds.
By addressing these research areas, the full potential of this compound in the development of next-generation crop protection solutions can be realized.
References
The Strategic Application of 5-Chloroindole-2-carboxylic Acid in Fragment-Based Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloroindole-2-carboxylic acid as a valuable fragment in the realm of drug discovery. We will delve into its physicochemical properties, its application in fragment-based screening campaigns, detailed experimental protocols for hit identification and validation, and its relevance in targeting key signaling pathways implicated in disease.
Core Properties of this compound
This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its indole scaffold is a privileged structure, frequently found in bioactive molecules and approved drugs.[2][3] The presence of a chlorine atom at the 5-position and a carboxylic acid at the 2-position provides specific physicochemical properties and hydrogen bonding capabilities that make it an attractive starting point for fragment-based drug discovery (FBDD).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₂ | [4] |
| Molecular Weight | 195.60 g/mol | [4] |
| Melting Point | 287 °C (decomposes) | [4] |
| Form | Powder | [4] |
| Assay | ≥98% | [4] |
| InChI Key | FUQOTYRCMBZFOL-UHFFFAOYSA-N | [4] |
| SMILES | OC(=O)c1cc2cc(Cl)ccc2[nH]1 | [4] |
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) for weak but efficient binding to a biological target. This compound and its derivatives are excellent candidates for inclusion in fragment libraries due to their adherence to the "Rule of Three" and their ability to form key interactions with protein targets.
The indole-2-carboxylic acid core has been successfully employed as a starting fragment in the discovery of potent inhibitors for challenging targets like Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers.
Case Study: Mcl-1 Inhibitor Discovery
In a notable example of FBDD, an NMR-based screen of a large fragment library identified several chemical scaffolds that bind to Mcl-1. Among these, indole-2-carboxylic acid derivatives were identified as promising hits. These initial fragments, though exhibiting weak binding, provided a critical starting point for structure-based design and optimization, ultimately leading to potent and selective inhibitors.
Table 2: Quantitative Data for Indole-2-Carboxylic Acid Fragments Targeting Mcl-1
| Compound | Ki (µM) | Ligand Efficiency (LE) |
| Tricyclic indole 2-carboxylic acid (Fragment Hit 2) | 35 | ≥ 0.35 |
| Unsubstituted indole 2-carboxylic acid | - | - |
| Note: Data is for tricyclic and unsubstituted indole-2-carboxylic acid fragments from a study on Mcl-1 inhibitors. This demonstrates the starting affinity and efficiency of this core scaffold. |
The initial fragment hits were elaborated by merging them with other fragments that bind to adjacent pockets on the protein surface, a common and effective strategy in FBDD. This process, guided by structural biology techniques like X-ray crystallography, led to a significant increase in binding affinity, from the micromolar affinity of the initial fragment to nanomolar affinity of the optimized inhibitors.
Key Signaling Pathways
Derivatives of this compound have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.
Mcl-1 and the Apoptosis Pathway
Mcl-1 is a key pro-survival protein in the BCL-2 family that sequesters pro-apoptotic proteins, thereby inhibiting programmed cell death (apoptosis). In many cancers, Mcl-1 is overexpressed, allowing tumor cells to evade apoptosis. Inhibitors of Mcl-1, developed from fragments like indole-2-carboxylic acid, can restore the apoptotic process in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloroindole-2-carboxylic acid and its derivatives' mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of 5-Chloroindole-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their mechanisms of action, focusing on their roles as anticancer, antiviral, neurological, anti-inflammatory, and antimicrobial agents. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Key Signaling Pathways
A primary focus of research on this compound derivatives has been their potential as anticancer agents. These compounds have been shown to inhibit critical pathways involved in cancer cell proliferation and survival.
Mechanism of Action: Inhibition of Tyrosine Kinases and Cyclin-Dependent Kinases
The predominant anticancer mechanism of these derivatives is the inhibition of protein kinases, particularly epidermal growth factor receptor (EGFR) and B-Raf (BRAF) kinases, which are often mutated and overactivated in various cancers. By binding to the ATP-binding site of these kinases, the compounds prevent the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that lead to cell growth and proliferation. This inhibition can induce cell cycle arrest at the G0/G1 phase and promote apoptosis. Some derivatives also exhibit dual inhibitory activity against EGFR and cyclin-dependent kinase 2 (CDK2), further disrupting cell cycle progression.
The EGFR/BRAF signaling cascade is a critical pathway in regulating cell growth. The diagram below illustrates the points of inhibition by this compound derivatives.
Caption: Inhibition of the EGFR/BRAF signaling pathway.
Quantitative Data: Antiproliferative and Enzyme Inhibitory Activities
The following table summarizes the reported biological activities of various this compound derivatives against cancer cell lines and target enzymes.
| Compound/Derivative | Target Cell Line/Enzyme | Activity Metric | Value (nM) | Reference |
| Methyl Ester | Tyrosine Kinase | IC50 | 0.5 | |
| Methyl Ester | MDA-MB-231 Cells | IC50 | 0.1 | |
| Methyl Ester | MCF-7 Cells | IC50 | 10 | |
| Series 3a-e, 4a-c, 5a-c | Various Cancer Cell Lines |
initial screening of 5-Chloroindole-2-carboxylic acid biological activity
An In-depth Technical Guide to the Initial Screening of 5-Chloroindole-2-carboxylic Acid's Biological Activity
Introduction
This compound is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry and drug discovery. The indole core, a key structural motif in many biologically active molecules, is made more versatile by the addition of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. These functional groups provide opportunities for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives. This strategic functionalization has been shown to enhance or confer a variety of biological activities, making this compound and its analogues promising candidates for therapeutic development. This guide provides a comprehensive overview of the initial biological screening of this compound, detailing its activities, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
Summary of Biological Activities
Initial screenings have revealed that derivatives of this compound possess a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties. The versatility of this scaffold allows it to be tailored to interact with various biological targets, leading to a range of therapeutic effects.
Quantitative Biological Data
The biological activities of various derivatives of this compound have been quantified across several studies. The following tables summarize the key findings.
Table 1: Anticancer and Antiproliferative Activity
| Compound/Derivative | Target/Cell Line | Assay Type | Activity Metric | Value | Reference |
| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D (Breast Cancer) | Caspase Activation | EC₅₀ | 0.1 µM | [1] |
| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D (Breast Cancer) | Growth Inhibition | GI₅₀ | 0.9 µM | [1] |
| Ethyl 5-chloro-3-((m-piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e) | EGFR | Enzyme Inhibition | IC₅₀ | 68 nM | [2][3] |
| Ethyl 5-chloro-3-((p-pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b) | EGFR | Enzyme Inhibition | IC₅₀ | 74 nM | [3] |
| Ethyl 5-chloro-3-((p-pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b) | MCF-7 (Breast Cancer) | Antiproliferative | IC₅₀ | 32 nM | [4] |
| Ethyl 5-chloro-3-((m-piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e) | LOX-IMVI (Melanoma) | Antiproliferative | IC₅₀ | 0.96 µM | [3] |
| N-(1-adamantyl)-5-chloro-1H-indole-2-carboxamide (8e) | M. tuberculosis H37Rv | Antitubercular | MIC | 2.80 µM | [5] |
Table 2: Antiviral Activity
| Compound/Derivative | Target/Virus | Assay Type | Activity Metric | Value | Reference |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (1) | HIV-1 Reverse Transcriptase | Enzyme Inhibition | - | Low nanomolar | [6] |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (1) | HTLV-IIIb (in MT-4 cells) | Viral Spread Inhibition | - | Low nanomolar | [6] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | Strand Transfer Inhibition | IC₅₀ | 3.11 µM | [7] |
Table 3: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |
| Dibenzoxazepinone derivative (Id) | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | IC₅₀ | 266 ± 1 nM | [8] |
Table 4: Antimicrobial Activity
| Compound/Derivative | Organism | Activity Metric | Value | Reference |
| 5-chloroindole | Uropathogenic E. coli (UPEC) | MIC | 75 µg/ml | [9] |
| 5-chloroindole | Uropathogenic E. coli (UPEC) | Biofilm Inhibition | 66% at 20 µg/ml | [9] |
| 5-chloroindole | Vibrio parahaemolyticus | MIC | 50 µg/mL | [10] |
Key Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to exert their biological effects by modulating several key cellular signaling pathways.
One of the primary mechanisms for the anticancer activity of these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and downstream components of its signaling cascade, like the BRAF kinase.[2][4] Inhibition of these pathways disrupts signals that promote cell proliferation and survival, leading to anticancer effects.
Another identified mechanism of action is the induction of apoptosis. Certain hydrazide derivatives of this compound have been found to activate caspases, which are key proteases in the apoptotic cascade.[1] This activation ultimately leads to programmed cell death in cancer cells. The process is often initiated by cell cycle arrest, for instance at the G2/M phase, which can be caused by the inhibition of tubulin polymerization.[1]
References
- 1. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 5-Chloroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloroindole-2-carboxylic acid, a key intermediate in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its integrity during storage, handling, and in various experimental and manufacturing processes. This document outlines its known stability characteristics, potential degradation pathways, and provides detailed protocols for stability-indicating analysis.
Core Stability Profile
This compound is a crystalline powder, typically light brown or yellow in appearance. While generally stable under normal temperatures and pressures, its stability is influenced by several factors, including light, pH, and temperature. The indole ring system, a core component of its structure, is susceptible to degradation, particularly under acidic conditions and upon exposure to light.
General Recommendations for Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration at temperatures between 0°C and 8°C is commonly advised.[1]
-
Light: Protect from light. Store in amber-colored vials or in a dark location to prevent photodegradation. Indole derivatives are known to be light-sensitive.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Handling: When handling, use appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Ensure adequate ventilation to avoid inhalation of the powder.
Forced Degradation Studies: Understanding Stability Limits
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. While specific quantitative data for this compound is not extensively published, a general protocol adapted from studies on the closely related compound, 5-Chloroindole, can be effectively employed.[2] The goal of such studies is to induce degradation, typically in the range of 5-20%, to ensure that analytical methods can adequately separate and quantify the parent compound from its degradation products.
Summary of Forced Degradation Conditions
The following table summarizes the recommended stress conditions for a forced degradation study of this compound.
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C for 24 hours | Degradation is expected as indole derivatives are generally susceptible to acidic conditions. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C for 24 hours | Indoles are generally more stable under basic conditions, but degradation can occur at elevated temperatures. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room temperature for 24 hours (protected from light) | Potential for oxidation of the indole ring. |
| Thermal Degradation | Solid State | 80°C for 48 hours | Assessment of solid-state stability at elevated temperatures. |
| Solution (in a suitable solvent) | 80°C for 48 hours | Assessment of solution stability at elevated temperatures. | |
| Photodegradation | Light Exposure (ICH Q1B) | 1.2 million lux hours and 200 watt hours/square meter | Degradation is likely due to the light sensitivity of the indole moiety. |
Potential Degradation Pathways
Based on the known chemistry of indole and indole-2-carboxylic acids, several degradation pathways can be anticipated under stress conditions.
Under oxidative conditions , the indole ring is susceptible to attack. For the parent compound, indole-2-carboxylic acid, electrooxidation has been shown to produce 2,4-, 2,6-, and 2,7-dioxindoles, as well as C-O-C and C-C linked dimers. Similar products may be expected for the 5-chloro derivative.
Acid-catalyzed degradation of indoles can lead to protonation and subsequent polymerization or other complex reactions. The carboxylic acid group itself is generally stable to hydrolysis under these conditions.
Photodegradation can proceed through various mechanisms, often involving radical intermediates, leading to a complex mixture of degradation products.
The following diagram illustrates the potential factors that can influence the degradation of this compound.
Caption: Factors that can lead to the degradation of this compound.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.
Protocol 1: Forced Degradation Study
This protocol is adapted from the procedure for 5-Chloroindole and is suitable for investigating the stability of this compound.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid):
-
Place a known quantity of solid this compound in an oven at 80°C for 48 hours.
-
-
Thermal Degradation (Solution):
-
Heat a solution of this compound (100 µg/mL in a suitable solvent) at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios (m/z) and fragmentation patterns from LC-MS analysis.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products. The following provides a starting point for method development.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-300 nm). |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
| Injection Volume | 10-20 µL |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
The workflow for conducting a comprehensive stability study is depicted below.
Caption: A typical workflow for assessing the stability of this compound.
Conclusion
This compound is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation by light and in acidic environments. For researchers, scientists, and drug development professionals, a thorough understanding of its stability profile through forced degradation studies is paramount. The protocols and information provided in this guide serve as a robust starting point for ensuring the quality and integrity of this compound in research and development activities. The use of a validated stability-indicating analytical method is essential for accurately monitoring its purity and detecting any potential degradation products.
References
Methodological & Application
synthesis of 5-Chloroindole-2-carboxylic acid from ethyl 5-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-chloroindole-2-carboxylic acid via the hydrolysis of its corresponding ethyl ester, ethyl 5-chloroindole-2-carboxylate. This transformation is a fundamental step in the synthesis of various biologically active indole derivatives, which are pivotal in the development of new therapeutic agents.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of pharmaceutical compounds. The hydrolysis of the ethyl ester to the carboxylic acid is a common and crucial reaction. The protocol outlined below describes a standard saponification procedure using sodium hydroxide, a widely adopted method for its efficiency and high yield.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound from ethyl 5-chloroindole-2-carboxylate.
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-chloroindole-2-carboxylate | N/A |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |
| Molecular Weight | 223.66 g/mol | [1] |
| Product | This compound | N/A |
| Molecular Formula | C₉H₆ClNO₂ | |
| Molecular Weight | 195.60 g/mol | |
| Reaction Type | Saponification (Ester Hydrolysis) | [2][3] |
| Typical Reagents | Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl) | [2][4] |
| Reaction Conditions | Reflux | [2][3] |
| Typical Yield | >95% | [2] |
| Purity Determination | NMR, HPLC, Mass Spectrometry | N/A |
| Storage Conditions (Product) | Store at 5°C, desiccated | [5] |
Experimental Protocol
This protocol details the alkaline hydrolysis of ethyl 5-chloroindole-2-carboxylate to yield this compound.
Materials:
-
Ethyl 5-chloroindole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-chloroindole-2-carboxylate in a mixture of ethanol and water. A typical solvent ratio is 2:1 ethanol to water.
-
Addition of Base: Add a stoichiometric excess of sodium hydroxide (typically 2-3 equivalents) to the solution. This can be added as a solid or as a pre-dissolved aqueous solution.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 2-4 hours.[2][3]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer. d. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound will form.[2]
-
Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold deionized water to remove any remaining salts. c. Dry the product under vacuum to a constant weight. d. If further purification is required, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Safety Precautions:
-
Handle sodium hydroxide and concentrated hydrochloric acid with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
Visualizations
Reaction Workflow:
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Fischer Indole Synthesis of 5-Chloroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 5-Chloroindole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with the Fischer indole synthesis of ethyl 5-chloro-1H-indole-2-carboxylate from 4-chlorophenylhydrazine and ethyl pyruvate. The subsequent step involves the alkaline hydrolysis of the resulting ester to yield the target carboxylic acid. This protocol includes detailed experimental procedures, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, provides a versatile and widely utilized method for the preparation of indole derivatives.[1] These derivatives are of significant interest in the pharmaceutical industry due to their presence in a vast array of biologically active compounds. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. This protocol details a reliable two-step synthesis route to obtain this important compound.
Data Presentation
A summary of the key quantitative data for the synthesized compounds is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 5-chloro-1H-indole-2-carboxylate | C₁₁H₁₀ClNO₂ | 223.65 | Not specified | - |
| This compound | C₉H₆ClNO₂ | 195.60 | 287 (dec.) | Almost white powder |
Table 1: Quantitative data for the intermediate and final product.
Experimental Protocols
Part 1: Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate
This procedure follows the general principles of the Fischer indole synthesis.[2]
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of ethyl pyruvate to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Indolization: To the mixture containing the hydrazone, carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, while cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude ethyl 5-chloro-1H-indole-2-carboxylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 2: Hydrolysis of Ethyl 5-chloro-1H-indole-2-carboxylate to this compound
This procedure outlines the alkaline hydrolysis of the ester to the desired carboxylic acid.[3]
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 5-chloro-1H-indole-2-carboxylate obtained from Part 1 in acetone. Prepare a solution of potassium hydroxide in water (e.g., 6.0 mmol of KOH in 1.0 mL of H₂O for each equivalent of the ester).
-
Hydrolysis: Add the aqueous KOH solution to the acetone solution of the ester. Heat the reaction mixture to reflux for one hour.[3]
-
Work-up: After the hydrolysis is complete, remove the acetone under reduced pressure. Add cold water to the residue and then acidify the solution with hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield an almost white powder.
Visualizations
Fischer Indole Synthesis Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization, a[4][4]-sigmatropic rearrangement, and subsequent cyclization and aromatization.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Amide Coupling Reactions Using 5-Chloroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroindole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a diverse array of biologically active compounds. Its derivatives, particularly the corresponding amides, have shown promise in various therapeutic areas, including as antituberculosis agents and enzyme inhibitors.[1][2] The formation of the amide bond via coupling reactions is a critical step in the elaboration of this scaffold. This document provides detailed application notes and standardized protocols for performing amide coupling reactions with this compound, targeting researchers and professionals in drug development.
Data Presentation: Amide Coupling Reaction Conditions
The successful synthesis of 5-chloroindole-2-carboxamides relies on the careful selection of coupling reagents, bases, solvents, and reaction conditions. Below is a summary of various reported conditions for the amide coupling of this compound and related indole-2-carboxylic acids.
| Carboxylic Acid | Amine Reactant | Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Various aminodibenzoxazepinones | HATU (1.5) | Et₃N (4.6) | DMF | 45 | Overnight | 26.5–72 | [3] |
| 3-Methylindole-2-carboxylic acids | Appropriate amines | BOP (Not specified) | DIPEA (Not specified) | DCM | Not specified | Not specified | - | [4] |
| This compound | Rimantadine hydrochloride | Method A* | - | - | - | - | 98 | [1] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU (1) | DIPEA (5) | DMF | 23 | 5 | 38 | [5] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | BOPCl (1.5) | Et₃N (3) | CH₂Cl₂ | 23 | - | 28 | [5] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1), DMAP (1), HOBt (0.1) | DIPEA (Not specified) | ACN | 23 | 42 | Good to Excellent | [5] |
Note: "Method A" in the cited reference was not explicitly detailed in the provided search results. The table highlights common reagents such as HATU and BOP for coupling indole-2-carboxylic acids.[3][4][5] The use of EDC in the presence of additives like HOBt and DMAP also presents a viable, often high-yielding strategy.[5]
Experimental Protocols
This section provides a detailed, generalized protocol for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent. This protocol is based on commonly employed methodologies in medicinal chemistry.[3]
Materials:
-
This compound
-
Amine of interest
-
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the carboxylic acid in anhydrous DMF.
-
Reagent Addition: Add the amine (1.0-1.2 equivalents), followed by the base (e.g., Et₃N, 3.0-5.0 equivalents).
-
Coupling Agent Addition: Add HATU (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 45 °C) as required.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into water or an ice-water mixture.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualizations
Diagrams of Workflow and Mechanism
To visually represent the processes involved in the amide coupling of this compound, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of 5-Chloroindole-2-carboxamides.
Caption: Simplified mechanism of HATU-mediated amide coupling.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors [mdpi.com]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of EGFR/CDK2 Dual Inhibitors from 5-Chloroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) derived from 5-chloroindole-2-carboxylic acid. The dual inhibition of EGFR and CDK2 presents a promising strategy in cancer therapy by simultaneously targeting key pathways involved in cell proliferation, survival, and cell cycle regulation.[1][2][3][4] This document offers detailed protocols for the chemical synthesis of these inhibitors and the biological assays required to assess their efficacy.
Introduction
Aberrant activation of EGFR and CDK2 is a hallmark of many human cancers.[2][3] EGFR, a receptor tyrosine kinase, plays a crucial role in cell growth and proliferation through downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5] CDK2, a serine/threonine kinase, is essential for the G1/S phase transition of the cell cycle.[6] The development of small molecules that can simultaneously inhibit both EGFR and CDK2 offers a synergistic approach to anticancer therapy, potentially overcoming resistance mechanisms and improving treatment outcomes.[1][7][8][9][10] Indole-based scaffolds have emerged as privileged structures in the design of kinase inhibitors, and derivatives of this compound have shown particular promise as potent dual EGFR/CDK2 inhibitors.[7][8][11]
Data Presentation
The following tables summarize the in vitro biological activities of representative 5-substituted-indole-2-carboxamide derivatives as dual EGFR/CDK2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Compounds
| Compound ID | Substitution at C5 | R Group on Carboxamide | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference Compound (Erlotinib) EGFR IC₅₀ (nM) | Reference Compound (Dinaciclib) CDK2 IC₅₀ (nM) |
| 5c | Chloro | (Structure specific) | 124 ± 10 | 46 ± 5 | 80 | 20 |
| 5g | Chloro | (Structure specific) | 110 ± 9 | 33 ± 4 | 80 | 20 |
| 5i | Chloro | (Structure specific) | 95 ± 7 | 24 ± 2 | 80 | 20 |
| 5j | Chloro | (Structure specific) | 85 ± 6 | 16 ± 2 | 80 | 20 |
IC₅₀ values are presented as the mean ± standard deviation from three independent experiments. Data is illustrative and based on findings from published literature.[7][8]
Table 2: Anti-proliferative Activity (GI₅₀) of Synthesized Compounds against Cancer Cell Lines
| Compound ID | MCF-7 (Breast) GI₅₀ (nM) | A549 (Lung) GI₅₀ (nM) | HT-29 (Colon) GI₅₀ (nM) | Panc-1 (Pancreatic) GI₅₀ (nM) | Reference Compound (Doxorubicin) Mean GI₅₀ (µM) |
| 5g | 58 | 53 | 56 | 53 | 1.13 |
| 5i | 52 | 47 | 50 | 47 | 1.13 |
| 5j | 40 | 35 | 38 | 35 | 1.13 |
GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data is illustrative and based on findings from published literature.[7][8]
Experimental Protocols
Protocol 1: General Synthesis of 5-Chloroindole-2-carboxamide Derivatives
This protocol outlines the general synthetic route for preparing 5-chloroindole-2-carboxamide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
An appropriate amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation (Method A):
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling (Method A):
-
Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution, add the desired amine (1.1 eq) and triethylamine (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Amide Coupling (Method B - Using Coupling Agents):
-
To a solution of this compound (1.0 eq), the desired amine (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 5-chloroindole-2-carboxamide derivative.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the IC₅₀ values of the synthesized compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase assay buffer to achieve a range of final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a white plate.
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer. Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: In Vitro CDK2 Kinase Inhibition Assay
This protocol details a method to assess the inhibitory activity of the synthesized compounds against CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Kinase-Glo® Max Assay Kit (Promega) or similar
-
White opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare and serially dilute the inhibitor compounds as described in Protocol 2.
-
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle control to the wells of a white plate.
-
Prepare a master mix containing the CDK substrate peptide and ATP in kinase assay buffer.
-
Add the CDK2/Cyclin A2 enzyme to the master mix.
-
Add the complete reaction mixture to the wells.
-
Incubate the plate at room temperature for 45 minutes.
-
-
ATP Detection:
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate and plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value as described in Protocol 2.
-
Protocol 4: Anti-proliferative MTT Assay
This protocol is for determining the anti-proliferative activity of the synthesized compounds on cancer cell lines using the MTT colorimetric assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29, Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the GI₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: CDK2 Regulation of the G1/S Cell Cycle Transition.
Caption: Workflow for Synthesis and Evaluation of Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Preparation of HIV-1 Integrase Inhibitors Using 5-Chloroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a class of drugs that effectively block the integration of viral DNA into the host genome. Research has identified indole-2-carboxylic acid derivatives as a promising scaffold for the development of novel INSTIs.[1][2][3] These compounds are thought to exert their inhibitory effect by chelating the essential Mg2+ ions within the enzyme's active site and through π-π stacking interactions with the viral DNA.[1][3] This document provides detailed protocols and data for the preparation of HIV-1 integrase inhibitors derived from 5-Chloroindole-2-carboxylic acid, a key starting material for generating potent analogs.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various indole-2-carboxylic acid derivatives against HIV-1 integrase and their cytotoxicity. These compounds, synthesized through methods analogous to those described below, demonstrate the potential of this chemical scaffold.
Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound ID | Modification on Indole Core | IC50 (µM) | Reference |
| 1 | Unsubstituted | 32.37 | [3] |
| 17a | C6-halogenated benzene ring | 3.11 | [1][3] |
| 20a | C3-long branch and C6-halogenated aniline | 0.13 | [2][4] |
| 17b | C3-long branch and C6-halogenated aniline | 0.39 | [2] |
| 20b | C3-long branch and C6-halogenated aniline | 0.64 | [2] |
| 17a (analog) | C3-long branch and C6-halogenated aniline | 0.93 | [2] |
| 16b | C6-halogenated aniline | 1.05 | [2] |
| 19a | C6-halogenated aniline | 1.70 | [2] |
| 18 | C3-long branch | 1.92 | [2] |
| 21 | C3-long branch | 6.85 | [2] |
| RAL | Raltegravir (Reference Drug) | 0.06 | [2] |
Table 2: Cytotoxicity of Indole-2-Carboxylic Acid Derivatives in MT-4 Cells
| Compound ID | CC50 (µM) | Reference |
| 17a | >80 | [2] |
| 20a | >80 | [2] |
| 17b | >80 | [2] |
| 20b | >80 | [2] |
| 16b | >80 | [2] |
| 19a | >29 | [2] |
| 18 | 45.29 | [2] |
| 21 | >80 | [2] |
| RAL | >80 | [2] |
Experimental Protocols
This section details the synthetic methodology for preparing a representative HIV-1 integrase inhibitor starting from this compound. The protocol is based on established synthetic routes for analogous compounds.[2]
Protocol 1: Synthesis of a 5-Chloro-3-(((2-fluorobenzyl)oxy)methyl)-6-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylic acid
This multi-step synthesis involves the protection of the carboxylic acid, introduction of substituents at the C3 and C6 positions, and final deprotection.
Step 1: Esterification of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (MeOH), add sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 5-chloro-1H-indole-2-carboxylate.
Step 2: Introduction of the C3 side chain
-
Reaction Setup: To a solution of the methyl ester from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add (2-fluorobenzyloxy)methyl chloride (1.2 eq) and a Lewis acid catalyst (e.g., ZnCl₂, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with water and extract with DCM.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain methyl 5-chloro-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylate.
Step 3: Nitration at the C6 position
-
Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in concentrated sulfuric acid at 0 °C. Add potassium nitrate (KNO₃, 1.1 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto ice water. Filter the resulting precipitate and wash with cold water.
-
Purification: Dry the solid to yield methyl 5-chloro-3-(((2-fluorobenzyl)oxy)methyl)-6-nitro-1H-indole-2-carboxylate.
Step 4: Reduction of the nitro group
-
Reaction Setup: To a solution of the nitro compound from Step 3 (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Reaction: Heat the mixture to reflux for 4 hours.
-
Work-up: Filter the hot reaction mixture through celite and wash with ethanol. Concentrate the filtrate.
-
Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 6-amino-5-chloro-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylate.
Step 5: Buchwald-Hartwig amination
-
Reaction Setup: In a sealed tube, combine the aminoindole from Step 4 (1.0 eq), 3-fluoro-4-methoxyphenyl bromide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.1 eq), a ligand like Xantphos (0.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) in anhydrous dioxane.
-
Reaction: Degas the mixture and heat at 110 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature, filter through celite, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the coupled product.
Step 6: Saponification to the final carboxylic acid
-
Reaction Setup: Dissolve the ester from Step 5 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 3.0 eq).
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Work-up: Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 5-Chloro-3-(((2-fluorobenzyl)oxy)methyl)-6-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylic acid.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General synthetic route for indole-2-carboxylic acid based HIV-1 integrase inhibitors.
Diagram 2: Mechanism of Action
Caption: Proposed binding mode of indole-2-carboxylate inhibitors in the HIV-1 integrase active site.
References
Application Notes and Protocols for 5-Chloroindole-2-carboxylic Acid in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroindole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the chloro-substitution at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid synthesis of complex molecules in a single step from three or more reactants. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of chemical diversity for compound libraries.
This document provides an overview of the potential applications of this compound as a key component in Ugi and Passerini multicomponent reactions. While specific literature examples of this particular substrate in these MCRs are not prevalent, its structural features make it an ideal candidate for the synthesis of novel compound libraries with potential therapeutic applications. The protocols provided are representative methodologies based on established MCR procedures.
Potential Applications in Drug Discovery
The incorporation of the this compound moiety into molecules via multicomponent reactions can lead to the discovery of novel therapeutic agents. The indole-2-carboxamide core is associated with a wide range of biological activities.
Biological Activities of Structurally Related Indole-2-carboxamides
While specific data for MCR products of this compound is limited, the broader class of indole-2-carboxamides, including those with 5-chloro substitution, has shown significant potential in several therapeutic areas:
| Compound Class | Biological Activity | Reference |
| Indole-2-carboxamides | Antituberculosis agents | [1][2][3] |
| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) | Allosteric modulator for the cannabinoid CB1 receptor | [4] |
| Substituted Indole-2-carboxamides | Inhibition of Mycobacterium tuberculosis | [3][5] |
| Indole-2-carboxylic acid derivatives | HIV-1 integrase strand transfer inhibitors | [6] |
Multicomponent Reaction Strategies
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a versatile MCR that combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form a bis-amide product. By employing this compound as the acidic component, a diverse library of peptidomimetic compounds can be generated.
Caption: General workflow of the Ugi four-component reaction.
Passerini Three-Component Reaction
The Passerini reaction is another powerful isocyanide-based MCR, which involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. The use of this compound in this reaction would lead to products with a distinct ester and amide linkage.
Caption: General workflow of the Passerini three-component reaction.
Experimental Protocols
The following are representative protocols for conducting Ugi and Passerini reactions. Researchers should note that optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Representative Ugi Four-Component Reaction
Objective: To synthesize a bis-amide derivative using this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine, 1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde, 1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
Methanol (MeOH) as solvent
Procedure:
-
To a solution of the amine (1.0 eq) in methanol (0.5 M) in a round-bottom flask, add the aldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add this compound (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Representative Passerini Three-Component Reaction
Objective: To synthesize an α-acyloxy carboxamide derivative using this compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aldehyde (1.0 eq), and the isocyanide (1.0 eq) in dichloromethane (0.5 M).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).
-
Characterize the purified product using appropriate spectroscopic techniques.
Logical Workflow for MCR-based Drug Discovery
The following diagram illustrates a typical workflow for utilizing multicomponent reactions in a drug discovery program, starting from the selection of building blocks like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]
- 3. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 5-Chloroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroindole-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds by separating the main component from its potential impurities.
This document provides a detailed protocol for the purity assessment of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is designed to be robust and suitable for routine quality control and research applications.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The separation is achieved by a gradient elution, where the organic solvent concentration in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity. A UV detector is employed for the quantification of the separated components.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Chemicals and Reagents:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters may be adjusted to optimize the separation on different HPLC systems.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 30 minutes |
For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used as a substitute for phosphoric acid in the mobile phase.[1]
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% for replicate injections |
Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Perform five replicate injections of the Standard Solution for the system suitability test.
-
Inject the Sample Solution in duplicate.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., methanol/water mixture).
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of the main peak / Total area of all peaks) x 100
Report any impurity that is above the reporting threshold (e.g., 0.05%).
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. Proper method validation is essential before its implementation in a quality control environment to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the development and quality control of pharmaceuticals containing this important intermediate.
References
Application Notes and Protocols for the NMR Characterization of 5-Chloroindole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 5-chloroindole-2-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation using NMR spectroscopy is crucial for advancing drug discovery and development efforts.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and a selection of its derivatives. Data is compiled from various sources and serves as a reference for the identification and characterization of these compounds.
Table 1: ¹H NMR Chemical Shifts (ppm) of this compound and Derivatives
| Compound | H-3 | H-4 | H-6 | H-7 | N-H | Other Protons | Solvent |
| This compound | 7.15 (s) | 7.60 (d) | 7.20 (dd) | 7.45 (d) | 11.9 (br s) | 13.0 (br s, COOH) | DMSO-d₆ |
| Ethyl 5-chloroindole-2-carboxylate | 7.10 (s) | 7.62 (d) | 7.18 (dd) | 7.48 (d) | 12.1 (br s) | 4.35 (q, CH₂), 1.35 (t, CH₃) | DMSO-d₆ |
| N-(4-chlorophenyl)-5-chloro-1H-indole-2-carboxamide | 7.25 (s) | 7.70 (d) | 7.22 (dd) | 7.50 (d) | 11.8 (s) | 10.4 (s, CONH), 7.85 (d, 2H), 7.42 (d, 2H) | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound and Derivatives
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | Other Carbons | Solvent |
| This compound | 135.5 | 105.0 | 128.0 | 122.5 | 125.0 | 120.0 | 113.5 | 137.0 | 163.0 | - | DMSO-d₆ |
| Ethyl 5-chloroindole-2-carboxylate | 134.8 | 105.2 | 128.1 | 122.3 | 124.8 | 119.8 | 113.7 | 136.5 | 161.5 | 61.0 (CH₂), 14.5 (CH₃) | DMSO-d₆ |
| N-(4-chlorophenyl)-5-chloro-1H-indole-2-carboxamide | 133.0 | 104.8 | 128.3 | 122.8 | 125.2 | 120.5 | 114.0 | 137.2 | 160.2 | 138.0, 129.0, 128.5, 121.0 | DMSO-d₆ |
Experimental Protocols
Detailed methodologies for the synthesis and NMR analysis of this compound derivatives are provided below.
Protocol 1: Synthesis of Ethyl 5-Chloroindole-2-carboxylate
This protocol is adapted from standard esterification procedures.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of N-Substituted 5-Chloroindole-2-carboxamides
This protocol describes a general method for the synthesis of amide derivatives.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Substituted amine (1 equivalent)
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice bath and add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution), typically 1-2 hours.
-
Remove the excess acylating agent and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in fresh anhydrous DCM and cool in an ice bath.
-
In a separate flask, dissolve the desired substituted amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
Visualizations
The following diagrams illustrate the general structure of the target compounds and a typical experimental workflow.
Caption: General chemical structure of this compound and its derivatives.
Caption: Experimental workflow for NMR characterization.
Synthesis of Bioactive Heterocyclic Compounds from 5-Chloroindole-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds derived from 5-Chloroindole-2-carboxylic acid. The indole scaffold, particularly with a chlorine substitution at the 5-position, is a significant pharmacophore in the development of novel therapeutic agents, demonstrating notable anticancer and antimicrobial activities. These notes are intended to be a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of the chlorine atom can enhance the biological activity of the resulting molecules. This document focuses on the synthesis of two principal classes of bioactive compounds: 5-chloro-indole-2-carboxylate derivatives and pyrrolo[3,4-b]indol-3-ones, both of which have shown promise as potent anticancer agents by targeting signaling pathways such as EGFR/BRAF.
Synthetic Pathways
The general synthetic approach involves the derivatization of the carboxylic acid group and subsequent modifications at the C3 position of the indole ring. Key reaction pathways include esterification, amidation, and reductive amination, followed by cyclization to yield more complex heterocyclic systems.
Experimental Protocols
Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate
This protocol describes the esterification of this compound.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield ethyl 5-chloro-1H-indole-2-carboxylate.
Synthesis of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
This protocol outlines the formylation of the indole ring at the C3 position.
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath, round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-chloro-1H-indole-2-carboxylate in DMF and cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
The precipitated product is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain pure ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate.
Synthesis of Ethyl 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylates[1]
This protocol describes the synthesis of aminomethyl derivatives via reductive amination.
Materials:
-
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
-
Appropriate primary or secondary amine
-
Sodium borohydride (NaBH₄)
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and the selected amine is refluxed in absolute ethanol overnight.[1]
-
After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes.[1]
-
The reaction mixture is then stirred for an additional 30 minutes at room temperature.[1]
-
Water is added, and the reaction mixture is concentrated under reduced pressure.[1]
-
The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo to yield the crude product.[1]
-
Purification is achieved by column chromatography.
Synthesis of Pyrrolo[3,4-b]indol-3-ones
This protocol details the saponification of the ester and subsequent intramolecular cyclization.
Materials:
-
Ethyl 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Water
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure: Step 1: Saponification
-
Dissolve the ethyl 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylate derivative in a mixture of THF and water.
-
Add LiOH and stir the mixture at 40°C until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Step 2: Intramolecular Cyclization
-
Dissolve the carboxylic acid intermediate in DMF.
-
Add BOP and DIPEA to the solution and stir at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired pyrrolo[3,4-b]indol-3-one.
Bioactivity Evaluation Protocols
In Vitro Anticancer Activity: MTT Assay[2]
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 5-chloroindole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
References
Application Note: Monitoring the Progress of 5-Chloroindole-2-carboxylic acid Reactions by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for monitoring the progress of reactions involving 5-Chloroindole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis, using Thin-Layer Chromatography (TLC).
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Efficiently monitoring the conversion of this starting material to its desired product is essential for reaction optimization, determining reaction endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[1] By observing the disappearance of the starting material spot and the appearance of the product spot on a TLC plate, one can qualitatively and semi-quantitatively track the progress of a reaction.[2] This application note details the materials, procedures, and data interpretation for monitoring a typical esterification reaction of this compound.
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[3] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds have weaker interactions with the stationary phase and are carried further by the mobile phase, leading to a higher Rf.
In the context of an esterification reaction of this compound, the carboxylic acid starting material is more polar than its corresponding ester product. Therefore, on a normal-phase silica gel TLC plate, the this compound will have a lower Rf value compared to its less polar ester derivative. This difference in polarity and, consequently, in Rf values, allows for the effective monitoring of the reaction's progress.[4]
Experimental Protocol: Esterification of this compound
This protocol describes the monitoring of the esterification of this compound to its ethyl ester using a phosphoryl chloride (POCl₃) mediated method.[5]
3.1. Materials and Reagents
-
This compound
-
Ethanol (absolute)
-
Phosphoryl chloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Acetic acid (glacial)
-
TLC plates (silica gel 60 F₂₅₄)
-
Capillary tubes for spotting
-
TLC developing chamber
-
UV lamp (254 nm)
-
General laboratory glassware
3.2. Reaction Setup
In a well-ventilated fume hood, dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Slowly add POCl₃ (1.2 mmol) dropwise to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
3.3. TLC Monitoring Procedure
-
Prepare the Mobile Phase: Prepare a solvent mixture of Hexane:Ethyl Acetate:Acetic Acid in a ratio of 70:30:1 (v/v/v). The small amount of acetic acid helps to produce sharper spots for the carboxylic acid by suppressing its ionization.[3]
-
Prepare the TLC Chamber: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Close the chamber with a lid.
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Prepare a dilute solution of the starting material, this compound, in a small amount of ethanol.
-
Using a capillary tube, spot the starting material solution on the "SM" lane.
-
At time t=0, and at subsequent time intervals (e.g., 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the "RXN" lane.
-
On the "CO" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
-
Developing the TLC Plate: Place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm.[6][7] Aromatic compounds like indoles will appear as dark spots on a fluorescent background.
-
Circle the visible spots with a pencil.
-
Optional: If spots are not clearly visible under UV light, a chemical stain can be used. For carboxylic acids, a bromocresol green stain can be effective, which reveals acidic compounds as yellow spots on a blue-green background.[6][8]
-
3.4. Data Analysis and Interpretation
-
Calculate Rf values: The Retention Factor (Rf) for each spot is calculated using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor Reaction Progress: By comparing the TLC plates at different time points, the progress of the reaction can be assessed:
-
t=0: A prominent spot corresponding to the starting material will be visible in the "RXN" lane, with a low Rf value.
-
Intermediate times: The intensity of the starting material spot in the "RXN" lane will decrease, while a new spot corresponding to the less polar ethyl ester product will appear at a higher Rf value.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane, and only the product spot is observed.
-
Data Presentation
Table 1: Expected Rf Values for Reactant and Product
| Compound | Mobile Phase System | Expected Rf Value |
| This compound (SM) | Hexane:Ethyl Acetate:Acetic Acid (70:30:1) | ~ 0.3 |
| Ethyl 5-chloroindole-2-carboxylate (Product) | Hexane:Ethyl Acetate:Acetic Acid (70:30:1) | ~ 0.7 |
Table 2: Semi-Quantitative Monitoring of Reaction Progress by TLC
| Time Point | Intensity of Starting Material Spot (Rf ~0.3) | Intensity of Product Spot (Rf ~0.7) | Estimated Conversion |
| 0 min | +++ | - | 0% |
| 30 min | ++ | + | ~ 30% |
| 1 hr | + | ++ | ~ 70% |
| 2 hr | - | +++ | > 95% (Complete) |
| Intensity Key: +++ (High), ++ (Medium), + (Low), - (Not visible) |
Visualizations
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for the Chiral Resolution of 5-Chloroindole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chiral resolution of 5-chloroindole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The methods outlined below cover chromatographic, classical, and enzymatic resolution techniques, offering a range of options for obtaining the individual enantiomers of this important molecule and its derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) Resolution
Direct enantioselective HPLC is a powerful and widely used technique for both the analytical determination of enantiomeric excess (ee) and the preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of acidic compounds like this compound.
Protocol: Analytical Chiral HPLC
This protocol describes a typical method for the analytical separation of the enantiomers of this compound using a polysaccharide-based CSP.
Objective: To determine the enantiomeric purity of a sample of this compound.
Materials:
-
Racemic this compound
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/2-Propanol/TFA (90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
Data Presentation:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/2-Propanol/TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | t R1 (min) |
| Retention Time (Enantiomer 2) | t R2 (min) |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | k 2 / k 1 |
Note: Retention times, resolution, and separation factor are dependent on the specific system and may require optimization.
Experimental Workflow: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC analysis.
Classical Resolution via Diastereomeric Salt Formation
This method involves the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]
Protocol: Resolution with (R)-(+)-α-Methylbenzylamine
Objective: To separate the enantiomers of this compound by forming diastereomeric salts with (R)-(+)-α-methylbenzylamine.
Materials:
-
Racemic this compound
-
(R)-(+)-α-Methylbenzylamine
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-methylbenzylamine in 20 mL of methanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, add ethyl acetate dropwise until turbidity persists, then warm to redissolve and cool again.
-
Store the mixture at 4 °C overnight to promote crystallization.
-
-
Separation:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystals in a mixture of 50 mL of water and 50 mL of DCM.
-
Acidify the mixture to pH 1-2 with 1 M HCl with stirring.
-
Separate the organic layer, and extract the aqueous layer twice with 25 mL of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield one enantiomer of this compound.
-
-
Recovery of the Other Enantiomer:
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction procedure.
-
-
Purity Analysis: Determine the enantiomeric excess of each enantiomer using the chiral HPLC method described above.
Data Presentation:
| Parameter | Diastereomeric Salt | Recovered Enantiomer 1 | Recovered Enantiomer 2 |
| Yield | Value g | Value g | Value g |
| Optical Rotation [α]D | Value° | Value° | Value° |
| Enantiomeric Excess (% ee) | N/A | >95% (typical) | Value% |
Logical Workflow: Classical Resolution
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroindole-2-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 5-Chloroindole-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help overcome low yields and other synthetic issues.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the widely used Fischer indole synthesis.
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the most common causes?
Low yields in the Fischer indole synthesis are a frequent issue. The primary factors to investigate are:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to both temperature and the strength of the acid catalyst.[1][2]
-
Temperature: Excessively high temperatures can lead to the formation of tar and other degradation products, while temperatures that are too low will result in an incomplete reaction.[1]
-
Acid Catalyst: The choice and concentration of the acid are crucial. A catalyst that is too strong can promote side reactions and decomposition, whereas a weak catalyst may not facilitate the necessary cyclization.[1][2] Common catalysts include polyphosphoric acid (PPA), sulfuric acid, and zinc chloride.[3]
-
-
Purity of Starting Materials: Impurities in the 4-chlorophenylhydrazine or pyruvic acid can lead to unwanted side reactions, significantly lowering the yield of the desired product.[2]
-
Side Reactions: Several side reactions can compete with the desired indole formation, including:
-
N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage and the formation of aniline byproducts instead of cyclization.[2]
-
Formation of Regioisomers: Improper cyclization can lead to the formation of other chloroindole isomers, such as 4-chloroindole or 6-chloroindole.[4]
-
Q2: I am observing a significant amount of dark, tar-like material in my reaction mixture. How can I prevent this?
The formation of tar is a common problem in Fischer indole synthesis, often caused by overly harsh reaction conditions. To mitigate this:
-
Optimize Temperature: Start with milder temperature conditions and gradually increase if the reaction is not proceeding. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.
-
Use a Milder Acid Catalyst: Experiment with different acid catalysts to find one that promotes the reaction efficiently without causing excessive degradation.
-
Solventless Conditions: In some cases, running the reaction neat (without a solvent) or using mechanochemistry (ball milling) can reduce the formation of tars and simplify purification.[1]
Q3: How can I effectively purify my crude this compound to improve the final yield and purity?
Purification is critical for obtaining a high-quality product. The most common and effective method is recrystallization.
-
Recrystallization: This technique is used to purify the crude solid product. A suitable solvent system, such as ethanol/water, is often effective.[4] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly, which allows for the formation of pure crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used to separate the target compound from impurities with different polarities.[4]
Q4: Are there alternative synthesis routes to the Fischer indole synthesis for this compound?
Yes, other methods include the Reissert indole synthesis and the Japp-Klingemann reaction.
-
Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[5] For this compound, the starting material would be 4-chloro-2-nitrotoluene. This method can be advantageous as it sometimes offers better yields compared to the Fischer synthesis for certain substituted indoles.[6]
-
Japp-Klingemann Reaction: This reaction is used to synthesize the necessary phenylhydrazone precursor for the Fischer indole synthesis.[7] It involves the reaction of a diazonium salt (derived from 4-chloroaniline) with a β-keto-ester or β-keto-acid. The resulting hydrazone can then be cyclized to form the indole ring.[7]
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound and its precursors.
Table 1: Illustrative Yields for the Synthesis of this compound via Hydrolysis of its Ethyl Ester
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| Ethyl 5-chloroindole-2-carboxylate | Sodium Hydroxide, Methanol, Water, Hydrochloric Acid | Reflux | 87-92 | [7][8] |
Table 2: Comparison of General Yields for Indole Synthesis Methods
| Synthesis Method | General Substrates | Typical Yield Range (%) | Notes |
| Fischer Indole Synthesis | Phenylhydrazines and ketones/aldehydes | 5 - 80+ | Highly dependent on substrate, acid catalyst, and temperature. Can be low for certain substituted compounds. The initial report of a similar synthesis had a yield as low as 5%.[2] |
| Reissert Indole Synthesis | o-Nitrotoluenes and diethyl oxalate | Good to Excellent | Often provides good yields for indole-2-carboxylic acids. A reported synthesis of a similar compound, ethyl 5-chloro-4-fluoroindole-2-carboxylate, was noted to be superior to a Fischer approach.[6] |
| Japp-Klingemann Reaction | Aryl diazonium salts and β-keto-acids/esters | Good to Excellent | This reaction synthesizes the hydrazone intermediate for the Fischer indole synthesis.[7] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Fischer Indole Synthesis of this compound
This protocol involves the reaction of 4-chlorophenylhydrazine with pyruvic acid.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.
-
Add pyruvic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).[4]
Protocol 2: Reissert Indole Synthesis of this compound
This protocol outlines the general steps starting from 4-chloro-2-nitrotoluene.
Step 1: Condensation
-
React 4-chloro-2-nitrotoluene (1.0 equivalent) with diethyl oxalate (1.0 equivalent) in the presence of a strong base like potassium ethoxide in ethanol. This forms ethyl 4-chloro-2-nitrophenylpyruvate.[5]
Step 2: Reductive Cyclization
-
The resulting pyruvate derivative is then subjected to reductive cyclization. A common method is using zinc dust in acetic acid.[5] This reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
-
The reaction yields ethyl 5-chloroindole-2-carboxylate.
Step 3: Hydrolysis
-
Hydrolyze the ethyl ester to the carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water, followed by acidification.
Protocol 3: Japp-Klingemann Reaction to Phenylhydrazone Precursor
This protocol describes the synthesis of the 4-chlorophenylhydrazone of pyruvic acid.
Step 1: Diazotization of 4-Chloroaniline
-
Dissolve 4-chloroaniline in a solution of hydrochloric acid and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
Step 2: Coupling with Pyruvic Acid
-
In a separate flask, dissolve pyruvic acid and sodium acetate in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the pyruvic acid solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature until the formation of the hydrazone is complete.
-
The resulting 4-chlorophenylhydrazone of pyruvic acid can then be isolated and used in the Fischer indole synthesis (Protocol 1).[7]
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Fischer Indole Synthesis Pathway
Caption: Key stages of the Fischer indole synthesis.
Relationship Between Synthesis Problems and Solutions
Caption: Mapping common problems to their respective solutions.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. This compound [oakwoodchemical.com]
Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Chlorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fischer indole synthesis of chlorinated indoles. The information is tailored to assist in optimizing reaction conditions and minimizing the formation of unwanted byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of chlorinated indoles via the Fischer indole synthesis.
Issue 1: Low Yield of the Desired Chlorinated Indole
| Possible Cause | Troubleshooting/Solutions |
| Suboptimal Reaction Conditions | The Fischer indole synthesis is highly sensitive to reaction parameters such as temperature, acid strength, and reaction time.[1] The choice of acid catalyst is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2] Start with milder conditions and gradually increase the temperature.[2] |
| N-N Bond Cleavage | Electron-donating groups on the carbonyl compound can stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction.[3] This can be a significant issue, leading to byproducts like aniline derivatives. To mitigate this, consider using milder reaction conditions or exploring alternative synthetic routes for particularly challenging substrates. |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and can decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation is advisable.[2] |
| Steric Hindrance | Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[2] Higher temperatures or stronger acids may be required to overcome steric hindrance, but this also increases the risk of side reactions. |
Issue 2: Formation of Regioisomeric Chloroindole Byproducts
When using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.[2]
| Influencing Factor | Control Strategy |
| Electronic Effects of Chlorine | The electron-withdrawing nature of the chlorine substituent on the phenylhydrazine ring can influence the direction of cyclization. The position of the chlorine atom (ortho, meta, or para) will affect the electron density at the potential cyclization sites. While specific quantitative data is scarce, the general principle is that cyclization is favored at the position with higher electron density. |
| Steric Effects of the Ketone | The reaction will often favor the formation of the less sterically hindered enamine intermediate, thus influencing the final regioisomeric ratio.[2] |
| Reaction Conditions | Adjusting the acid catalyst, solvent, and temperature can sometimes influence the ratio of regioisomers.[2] For instance, higher acidity and temperature may favor cyclization at the less substituted position.[4] |
Issue 3: Presence of Dehalogenated Byproduct (Indole)
The loss of the chlorine atom to yield the parent indole is a potential side reaction, particularly under harsh conditions.[5]
| Possible Cause | Troubleshooting/Solutions |
| Harsh Reaction Conditions | High temperatures and very strong acids can promote hydrodehalogenation. Use the mildest possible conditions that still afford a reasonable reaction rate. |
| Reductive Environment | If any steps in the overall synthetic route involve catalytic hydrogenation (e.g., using Pd/C), be aware of the potential for dehalogenation and consider alternative catalysts or milder reducing agents.[5] |
Issue 4: Formation of Tar and Polymeric Byproducts
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[2]
| Mitigation Strategy | Implementation |
| Milder Reaction Conditions | Use the mildest effective acid catalyst and the lowest possible temperature.[2] |
| Solvent Choice | The use of ionic liquids as both solvent and catalyst has been shown to be effective and can lead to cleaner reactions.[6] |
| Gradual Addition of Acid | In some cases, slow and controlled addition of the acid catalyst can help to minimize polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chlorinated indoles?
A1: The primary synthetic routes to chloroindoles include the Fischer Indole Synthesis, which involves reacting a chlorophenylhydrazine with an aldehyde or ketone under acidic conditions.[5][7] Other methods include halogen exchange, for instance, converting a bromoindole to a chloroindole using a copper(I) chloride catalyst.[5]
Q2: How does the position of the chlorine atom on the phenylhydrazine ring affect the Fischer indole synthesis?
A2: The position of the electron-withdrawing chlorine atom influences the electronic properties of the phenylhydrazine ring, which in turn affects the regioselectivity of the cyclization step.[8] While detailed comparative studies are not abundant in the readily available literature, the cyclization is generally directed by a combination of electronic and steric factors. For meta-substituted phenylhydrazines, a mixture of 4- and 6-chloroindoles is often obtained.
Q3: Can unexpected side reactions occur during the synthesis of chlorinated indoles?
A3: Yes. For example, an "abnormal" Fischer indole synthesis has been reported where the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH yielded ethyl 6-chloroindole-2-carboxylate as the main product, indicating a substitution of the methoxy group by chlorine. This highlights that reaction conditions and substrate substituents can sometimes lead to unexpected outcomes.
Q4: How can I purify my chlorinated indole product from the side products?
A4: Standard purification techniques are generally effective:
-
Crystallization: This is a highly effective method for purifying solid chlorinated indoles from soluble impurities.[5]
-
Column Chromatography: Silica gel column chromatography is commonly used to separate the desired product from byproducts with different polarities.[5]
-
Distillation: For thermally stable compounds, vacuum distillation can be employed for purification, especially on a larger scale.[5]
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of 5-Chloroindole [5]
This protocol describes the synthesis of 5-chloroindole from 4-chlorophenylhydrazine hydrochloride and pyruvic acid.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide solution (2M)
-
Dichloromethane
Procedure:
-
A mixture of 4-chlorophenylhydrazine hydrochloride (1 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid, 5-chloroindole-2-carboxylic acid, is collected by filtration, washed with water, and dried.
-
The crude this compound is then heated at its melting point until the evolution of CO₂ ceases.
-
The resulting crude 5-chloroindole is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Troubleshooting Summary for Side Reactions in Chlorinated Indole Synthesis
| Side Product | Potential Cause(s) | Recommended Action(s) |
| Regioisomeric Chloroindoles | Use of unsymmetrical ketones; Electronic effects of the chlorine substituent. | Optimize reaction conditions (acid, temp.); Choose a symmetrical ketone if possible. |
| Dehalogenated Indole | Harsh reaction conditions (high temp., strong acid); Reductive environment. | Use milder conditions; Avoid harsh reducing agents.[5] |
| Tar/Polymers | Strong acid and high temperature. | Use milder acid/lower temp.; Consider using ionic liquids.[2][6] |
| Aniline Derivatives | N-N bond cleavage. | Use milder reaction conditions. |
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis of chlorinated indoles.
Caption: Logical relationships between the desired reaction and common side reactions.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Chloroindole-2-carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 5-Chloroindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthetic route used, such as the Fischer indole synthesis. These can include:
-
Unreacted Starting Materials: Such as 4-chlorophenylhydrazine and pyruvic acid derivatives.[1]
-
Isomeric Impurities: Positional isomers like 4-chloroindole, 6-chloroindole, or 7-chloroindole may form, often due to impurities in the starting materials.[1][2]
-
Oxidation and Degradation Products: Indole compounds can be susceptible to oxidation, leading to colored impurities.[2] Even slight discoloration to yellow or brown may indicate the presence of these products.
-
Related Halogenated Indoles: In some preparations, traces of other halogenated indoles, such as 5-bromoindole, might be present as contaminants.[3]
-
Residual Solvents: Solvents used during the synthesis or initial work-up may remain in the crude product.[2]
-
Dehalogenated Byproducts: The loss of the chlorine atom to form indole-2-carboxylic acid is a potential side reaction under certain conditions.[1]
Q2: My crude this compound is discolored (e.g., yellow, brown, or pink). What is the cause and how can I remove the color?
A2: Discoloration is typically caused by oxidized impurities or minor degradation byproducts.[2] For high-purity applications, such as in drug development, removing these impurities is crucial. The most common method to remove color is recrystallization, often with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed during hot filtration.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Difficulty in crystallization can be due to several factors, including the use of excess solvent, the presence of impurities inhibiting crystal formation, or cooling the solution too quickly.[2] Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the solution's surface to create nucleation sites.[2]
-
Add a Seed Crystal: If available, add a single, pure crystal of this compound to the supersaturated solution to initiate crystallization.[2]
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of the compound.[2]
-
Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling can cause the compound to "oil out" instead of forming crystals.[2]
-
Consider a Different Solvent System: The initial solvent may be too good a solvent. Try a solvent system where the compound is soluble when hot but poorly soluble when cold.
Q4: Which purification method is best for my crude sample?
A4: The best method depends on the nature and quantity of the impurities.
-
Recrystallization: This is the most common and efficient method for removing small amounts of impurities, especially if the crude product is already relatively pure (>90%). It is particularly good for removing colored impurities when used with charcoal.
-
Acid-Base Extraction: This technique is highly effective for separating the acidic this compound from any neutral or basic impurities.[4][5]
-
Column Chromatography: This method is best for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product, such as isomeric impurities.[2]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Using too much solvent for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point helps prevent excess.[2] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out of solution too early.[2] |
| Incomplete crystallization from the filtrate. | Allow the solution to cool slowly to room temperature, then chill thoroughly in an ice bath for at least 30 minutes to maximize crystal formation.[2] |
| Product is significantly soluble in the cold wash solvent. | Ensure the crystals are washed with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[2] |
Issue 2: Product "Oils Out" During Recrystallization
| Potential Cause | Troubleshooting Step |
| Solution was cooled too quickly. | Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly (e.g., by insulating it) to encourage crystal formation.[2] |
| The melting point of the compound is below the boiling point of the solvent. | Select a solvent with a lower boiling point. |
| High concentration of impurities depressing the melting point. | Attempt to remove the impurities first by another method, such as an acid-base extraction, before proceeding with recrystallization. |
Issue 3: Product Remains Impure After Acid-Base Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete extraction into the aqueous basic layer. | Perform multiple extractions (e.g., 3 times) with the basic solution to ensure all the carboxylic acid is converted to its salt and transferred to the aqueous phase.[5] |
| Emulsion formation preventing clean layer separation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Incomplete precipitation after acidification. | After adding acid, check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH 1-2) for complete precipitation of the carboxylic acid.[6] Cool the mixture in an ice bath to further decrease the product's solubility. |
| Other acidic impurities are co-extracted. | If other acidic impurities are present, acid-base extraction alone may not be sufficient. Further purification by recrystallization or chromatography may be necessary. |
Data Presentation
Table 1: Purity Enhancement of this compound
The following table shows representative data on the purity of a crude sample before and after applying standard purification techniques. Actual values may vary based on the initial impurity profile.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Notes |
| Recrystallization | ~95% | >98.5% | Effective for removing minor impurities and color.[6][7] |
| Acid-Base Extraction | 85-95% | >98% | Excellent for removing neutral and basic impurities. |
| Silica Gel Chromatography | 70-90% | >99% | Best for complex mixtures or separating isomers. |
Table 2: Solvent Suitability for Purification
| Purification Method | Suitable Solvents / Reagents | Rationale |
| Recrystallization | Ethanol/Water, Methanol, Acetone.[6][8] | The compound should be soluble in the hot solvent and have low solubility in the cold solvent. Carboxylic acids often recrystallize well from alcohols or aqueous alcohol mixtures.[8] |
| Acid-Base Extraction | Organic Phase: Diethyl ether, Ethyl acetate, Dichloromethane. Aqueous Phase: 5% NaOH or NaHCO₃ (Base), 1-2M HCl (Acid).[4][5] | The organic solvent should dissolve the crude mixture but be immiscible with water. A base is used to deprotonate the carboxylic acid into its water-soluble salt form.[4] |
| Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient, or Dichloromethane/Methanol. | A less polar solvent system (like hexane/ethyl acetate) is typically used to elute less polar impurities first, followed by an increase in polarity to elute the more polar carboxylic acid. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture gently while stirring until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once cloudiness (crystal formation) appears, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of pure this compound is approximately 287 °C (with decomposition).[9][10]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Base Extraction: Add a 5% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake the funnel to allow the base to react with the acidic product, forming its water-soluble sodium salt.[4] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh portions of the NaOH solution, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).[6] The pure this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Visual Workflow Guides
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. magritek.com [magritek.com]
- 6. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 7. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. This compound 98 10517-21-2 [sigmaaldrich.com]
- 10. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
identifying and removing impurities from 5-Chloroindole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5-Chloroindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available or synthesized this compound?
A1: Impurities in this compound typically arise from the synthetic route, most commonly the Fischer indole synthesis. Potential impurities include:
-
Starting Materials: Unreacted reagents such as 4-chlorophenylhydrazine and pyruvic acid.
-
Positional Isomers: Isomers like 4-Chloroindole-2-carboxylic acid and 6-Chloroindole-2-carboxylic acid can form due to impurities in the initial chlorinated starting materials.[1]
-
Decarboxylation Product: 5-Chloroindole may be present if the carboxylic acid decarboxylates under harsh reaction or purification conditions.
-
Oxidation/Degradation Products: Indole derivatives can be susceptible to oxidation, leading to the formation of colored impurities.[2]
-
Residual Solvents: Solvents used during synthesis and purification may be retained in the final product.
Q2: My this compound is discolored (e.g., yellow or brown). What is the cause and is it problematic?
A2: Discoloration is generally due to the presence of minor oxidation or degradation byproducts.[2] While a slight color may not affect the outcome of some synthetic applications, for sensitive experiments, such as in drug development, purification to remove these impurities is highly recommended to ensure the integrity and reproducibility of your results.[2]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place.[2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2][3]
Q4: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the preferred method for quantifying the purity of this compound and separating it from most impurities. A reverse-phase C18 column is typically effective.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is excellent for identifying the structural nature of impurities by analyzing their unique chemical shifts and coupling constants. It can also be used for quantification (qNMR) with an internal standard.[4]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to determine the molecular weight of the main component and any impurities, which aids in their identification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent at low temperatures.Too much solvent was used.Premature crystallization occurred during hot filtration. | Select a different solvent or a solvent system where the compound has lower solubility when cold.Use the minimum amount of hot solvent required to fully dissolve the crude product.Preheat the filtration funnel and receiving flask to prevent the product from crashing out during filtration. |
| Product Fails to Crystallize (Oils Out) | The solution is supersaturated with impurities that inhibit crystallization.The solution was cooled too rapidly. | Try adding a seed crystal of pure this compound.Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Discoloration Persists After Recrystallization | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.[2] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Impurities | The chosen eluent system is not optimal.The column was packed improperly, leading to channeling.The column was overloaded with the crude sample. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf of the desired compound ~0.2-0.3).Ensure the silica gel is packed as a uniform slurry without air bubbles or cracks.Use an appropriate amount of crude material for the column size (typically 1-10% of the silica gel weight). |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (gradient elution). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent will depend on the specific impurities present. A good starting point for this compound is an ethyl acetate/hexane solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and gently heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Slowly add hexane to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold hexane.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic this compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaHCO₃ solution, stopper the funnel, and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times and combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the purified product under vacuum.
Protocol 3: Purity Assessment by HPLC
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A gradient elution is often effective, for example, starting with 90% A and transitioning to 10% A over 20 minutes.
Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Data on Purification
The following table provides representative data on the purity of this compound before and after applying different purification techniques. Actual values may vary depending on the initial purity and the specific impurities present.
| Purification Method | Initial Purity (by HPLC) | Purity After One Application (by HPLC) | Typical Yield |
| Recrystallization | 90% | >98% | 70-90% |
| Acid-Base Extraction | 90% | >95% | 85-95% |
| Column Chromatography | 90% | >99% | 60-80% |
Visualizations
Caption: Workflow for purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 5-Chloroindole-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
Technical Support Center: Optimizing Amide Coupling Reactions of 5-Chloroindole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloroindole-2-carboxylic acid in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for this compound?
A1: Commonly used coupling reagents for this compound include uronium/aminium salts like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), phosphonium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (1-Hydroxybenzotriazole).[1][2][3][4]
Q2: What is the optimal temperature range for these coupling reactions?
A2: The optimal temperature depends on the coupling reagent and the specific substrates. For HATU-mediated couplings, a slightly elevated temperature of around 45 °C has been reported to be effective.[3] For EDC/HOBt and PyBOP couplings, reactions are typically started at 0 °C and then allowed to warm to room temperature (20-25 °C).[2][5] It is crucial to monitor the reaction progress to determine the ideal temperature for your specific system, as higher temperatures can sometimes lead to side reactions.
Q3: How can I minimize side reactions?
A3: Minimizing side reactions is critical for achieving high yields and purity. Key strategies include:
-
Temperature Control: Avoid excessive heat, which can promote side reactions like racemization and decarboxylation.[6]
-
Use of Additives: Additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) are effective in suppressing racemization when using carbodiimide or phosphonium-based coupling reagents.[7]
-
Proper Reagent Stoichiometry: Using a slight excess of the coupling reagent and amine can drive the reaction to completion, but a large excess, especially of uronium/aminium reagents, can lead to side reactions like guanidinylation of the amine.[4]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.
Q4: I am observing low yields. What are the potential causes and solutions?
A4: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common culprits include poor solubility of the starting materials, incomplete activation of the carboxylic acid, or the use of a suboptimal coupling reagent for your specific amine.
Q5: What are the recommended solvents for this reaction?
A5: N,N-Dimethylformamide (DMF) is a widely used and often effective solvent for these coupling reactions due to its good solvating power for a broad range of substrates.[3] Other common aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) can also be used, depending on the solubility of your specific reactants.[2][8] If solubility is an issue, consider using a co-solvent or switching to a more polar solvent like DMSO, though be mindful of its potential to complicate product isolation.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Poor Solubility of this compound | Ensure complete dissolution of the carboxylic acid before adding other reagents. Consider switching to a more polar solvent like DMF or using a co-solvent system. Gentle heating may aid dissolution, but cool the solution to the desired reaction temperature before adding the coupling reagent. |
| Inefficient Carboxylic Acid Activation | Switch to a more powerful coupling reagent. If using EDC/HOBt, consider moving to HATU or PyBOP, which are often more effective for challenging couplings.[9] Ensure your coupling reagent is not degraded; use a fresh bottle if in doubt. Pre-activating the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine can sometimes improve yields.[5] |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a more reactive coupling reagent and potentially a higher reaction temperature may be necessary. Increasing the reaction time can also be beneficial. |
| Degradation of Reagents | Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent moisture from quenching the activated species. Ensure bases like DIPEA or triethylamine are fresh and dry. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Epimerization/Racemization (if chiral centers are present) | Use a racemization-suppressing additive like HOBt or HOAt, especially when using carbodiimide or phosphonium salt coupling reagents.[7] Keep the reaction temperature as low as feasible (ideally 0 °C to room temperature). |
| Decarboxylation of the Indole Moiety | Indole-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures.[6][10] Monitor the reaction closely and avoid prolonged heating. If decarboxylation is a significant issue, consider alternative synthetic routes or milder coupling conditions. |
| N-Acylurea Formation (with carbodiimides like EDC) | This is a common side product of carbodiimide-mediated reactions. The addition of HOBt or HOAt helps to minimize this by trapping the O-acylisourea intermediate to form a more stable active ester.[5] |
| Guanidinylation of the Amine (with uronium reagents like HATU) | This can occur if an excess of the uronium reagent is used or if the carboxylic acid activation is slow. Use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents).[4] |
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for the amide coupling of this compound with various reagents. Please note that optimal conditions can vary depending on the specific amine used.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) |
| HATU | - | Et3N or DIPEA | DMF | 45 | Overnight | 26.5 - 72[3] |
| EDC | HOBt | DIPEA or Et3N | DMF or DCM | 0 to RT | 12 - 24 hours | 70 - 95 (general)[5] |
| PyBOP | HOBt (optional) | DIPEA or Et3N | DMF or DCM | 0 to RT | Overnight | >85 (general)[2] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.0-1.2 eq.).
-
Add HATU (1.1-1.5 eq.) to the mixture.[3]
-
Add triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (2.0-4.6 eq.).[3]
-
Stir the reaction mixture at 45 °C overnight.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
-
Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C for pre-activation.[5]
-
Add the desired amine (1.0-1.2 eq.) followed by the dropwise addition of DIPEA (2.0-3.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Protocol 3: PyBOP-Mediated Coupling
-
To a solution of this compound (1.0 eq.) and the desired amine (1.2 eq.) in anhydrous DMF, add DIPEA or Et3N (1.5-3.0 eq.).[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Add PyBOP (1.2 eq.) to the cooled solution.[2]
-
Allow the reaction to warm to room temperature and stir overnight.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Visualizations
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. researchgate.net [researchgate.net]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. scilit.com [scilit.com]
Technical Support Center: Synthesis of 5-Chloroindole-2-carboxylic acid amide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroindole-2-carboxylic acid amide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amidation reaction is showing low to no yield of the desired this compound amide. What are the common causes?
Several factors can contribute to a low or failed yield. These can be broadly categorized as issues with starting materials, reaction conditions, or the choice of reagents.
-
Poor quality of starting materials: Impurities in the this compound, the ammonia source, or the solvent can interfere with the reaction. Ensure the starting carboxylic acid is pure and dry.
-
Suboptimal reaction conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.
-
Ineffective coupling agent: The choice of coupling agent is crucial for activating the carboxylic acid. An inappropriate or degraded coupling agent will result in poor conversion.
-
Basic nature of the amine: Ammonia is a volatile and relatively weak nucleophile. Inadequate concentration or premature evaporation from the reaction mixture can lead to low yields.
Q2: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity?
The formation of side products is a common challenge. Here are some potential reasons and solutions:
-
Side reactions of the coupling agent: Some coupling reagents can lead to the formation of stable byproducts that are difficult to remove. For example, the use of DCC can lead to the formation of dicyclohexylurea, which can be challenging to separate from the product.
-
Dehydration of the primary amide: Under harsh conditions (e.g., high temperatures, strong dehydrating agents), the newly formed primary amide can be dehydrated to the corresponding nitrile (5-Chloroindole-2-carbonitrile).
-
Reaction with the indole nitrogen: While generally less reactive, the indole N-H can potentially react under certain conditions, especially if a very strong base is used.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of this compound amide can be challenging due to its polarity.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Column chromatography: For more challenging purifications, silica gel column chromatography is recommended. A polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically effective.
-
Aqueous work-up: A standard aqueous work-up is crucial to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer with a dilute acid (to remove any basic impurities), a dilute base (like sodium bicarbonate to remove unreacted carboxylic acid), and brine.
Q4: Which coupling agent is best suited for this synthesis?
The choice of coupling agent can significantly impact the reaction's success. For the synthesis of a primary amide from this compound, several options are available, each with its own advantages and disadvantages.
| Coupling Agent System | Advantages | Disadvantages |
| HATU/DIPEA | High reactivity, fast reaction times, good for sterically hindered substrates. | Can be expensive. |
| EDC/HOBt | Water-soluble byproducts are easily removed during aqueous workup. | Can be less effective for challenging substrates. |
| HBTU/Et3N | Effective and commonly used for amide bond formation. | Byproducts can sometimes be difficult to remove. |
| SOCl₂ or (COCl)₂ | Forms a highly reactive acyl chloride intermediate, leading to fast reaction with ammonia. | Harsh reagents, requires careful handling, can lead to side reactions if not performed correctly. |
Experimental Protocol: Synthesis of this compound amide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
This compound
-
Ammonium hydroxide (25% solution) or another ammonia source
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF, add HBTU (1.1 equivalents) and triethylamine (2.5 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amidation: Add a 25% aqueous solution of ammonium hydroxide (5-10 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 2-10% methanol in dichloromethane) to afford the pure this compound amide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete activation of the carboxylic acid. | - Ensure the coupling agent (e.g., HBTU) is not degraded. - Increase the activation time. - Consider using a more powerful coupling agent like HATU. |
| Low concentration or evaporation of ammonia. | - Use a larger excess of ammonium hydroxide. - Perform the reaction in a sealed vessel if using gaseous ammonia. | |
| Poor quality of starting materials or solvent. | - Purify the this compound before use. - Use anhydrous DMF. | |
| Formation of nitrile byproduct | Reaction temperature is too high. | - Maintain the reaction at room temperature. |
| Use of a strong dehydrating agent in the work-up. | - Avoid using strong dehydrating agents during purification. | |
| Presence of unreacted carboxylic acid | Insufficient coupling agent or reaction time. | - Increase the amount of coupling agent to 1.2-1.5 equivalents. - Extend the reaction time and monitor by TLC. |
| Incomplete reaction with ammonia. | - Increase the excess of ammonium hydroxide. | |
| Difficulty in removing byproducts | Byproducts from the coupling agent (e.g., HOBt, urea derivatives). | - Perform a thorough aqueous work-up. - Optimize the column chromatography conditions. - Consider using a coupling agent with water-soluble byproducts (e.g., EDC). |
Experimental Workflow
Caption: Workflow for the synthesis of this compound amide.
Technical Support Center: Large-Scale Synthesis of 5-Chloroindole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Chloroindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the large-scale production of this important synthetic intermediate. Here you will find answers to frequently asked questions and detailed guides to prevent common issues, with a particular focus on the prevention of tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of this compound?
The most prevalent methods for synthesizing this compound on a larger scale are the Fischer indole synthesis and the Japp-Klingemann reaction. The Fischer indole synthesis involves the reaction of 4-chlorophenylhydrazine with pyruvic acid in the presence of an acid catalyst.[1][2] The Japp-Klingemann reaction offers an alternative route to the necessary hydrazone intermediate, which is then cyclized under acidic conditions, similar to the Fischer indole synthesis, to yield the final product.[3]
Q2: What is "tar formation" and why is it a significant problem in this synthesis?
"Tar formation" refers to the generation of dark, viscous, and often intractable polymeric or resinous materials as byproducts in a chemical reaction. In the context of this compound synthesis, tar is a complex mixture of polymerized indole species and other degradation products.[4][5] It is a significant issue because it can dramatically reduce the yield of the desired product, complicate the purification process, and in severe cases, lead to the failure of the reaction.[5]
Q3: What are the primary causes of tar formation during the synthesis of this compound?
Tar formation is primarily caused by:
-
High Reaction Temperatures: Elevated temperatures can accelerate side reactions and promote the polymerization of the indole product or its intermediates.[4][5]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong Brønsted acids or high concentrations of Lewis acids can lead to decomposition and polymerization.[4][5][6]
-
Prolonged Reaction Times: Extended exposure to acidic conditions, especially at high temperatures, increases the likelihood of tar formation.[6]
Troubleshooting Guide: Preventing Tar Formation
This guide provides a systematic approach to diagnosing and resolving issues related to tar formation during the synthesis of this compound.
Issue 1: Significant Tar Formation Observed During the Reaction
-
Possible Cause: The reaction temperature is too high, leading to thermal degradation and polymerization.
-
Solution:
-
Carefully monitor and control the internal reaction temperature. For large-scale reactions, utilize a jacketed reactor with an efficient cooling system to manage exothermic events.[4]
-
Start with milder temperature conditions and gradually increase if the reaction rate is too slow. Monitor the reaction progress closely using an appropriate analytical method like HPLC or TLC.[5]
-
-
Possible Cause: The acid catalyst is too strong or used in excess.
-
Solution:
-
Screen different acid catalysts. While strong acids like sulfuric acid are sometimes used, milder options like p-toluenesulfonic acid or Lewis acids such as zinc chloride might offer better control and reduce side reactions.[5][6] Polyphosphoric acid (PPA) is often an effective catalyst for the cyclization step.[7]
-
Optimize the catalyst loading. Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
-
Possible Cause: The solvent is not optimal for the reaction.
-
Solution:
-
Select a solvent that ensures good solubility for both reactants and intermediates. This can help to minimize localized high concentrations that may lead to side reactions.[4]
-
Consider using a higher-boiling point solvent to maintain a consistent reaction temperature without excessive pressure buildup.
-
Issue 2: Low Yield and Difficult Purification Due to Tarry Byproducts
-
Possible Cause: The work-up procedure is not effectively removing acidic residues that can promote tarring during purification.
-
Solution:
-
After the reaction is complete, quench the mixture by pouring it onto ice-water.
-
Neutralize the acidic catalyst with a suitable base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.[5]
-
-
Possible Cause: The purification method is not suitable for removing polar, tarry impurities.
-
Solution:
-
Recrystallization: This is often an effective method for purifying the solid this compound from soluble tarry materials. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A base wash of the crude product before chromatography can help remove acidic impurities that may streak on the column.[5] If silica gel is not effective, consider using alumina or reverse-phase chromatography.[5]
-
Data Presentation
Table 1: Illustrative Effect of Reaction Temperature on Yield and Tar Formation
| Reaction Temperature (°C) | Approximate Yield of this compound (%) | Qualitative Observation of Tar Formation |
| 80 | 65 | Minimal |
| 100 | 75 | Low |
| 120 | 60 | Moderate |
| 140 | <40 | Significant |
Note: This data is illustrative and the optimal temperature will depend on the specific catalyst and solvent used.
Table 2: Comparison of Different Acid Catalysts in Fischer Indole Synthesis
| Acid Catalyst | Relative Strength | Common Issues | Recommended Application |
| Sulfuric Acid (H₂SO₄) | Strong Brønsted | High potential for tarring and side reactions | Use with caution, at lower temperatures and concentrations |
| p-Toluenesulfonic Acid (p-TsOH) | Moderate Brønsted | Can require longer reaction times | Good starting point for optimization, often provides cleaner reactions |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Can be hygroscopic, requires anhydrous conditions | Effective for many substrates, may reduce certain side reactions |
| Polyphosphoric Acid (PPA) | Strong Brønsted/Dehydrating Agent | Can be viscous and difficult to handle at scale | Often very effective for less reactive substrates |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Fischer Indole Synthesis
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ice
-
Water
Procedure:
-
In a suitably sized jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge glacial acetic acid.
-
With stirring, add 4-chlorophenylhydrazine hydrochloride (1 equivalent) to the reactor.
-
Slowly add pyruvic acid (1.1 equivalents) to the mixture. The addition may be exothermic, so control the rate to maintain the desired temperature.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the progress of the reaction by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a larger vessel containing a mixture of ice and water with vigorous stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol/water mixture, acetic acid)
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Proposed mechanism of tar formation via acid-catalyzed polymerization.
References
Technical Support Center: 5-Chloroindole-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloroindole-2-carboxylic acid. The information is designed to help you anticipate and resolve common issues, particularly the formation of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in medicinal chemistry and organic synthesis. The most common reactions involve modifications of the carboxylic acid group, such as:
-
Esterification: Conversion to various alkyl or aryl esters.
-
Amide Coupling: Formation of amides with a wide range of primary and secondary amines.
-
Decarboxylation: Removal of the carboxylic acid group to yield 5-chloroindole, often as a subsequent step after the initial synthesis of the acid.[1][2]
Q2: What is the thermal stability of this compound?
A2: this compound has a melting point of approximately 287°C, at which it decomposes.[2] This decomposition is primarily due to decarboxylation. Therefore, prolonged heating at high temperatures during reactions like esterification can lead to the formation of 5-chloroindole as a significant byproduct.
Q3: Are there any known incompatibilities for this compound?
A3: While specific incompatibility data for the carboxylic acid is limited, indole derivatives, in general, are sensitive to strong oxidizing agents and can be unstable under strongly acidic conditions, which may lead to polymerization or degradation.[3] Care should be taken when using strong acids as catalysts, for instance, in Fischer esterification.
Troubleshooting Guides
Issue 1: Unexpected Decarboxylation During Esterification
Symptom: You are attempting to form an ester of this compound by heating with an alcohol and an acid catalyst (Fischer Esterification), but you observe the formation of 5-chloroindole in your reaction mixture.
Root Cause Analysis: The indole-2-carboxylic acid moiety is prone to decarboxylation at elevated temperatures. The acidic conditions of the Fischer esterification can facilitate this process, leading to the loss of CO2 and the formation of the corresponding indole.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, conduct the esterification at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Esterification Method: Instead of the high-temperature Fischer esterification, consider alternative methods that proceed at room temperature. These include:
-
Steglich Esterification: Using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride at low temperature, followed by the addition of the alcohol.
-
Data Summary: Comparison of Esterification Methods
| Method | Typical Temperature | Common Byproducts | Notes |
| Fischer Esterification | Reflux | 5-Chloroindole (from decarboxylation), unreacted starting material. | Reversible reaction; requires excess alcohol and/or removal of water.[3][4] |
| Steglich Esterification | 0°C to Room Temp | Dicyclohexylurea (DCU) or other urea byproduct, N-acylurea. | Good for acid-sensitive substrates.[5] |
| Acyl Chloride Formation | 0°C to Room Temp | Residual chlorinating agent, HCl. | Two-step process; acyl chloride can be moisture-sensitive.[6] |
Workflow for Minimizing Decarboxylation in Esterification
Caption: Troubleshooting workflow for decarboxylation during esterification.
Issue 2: Byproduct Formation in Amide Coupling Reactions
Symptom: When coupling this compound with an amine using a carbodiimide coupling agent (e.g., DCC or EDC), you observe a significant amount of an insoluble white precipitate and another, unexpected byproduct in your crude product.
Root Cause Analysis:
-
Urea Byproduct: Carbodiimide coupling reagents are converted into their corresponding ureas (e.g., dicyclohexylurea - DCU) during the reaction. These are often poorly soluble in common organic solvents.
-
N-Acylurea Formation: The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which reduces the yield of the desired amide. This is more common with sterically hindered carboxylic acids or less nucleophilic amines.
Troubleshooting Steps:
-
Add an Additive: To prevent the formation of the N-acylurea byproduct and improve reaction rates, add a reagent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement and reacts cleanly with the amine.
-
Use a Different Class of Coupling Reagent: Consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents. These often give higher yields and fewer side reactions, although they can be more expensive.
-
Purification: The urea byproduct can typically be removed by filtration. The N-acylurea may require column chromatography for separation from the desired amide product.
Data Summary: Common Amide Coupling Reagents and Byproducts
| Coupling Reagent | Additive | Common Byproducts | Notes |
| DCC / EDC | None | Dicyclohexylurea (DCU) / Soluble Urea, N-acylurea | Urea byproduct can be difficult to remove if EDC is used.[6] |
| DCC / EDC | HOBt / HOAt | DCU / Soluble Urea | Additive suppresses N-acylurea formation and reduces racemization.[6] |
| HATU / HBTU | None | Tetramethylurea, Guanidinium byproduct | Highly efficient but more expensive. Requires a non-nucleophilic base (e.g., DIPEA).[7][8] |
| PyBOP | None | Triphenylphosphine oxide (TPPO), HMPA (from BOP) | Phosphonium-based reagents do not form guanidinium byproducts.[9] |
Signaling Pathway of Amide Coupling and Byproduct Formation
Caption: Amide coupling pathway showing desired product and N-acylurea byproduct formation.
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes a general procedure for the esterification of this compound using EDC and DMAP, which minimizes the risk of decarboxylation.
-
Materials:
-
This compound
-
Alcohol (e.g., ethanol, 1.5 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP, 0.1 equivalents)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alcohol (1.5 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Amide Coupling using HATU
This protocol provides a general method for amide bond formation, which is highly efficient and minimizes side reactions.
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Cool the mixture to 0°C.
-
Add HATU (1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. jackwestin.com [jackwestin.com]
- 2. 5-クロロインドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. growingscience.com [growingscience.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 5-Chloroindole-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 5-Chloroindole-2-carboxylic acid derivative production.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound and its derivatives, particularly when transitioning from laboratory to pilot or production scale.
Issue 1: Low Yield Upon Scale-Up
Q: We observed a significant drop in yield for our this compound derivative synthesis when moving from lab scale (grams) to pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge. Several factors, often related to mass and heat transfer, can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Heat Transfer Limitations: Exothermic reactions, common in indole syntheses, are harder to control in larger reactors. Localized hotspots can lead to the degradation of reactants, intermediates, or the final product.
-
Troubleshooting:
-
Ensure your reactor has adequate cooling capacity and efficient agitation to maintain uniform temperature.
-
Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate and heat generation.
-
For highly exothermic reactions, continuous flow chemistry can offer superior temperature control.[1]
-
-
-
Mass Transfer and Mixing Inefficiencies: Inadequate mixing in large vessels can result in localized areas of high or low reactant concentration, promoting side reactions.[1]
-
Troubleshooting:
-
Optimize the stirrer design and speed to ensure proper mixing throughout the reactor.
-
Visually inspect the mixing if possible, or use computational fluid dynamics (CFD) modeling to identify potential dead zones.
-
-
-
Purity of Starting Materials: Impurities in starting materials that are negligible at a small scale can have a significant impact on larger batches.
-
Troubleshooting:
-
Thoroughly analyze the purity of each batch of starting materials (e.g., 4-chlorophenylhydrazine, pyruvic acid).
-
Develop robust quality control specifications for all raw materials.
-
-
-
Extended Reaction Times: Longer processing times at a larger scale can lead to the decomposition of sensitive intermediates or products.
-
Troubleshooting:
-
Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC) to determine the optimal reaction endpoint and avoid unnecessarily long reaction times.
-
-
Issue 2: Formation of Impurities and Side Products
Q: During the scale-up of our Fischer indole synthesis of a this compound derivative, we are observing an increase in tar-like substances and other impurities. How can we mitigate this?
A: The formation of tars and other byproducts is a known issue in the Fischer indole synthesis, often exacerbated by the acidic conditions and higher temperatures required.[1]
-
Tar Formation:
-
Cause: Polymerization of reactants or intermediates under strong acid and high-temperature conditions.
-
Mitigation:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids like sulfuric acid are common, Lewis acids such as zinc chloride or solid acid catalysts might offer better selectivity and reduce tar formation.[2]
-
Temperature Control: As mentioned for low yield, precise temperature control is crucial to prevent overheating that accelerates polymerization.[1]
-
-
-
Regioisomer Formation (with unsymmetrical ketones):
-
Cause: If an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The ratio of these isomers can be influenced by the reaction conditions.
-
Mitigation:
-
The acidity of the medium is a major factor. Experiment with different acid catalysts and concentrations to influence the regioselectivity.[3]
-
Steric hindrance can also direct the cyclization. The use of bulkier substituents on the ketone or phenylhydrazine may favor the formation of the less sterically hindered isomer.[4]
-
-
-
N-N Bond Cleavage:
-
Cause: Electron-donating groups on the carbonyl component can stabilize an intermediate that favors the cleavage of the N-N bond in the hydrazone, leading to byproducts instead of the desired indole.[4]
-
Mitigation:
-
For substrates prone to this side reaction, consider using milder reaction conditions or exploring alternative synthetic routes.
-
-
Issue 3: Purification and Isolation Challenges
Q: We are facing difficulties in crystallizing our this compound product at a larger scale. It tends to "oil out" or the purity is not satisfactory after crystallization. What can we do?
A: Crystallization is a critical step for achieving high purity, and its success at scale depends on carefully controlled conditions.
-
"Oiling Out" during Crystallization:
-
Cause: This occurs when the product is not fully soluble in the hot solvent or when the solution is cooled too quickly, causing the product to separate as a liquid instead of forming crystals.
-
Solution:
-
Solvent System: Experiment with different solvent systems or co-solvents to improve the solubility profile of your product.
-
Cooling Rate: Implement a controlled, gradual cooling profile to allow for proper crystal nucleation and growth.
-
-
-
Poor Purity After Crystallization:
-
Cause: Impurities may co-crystallize with the product, or the crystallization process may not be efficient enough to remove them.
-
Solution:
-
Recrystallization: One or more recrystallization steps may be necessary to achieve the desired purity.
-
Charcoal Treatment: If colored impurities are present, treating the solution with activated charcoal before crystallization can be effective.
-
Chromatography: For challenging separations, industrial-scale chromatography may be required, although this can be a more costly option.[5]
-
-
Data Presentation
The following table summarizes typical challenges observed during the scale-up of a generic this compound derivative synthesis via the Fischer indole method. Note that these values are illustrative and will vary depending on the specific derivative and process conditions.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Yield (%) | 85 | 70 | 65 |
| Purity (HPLC Area %) | >99 | 97-98 | 95-97 |
| Major Impurity 1 (%) | <0.1 | 0.5 - 1.0 | 1.0 - 2.0 |
| Major Impurity 2 (%) | <0.1 | 0.3 - 0.8 | 0.8 - 1.5 |
| Cycle Time (hours) | 8 | 24 | 48 |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of Ethyl 5-Chloroindole-2-carboxylate
This protocol describes a typical lab-scale synthesis. Adjustments to reaction time, temperature, and reagent stoichiometry may be necessary for different derivatives and scales.
-
Hydrazone Formation:
-
In a suitable reactor, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add ethyl pyruvate (1.05 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC or LC-MS).
-
-
Cyclization:
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to the reaction mixture.
-
Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the hydrazone and the formation of the indole product.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a stirred vessel of cold water to precipitate the crude product.
-
Filter the solid product and wash thoroughly with water to remove residual acid and other water-soluble impurities.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified ethyl 5-chloroindole-2-carboxylate.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Chloroindole-2-carboxylic Acid
Welcome to the technical support center for optimizing cross-coupling reactions with 5-chloroindole-2-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of substituted indole-2-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: Researchers may encounter several challenges with this substrate:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is less reactive in oxidative addition to the palladium catalyst compared to C-Br or C-I bonds, often requiring more active catalysts and harsher reaction conditions.
-
Catalyst Inhibition/Deactivation: The indole nitrogen and the carboxylate group can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[1][2]
-
Decarboxylation: Under certain conditions, particularly at elevated temperatures, the carboxylic acid group at the C2 position can be lost.[3]
-
Poor Solubility: The substrate or its salts formed under basic conditions may have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and lower yields.
-
Side Reactions: Besides decarboxylation, other side reactions such as hydrodehalogenation (replacement of the chlorine with a hydrogen) can occur.
Q2: How do I choose the best palladium catalyst and ligand for my specific cross-coupling reaction?
A2: The optimal catalyst-ligand system is highly dependent on the specific cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are generally recommended to facilitate the oxidative addition step.[4][5] Screening a few catalyst systems is often the most effective approach.
Q3: Which base should I start with for my reaction?
A3: The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a good starting point to avoid potential side reactions like esterification of the carboxylic acid or decarboxylation, which can be promoted by stronger bases or higher temperatures.[4] However, a stronger base like potassium phosphate (K₃PO₄) might be necessary to achieve sufficient reactivity, especially for Suzuki couplings.
Q4: Can I prevent decarboxylation of my indole-2-carboxylic acid during the reaction?
A4: Preventing decarboxylation often involves careful optimization of reaction conditions. Using milder temperatures and shorter reaction times can be effective. The choice of catalyst and base also plays a role. In some cases, protecting the carboxylic acid as an ester and deprotecting it after the coupling step might be a necessary strategy if decarboxylation is a persistent issue.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Inefficient Catalyst System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Consider using pre-formed palladacycle catalysts (e.g., G3 or G4 precatalysts).[4] |
| Inappropriate Base or Solvent | Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] For solubility issues, consider solvent systems like dioxane/water, THF/water, or DMF.[6] |
| Poor Quality of Boronic Acid | Use fresh or properly stored boronic acids. Consider converting the boronic acid to its pinacol ester or trifluoroborate salt for increased stability. |
| Catalyst Deactivation | The indole N-H or the carboxylate may be inhibiting the catalyst.[1] Try adding a ligand that is less prone to displacement or consider N-protection of the indole. |
| Decarboxylation | Lower the reaction temperature and monitor the reaction closely to minimize reaction time. Screen for a catalyst system that operates efficiently at lower temperatures. |
Problem 2: Significant Side Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This side reaction replaces the chlorine with hydrogen. Employing bulkier, more electron-donating ligands can accelerate the desired C-N bond formation, outcompeting hydrodehalogenation. Lowering the reaction temperature may also help.[5] |
| Catalyst Poisoning | The amine substrate or the indole nitrogen can act as a catalyst poison.[5] Using a higher catalyst loading or a more robust ligand system can mitigate this. For pyridine-containing amines, specific ligands designed to resist inhibition are available.[5] |
| High Reaction Temperature | Elevated temperatures can lead to degradation of the indole scaffold or promote decarboxylation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incompatible Base | Strong bases like NaOtBu can be incompatible with other functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring a higher reaction temperature to achieve a good reaction rate.[4] |
Data Presentation: Catalyst and Condition Screening (Representative Data)
The following tables summarize catalyst systems and conditions that have been shown to be effective for cross-coupling reactions of similar halo-heterocycles. These should serve as a starting point for optimization with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-8 | >90 | [7] |
| PEPPSI-IPr | K₂CO₃ | t-BuOH | 80 | 12-24 | 80-95 | [4] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | >90 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 40-70 | [8] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 90-110 | 12-24 | 85-95 | [9] |
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80-100 | 8-16 | >90 | [4] |
| BrettPhos Palladacycle | LHMDS | THF | 65-80 | 12-24 | 80-95 | [4] |
| GPhos-Pd-G3 | NaOTMS | Toluene | RT-100 | 12-24 | >90 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[4]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., SPhos, 1.2-6 mol%), and the degassed solvent (e.g., dioxane/water 4:1).[4] Alternatively, a pre-formed catalyst can be added directly.
-
Reaction: Place the vial in a preheated heating block or oil bath (e.g., 80-100 °C) and stir vigorously for 4-24 hours. Monitor the reaction by TLC or LC-MS.[10]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization based on the specific amine.
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[9]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[9]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., dioxane) followed by the amine (1.2-2.0 equiv.).[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Workup: After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.[5]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thalesnano.com [thalesnano.com]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 10. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions in 5-Chloroindole-2-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing exothermic reactions during the synthesis of 5-Chloroindole-2-carboxylic acid. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure a safe and successful synthesis.
Troubleshooting Exothermic Reactions
Effectively managing the heat generated during the synthesis of this compound is critical for maximizing yield, ensuring product purity, and maintaining a safe laboratory environment. The primary synthetic routes, often involving the Japp-Klingemann and Fischer indole synthesis, have steps that can be significantly exothermic.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | - Reagent addition is too fast.- Inadequate cooling.- High concentration of reactants. | - Add reagents dropwise with careful monitoring of the internal temperature.- Use an ice bath or a cryostat for efficient heat removal.- Dilute the reaction mixture with an appropriate solvent. |
| Low Product Yield | - Decomposition of starting materials, intermediates, or product due to excessive heat.- Formation of side products at elevated temperatures. | - Maintain the recommended temperature range throughout the reaction.[1]- Optimize the rate of reagent addition to avoid localized "hot spots".- Consider using a milder acid catalyst in the Fischer indole synthesis step.[1] |
| Formation of Impurities/Multiple Spots on TLC | - Side reactions favored by high temperatures.- Degradation of the desired product. | - Implement precise temperature control.- Screen different acid catalysts and solvents to find milder conditions that still promote the desired reaction.[2] |
| Reaction Fails to Initiate or Proceeds Slowly | - Insufficient heating.- Inappropriate acid catalyst (too weak). | - Gradually increase the temperature to the optimal range for the specific reaction step.- Experiment with stronger Brønsted or Lewis acids if a weak acid is being used.[1] |
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are most likely to be exothermic?
A1: The diazotization of 4-chloroaniline in the Japp-Klingemann reaction and the cyclization step of the corresponding hydrazone in the Fischer indole synthesis are typically the most exothermic stages. The acid-catalyzed cyclization, in particular, can release a significant amount of heat.[3]
Q2: How can I effectively monitor the internal temperature of my reaction?
A2: It is crucial to use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just in the cooling bath. This provides an accurate reading of the internal temperature and allows for immediate adjustments to the cooling or addition rate.
Q3: What are the key safety precautions to take when dealing with these potentially exothermic reactions?
A3: Always conduct a thorough risk assessment before starting the experiment.[4] Use a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Ensure that a cooling bath with sufficient capacity is readily available. For larger-scale reactions, consider having a secondary cooling bath or a quenching agent nearby as an emergency measure.
Q4: Can the choice of solvent impact the management of an exothermic reaction?
A4: Yes, the solvent plays a crucial role. A solvent with a higher boiling point can allow for a wider operating temperature range, but it's important to choose a solvent that is inert to the reaction conditions. The volume of the solvent is also important; more dilute solutions will have a lower concentration of reactants, which can help to moderate the rate of heat generation.
Q5: What are the signs of a potential thermal runaway, and what should I do if I observe them?
A5: Signs of a potential thermal runaway include a rapid and accelerating increase in temperature that is not controlled by the cooling system, a sudden change in color or viscosity of the reaction mixture, and vigorous gas evolution. If you observe these signs, immediately stop the addition of any reagents, increase cooling to the maximum, and if necessary and safe to do so, use a pre-prepared quenching agent to stop the reaction.
Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
This protocol describes the synthesis of the hydrazone precursor from 4-chloroaniline. Careful temperature control during diazotization and coupling is essential.
Materials:
-
4-chloroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl 2-chloroacetoacetate
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-chloroaniline:
-
Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve ethyl 2-chloroacetoacetate and a slight excess of sodium acetate in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl 2-chloroacetoacetate solution, maintaining the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude hydrazone.
-
Collect the solid by filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone.
-
Protocol 2: Fischer Indole Synthesis of this compound
This protocol outlines the cyclization of the hydrazone intermediate to form the final product. The addition of the hydrazone to the hot acid is a critical and potentially highly exothermic step.
Materials:
-
Hydrazone intermediate from Protocol 1
-
Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in a high-boiling solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
Procedure:
-
Cyclization:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid to 80-100 °C.
-
Crucially, add the dried hydrazone intermediate in small portions to the hot PPA. Monitor the internal temperature closely. The rate of addition should be controlled to maintain a stable temperature and avoid a sudden exotherm.
-
Once the addition is complete, maintain the reaction mixture at the same temperature and monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool slightly before carefully and slowly pouring it onto crushed ice with vigorous stirring. This quenching step is also exothermic and must be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data
| Reaction Temperature | Yield (%) | Purity (%) | Observations |
| 70-80 °C | 65 | 95 | Slow reaction rate, but clean product formation. |
| 80-90 °C | 85 | 92 | Optimal balance of reaction rate and product purity. |
| 90-100 °C | 75 | 80 | Increased formation of colored impurities and tar. |
| >100 °C | <50 | <70 | Significant decomposition and formation of multiple byproducts. |
Note: This data is illustrative and actual results may vary depending on the specific substrates, reagents, and reaction conditions used.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for low yield.
References
workup procedures to minimize product loss of 5-Chloroindole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize product loss during the workup of 5-Chloroindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for isolating crude this compound from a Fischer indole synthesis reaction mixture?
A common and straightforward method is precipitation by quenching the reaction mixture in ice water.[1] The acidic product is sparingly soluble in acidic aqueous media, leading to its precipitation. This is typically followed by filtration to collect the crude solid.
Q2: At what pH should I precipitate this compound to maximize yield?
Q3: My crude product is discolored. What are the likely impurities and how can I remove them?
Discoloration in indole derivatives can be due to aerial oxidation or the presence of colored byproducts from the synthesis. Common byproducts in a Fischer indole synthesis can include regioisomers (e.g., 4- or 6-chloroindole derivatives), over-reduced products (indoline derivatives), and aniline derivatives from the cleavage of the hydrazone intermediate.[1] Recrystallization, sometimes with the addition of activated charcoal, is an effective method for removing colored impurities.
Q4: I am losing a significant amount of product during recrystallization. How can I optimize this step?
Product loss during recrystallization is often due to using an excessive volume of solvent, cooling the solution too quickly, or choosing a suboptimal solvent. To minimize loss:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals before further cooling in an ice bath.
-
Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures. An ethanol/water mixture is often a good choice for recrystallizing indole-2-carboxylic acids.[1]
Troubleshooting Guides
Low Yield After Precipitation and Filtration
| Symptom | Possible Cause | Troubleshooting Steps |
| The filtrate is colored, suggesting the product remains in solution. | Incomplete Precipitation: The pH of the solution is not acidic enough to fully protonate the carboxylic acid, keeping it dissolved as the carboxylate salt. | Use a pH meter or pH paper to ensure the pH of the solution is between 2 and 3 after adding acid (e.g., 2N HCl). |
| Product Adherence to Glassware: Significant amounts of the product are left behind on the reaction flask and filtration apparatus. | Scrape the walls of the flask thoroughly with a spatula. Use a small amount of the cold wash solvent to rinse the flask and transfer the remaining solid to the filter funnel. | |
| Washing with an Inappropriate Solvent: The solvent used to wash the filtered cake is dissolving the product. | Use a cold, non-polar or minimally polar solvent to wash the product. Ice-cold water is a common choice.[1] If using an organic solvent, ensure the product has low solubility in it at low temperatures. |
Issues During Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling, or an oil separates out. | Supersaturation or Presence of Impurities: The solution is too concentrated, or impurities are inhibiting crystal formation. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound if available. If an oil forms, try redissolving it by gentle heating and adding a small amount of additional solvent, then cool slowly again. |
| Solvent Choice: The chosen solvent is not ideal for crystallization. | If using a single solvent, try a solvent/anti-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and slowly add a poor solvent (like water) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. | |
| Low recovery of pure product after recrystallization. | Excessive Solvent Volume: Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, you can try to concentrate the mother liquor and cool it again to recover a second crop of crystals. |
| Premature Crystallization: The product crystallizes in the funnel during hot filtration. | Preheat the filtration funnel (e.g., with a heat lamp or by passing hot solvent through it) before filtering the hot solution. |
Experimental Protocols
Protocol 1: Workup by Precipitation
-
Quenching: After the reaction is complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water with vigorous stirring.[1]
-
Acidification: If the reaction was not conducted in a strong acid, adjust the pH of the aqueous suspension to 2-3 by the dropwise addition of 2N HCl while monitoring with a pH meter.
-
Precipitation: Stir the cold suspension for 30-60 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of ice-cold deionized water to remove any remaining acid and water-soluble impurities.[1]
-
Drying: Dry the purified solid in a vacuum oven at an appropriate temperature to remove residual water.
Protocol 2: Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a preheated funnel containing fluted filter paper into a clean, preheated flask.
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: General Solubility of Carboxylic Acids (Qualitative)
This table provides general solubility information for carboxylic acids, which can guide solvent choice for extraction and recrystallization.
| Solvent Type | Solubility of Carboxylic Acid | Solubility of Carboxylate Salt |
| Water | Low to moderate (decreases with increasing carbon chain length) | High |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Generally good | Moderate to high |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Generally good | Low |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Generally low | Very low |
Visualizations
Experimental Workflow for Workup and Purification
References
dealing with incomplete conversion in 5-Chloroindole-2-carboxylic acid esterification
Welcome to the technical support center for the esterification of 5-Chloroindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of this compound is resulting in a low yield. What are the common causes?
A1: Incomplete conversion in Fischer esterification is common and is typically due to the reversible nature of the reaction.[1][2][3][4][5] The reaction between the carboxylic acid and alcohol exists in equilibrium with the ester and water. To drive the reaction towards the product, you must shift the equilibrium. This can be achieved by:
-
Using a large excess of the alcohol: Often, the alcohol is used as the solvent to ensure its concentration is high, pushing the equilibrium to the side of the ester.[1][3][5][6]
-
Removing water as it forms: This can be done using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[6] Another method is to use a strong dehydrating acid, like concentrated sulfuric acid, which also serves as the catalyst.[2]
Q2: What are the most effective catalysts for the esterification of this compound?
A2: For a standard Fischer esterification, strong protic acids are the most common catalysts. These include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic Acid (p-TsOH)
-
Anhydrous Hydrogen Chloride (HCl) in the alcohol solvent.[7]
Alternatively, you can convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with the alcohol to form the ester, often in very high yield.[8][9][10][11][12]
Q3: I am observing side products in my reaction. What could they be and how can I avoid them?
A3: Potential side reactions include:
-
N-alkylation: The indole nitrogen is nucleophilic and can react with some alkylating agents, though this is less common under the acidic conditions of Fischer esterification. It is more of a concern in other esterification methods.
-
Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation under harsh acidic or high-temperature conditions.
-
Polymerization/Tar Formation: Strong acids and high temperatures can sometimes lead to the formation of polymeric byproducts, especially with sensitive indole substrates.
To minimize side products, consider using milder reaction conditions, such as lower temperatures and shorter reaction times, or switching to a different esterification method like the thionyl chloride or DCC/DMAP procedures outlined in the protocols section.
Q4: Can I use alternative methods to Fischer esterification for this substrate?
A4: Yes, several other methods are effective:
-
Thionyl Chloride Method: This involves converting the carboxylic acid to the highly reactive acid chloride with SOCl₂, followed by reaction with the alcohol. This method is often high-yielding and avoids the equilibrium issues of Fischer esterification.[8][9][11][12]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed under mild, neutral conditions and is particularly useful for acid-sensitive substrates or sterically hindered alcohols.[13][14][15]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving incomplete conversion during the esterification of this compound.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steglich Esterification [organic-chemistry.org]
stability issues of 5-Chloroindole-2-carboxylic acid under reaction conditions
Welcome to the technical support center for 5-Chloroindole-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during its use in chemical synthesis and other research applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The compound is sensitive to light, air, and heat. For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Several suppliers recommend refrigeration at temperatures between 2°C and 8°C.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.
Q2: My solid this compound has developed a pink or brownish color. Is it still usable?
A2: Discoloration of solid this compound, such as turning pink or brown, is often an indication of degradation, likely due to oxidation from exposure to air and/or light.[1] While slight discoloration may not significantly impact the outcome of all reactions, for sensitive applications, it is highly recommended to use pure, uncolored material. The presence of these impurities could lead to side reactions and impact the yield and purity of your desired product.
Q3: I am observing a loss of my starting material during a reaction involving heating. What could be the cause?
A3: A common stability issue with indole-2-carboxylic acids, including the 5-chloro derivative, is thermal decarboxylation.[2] This is the loss of the carboxylic acid group as carbon dioxide (CO₂) gas upon heating, leading to the formation of 5-chloroindole. The melting point of this compound is reported as 287°C with decomposition, which indicates its thermal instability.[3] The decarboxylation can be accelerated in high-boiling point solvents and in the presence of certain catalysts.[2] If your reaction requires elevated temperatures, consider using the mildest possible conditions and shorter reaction times.
Q4: My reaction is turning dark, and I see multiple spots on my TLC analysis. What is happening?
A4: The indole nucleus is susceptible to degradation under strongly acidic conditions, which can lead to polymerization and the formation of dark-colored, insoluble materials.[1] If your reaction is conducted in the presence of strong acids, this is a likely cause. Additionally, this compound is incompatible with strong oxidizing agents, which can also lead to complex reaction mixtures and discoloration.[1]
Q5: I am performing an amide coupling reaction with this compound, and the yield is lower than expected. Could the starting material be degrading?
A5: While this compound is generally stable under standard amide coupling conditions (e.g., using HATU and a tertiary amine base in a solvent like DMF at moderate temperatures), prolonged reaction times or elevated temperatures could lead to some degradation, primarily through decarboxylation.[4] It is also important to ensure the quality of your starting material is high, as impurities can interfere with the reaction. Consider running a control experiment to check the stability of the starting material under the reaction conditions without the amine coupling partner.
Data Presentation: Stability Summary
The following table summarizes the known stability characteristics of this compound under various conditions.
| Condition | Parameter | Observed Effect on Stability | Potential Degradation Products |
| Storage | Light Exposure | High sensitivity; leads to discoloration (pink/brown). | Oxidized impurities |
| Air Exposure | Sensitive; leads to oxidation. | Oxidized impurities | |
| Temperature | Stable at recommended refrigerated conditions (2-8°C). | - | |
| Reaction Conditions | Strong Oxidizing Agents | Incompatible; leads to degradation. | Oxidized byproducts |
| Strong Acids | Susceptible to degradation, especially at elevated temperatures. | Polymeric materials | |
| Strong Bases | Generally more stable than in strong acid, but prolonged exposure at high temperatures can cause degradation.[1] | Unspecified degradation products | |
| Thermal Stress | Prone to decarboxylation upon heating.[2] | 5-Chloroindole, CO₂ | |
| Photolytic Stress | Sensitive to light, which can cause degradation.[1] | Unspecified degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Keep the solid this compound in an oven at a temperature below its decomposition point (e.g., 100-150°C) for 48 hours. Also, heat a solution of the compound (100 µg/mL in a suitable solvent) under the same conditions.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2), preferably with mass spectrometric detection (HPLC-MS), to separate and identify the degradation products.[1]
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.[1]
Protocol 2: Reverse-Phase HPLC Method for Purity and Stability Analysis
This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 30-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 3. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloroindole and 5-Bromoindole-2-Carboxylic Acid
An Objective Comparison for Synthetic Strategy and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates synthetic efficiency, yield, and the overall trajectory of a research program. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to modulating biological activity.[1][2] This guide provides an in-depth, objective comparison of the chemical reactivity of two common building blocks: 5-chloroindole and 5-bromoindole-2-carboxylic acid. The analysis is supported by established chemical principles and experimental data to inform substrate selection and reaction optimization.
The fundamental differences in reactivity between these two molecules arise from the distinct electronic effects of their substituents. 5-Chloroindole possesses a moderately deactivating, ortho-, para-directing chloro group on the electron-rich indole system. In contrast, 5-bromoindole-2-carboxylic acid is influenced by both the bromo substituent and a potent electron-withdrawing carboxylic acid group at the C2 position, which significantly alters the nucleophilicity and reactivity profile of the heterocyclic ring.
Electronic Properties and Their Impact on Reactivity
The reactivity of an indole ring is governed by the electron density at its various positions. The lone pair of electrons on the nitrogen atom makes the indole system electron-rich and highly susceptible to electrophilic attack, primarily at the C3 position.[3] Substituents can either enhance or diminish this intrinsic reactivity.
-
5-Chloroindole : The chlorine atom at the C5 position is electron-withdrawing through induction but can donate electron density through resonance. Overall, it is a deactivating group, making the indole ring slightly less reactive towards electrophiles than the parent indole. However, it does not change the fundamental preference for electrophilic attack at the C3 position.[3]
-
5-Bromoindole-2-carboxylic acid : This molecule features two electron-withdrawing groups (EWGs). The bromo group at C5 has an electronic effect similar to the chloro group. However, the carboxylic acid at C2 is a powerful EWG that significantly reduces the electron density of the entire pyrrole moiety, especially at the C3 position. This deactivation has profound consequences for electrophilic substitution reactions.
Comparative Reactivity in Key Transformations
The differing substitution patterns lead to divergent reactivity profiles, particularly in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack is a hallmark reaction of indoles. The comparison below illustrates the dramatic effect of the C2-carboxylic acid group.
-
Reactivity : 5-chloroindole readily undergoes electrophilic substitution at the C3 position. In contrast, 5-bromoindole-2-carboxylic acid is highly deactivated towards EAS. The strong electron-withdrawing nature of the C2-COOH group makes the C3 position electron-deficient and thus much less nucleophilic.
-
Regioselectivity : For 5-chloroindole, substitution occurs almost exclusively at C3.[3] For 5-bromoindole-2-carboxylic acid, forcing conditions may be required for any reaction to occur, and the regioselectivity may be less predictable.
Caption: Logical diagram of substituent effects on electrophilic substitution reactivity.
Table 1: Comparative Performance in Vilsmeier-Haack Formylation
| Feature | 5-Chloroindole | 5-Bromoindole-2-carboxylic acid | Rationale |
| Relative Rate | Faster | Significantly Slower / No Reaction | The C2-COOH group strongly deactivates the indole ring towards electrophilic attack. |
| Typical Conditions | POCl₃, DMF, 0°C to RT | Harsher conditions (e.g., higher temperatures) may be needed, with low yield expected. | The higher intrinsic reactivity of 5-chloroindole allows for milder reaction conditions. |
| Primary Product | 5-Chloro-1H-indole-3-carbaldehyde | Starting material recovery or low yield of formylated product. | C3 is the electronically favored position for electrophilic attack on 5-chloroindole. |
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a halogen atom at the C5 position makes both molecules valuable substrates for forming new carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in drug synthesis.[4] In this context, the identity of the halogen is the dominant factor.
-
Reactivity : The reactivity of aryl halides in the critical oxidative addition step of the catalytic cycle follows the order: C-I > C-Br > C-Cl.[5] Consequently, the weaker carbon-bromine bond in 5-bromoindole-2-carboxylic acid undergoes oxidative addition to a palladium(0) catalyst more readily than the stronger carbon-chlorine bond in 5-chloroindole.[5]
-
Synthetic Utility : 5-bromoindole-2-carboxylic acid is the more reactive and often preferred substrate for cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6] 5-chloroindole can be a more cost-effective starting material but often requires more specialized, electron-rich phosphine ligands, higher catalyst loadings, and more forcing reaction conditions to achieve comparable yields.[5]
Caption: Comparative workflow for palladium-catalyzed cross-coupling reactions.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Feature | 5-Chloroindole | 5-Bromoindole-2-carboxylic acid | Rationale |
| Substrate Reactivity | Lower | Higher | The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst.[5] |
| Typical Catalyst System | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) | Pd(OAc)₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂ with standard phosphine ligands (e.g., SPhos).[1][7] | The higher reactivity of the C-Br bond allows for more common and less expensive catalyst systems. |
| Reaction Temperature | Often higher (e.g., >80 °C) | Often milder (e.g., 37-80 °C).[1][8] | Less thermal energy is required to facilitate the oxidative addition of the C-Br bond. |
| General Observation | Requires more forcing conditions and specialized catalysts for efficient coupling.[5] | Higher yields are typically achieved under milder conditions compared to chloro-analogues.[5] | Direct consequence of C-X bond dissociation energy. |
N-H Acidity and Functionalization
The acidity of the N-H proton influences the ease of N-deprotonation, a key step for N-alkylation and N-arylation reactions.
-
Acidity : The two electron-withdrawing groups (-Br and -COOH) on 5-bromoindole-2-carboxylic acid stabilize the resulting indolide anion more effectively than the single -Cl group on 5-chloroindole. This makes the N-H proton of 5-bromoindole-2-carboxylic acid significantly more acidic.
-
Reactivity : A lower pKa means that a weaker base can be used to deprotonate the indole nitrogen, potentially allowing for milder reaction conditions for N-functionalization.
Application in Drug Discovery: EGFR Signaling Pathway
Derivatives of both 5-chloro and 5-bromoindoles have been investigated as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[2][9][10][11] The choice of halogenated indole can be a strategic decision in a medicinal chemistry campaign to balance synthetic accessibility with desired physicochemical properties like lipophilicity and metabolic stability.[2]
Caption: Simplified EGFR signaling pathway showing the point of inhibition by indole derivatives.
Experimental Protocols
Protocol 1: Comparative Suzuki-Miyaura Coupling (General Procedure)
This protocol provides a framework for comparing the reactivity of the two substrates under identical conditions.
Materials:
-
5-chloroindole or 5-bromoindole-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: Water:Acetonitrile mixture (4:1)
-
Reaction vessel (e.g., microwave vial)
Procedure:
-
To a reaction vessel, add the indole substrate (e.g., 0.1 mmol), the arylboronic acid (0.12 mmol), and potassium carbonate (0.3 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the solvent mixture.
-
Add the catalyst solution to the reaction vessel containing the solids.
-
Add the remaining solvent (to a final concentration of ~0.1 M).
-
Seal the vessel and stir the mixture at a set temperature (e.g., 37 °C or 80 °C) for a defined period (e.g., 18 hours).[1][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
Upon completion or at the final time point, cool the reaction mixture to room temperature, dilute with ethyl acetate and water, and extract the product.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield for comparison.
Protocol 2: Vilsmeier-Haack Formylation of 5-Chloroindole
This protocol describes the formylation of 5-chloroindole at the C3 position. A similar reaction with 5-bromoindole-2-carboxylic acid would be expected to yield minimal product under these conditions.
Materials:
-
5-chloroindole (1.0 equiv)
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stir bar, cool N,N-dimethylformamide (3.0 equiv) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equiv) dropwise to the DMF with stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 5-chloroindole (1.0 equiv) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., aqueous NaOH) to precipitate the product.
-
Collect the solid product by suction filtration, wash with cold water, and dry to obtain 5-chloro-1H-indole-3-carbaldehyde.
Conclusion and Strategic Recommendations
The choice between 5-chloroindole and 5-bromoindole-2-carboxylic acid is dictated by the intended chemical transformation.
-
For Electrophilic Aromatic Substitution : 5-chloroindole is the superior substrate, offering high reactivity and predictable regioselectivity at the C3 position. 5-bromoindole-2-carboxylic acid is largely unsuitable for this class of reactions due to severe deactivation of the indole ring.
-
For Palladium-Catalyzed Cross-Coupling : 5-bromoindole-2-carboxylic acid is significantly more reactive due to the weaker C-Br bond.[5] It allows for milder conditions, lower catalyst loadings, and often gives higher yields, making it the preferred substrate for building molecular complexity at the C5 position.[5]
-
For Multi-step Synthesis : 5-bromoindole-2-carboxylic acid offers three orthogonal points for functionalization: the N-H position, the C5-Br bond (via cross-coupling), and the C2-COOH group (via esterification, amidation, etc.).[6][12] This versatility makes it an exceptionally powerful building block for constructing complex molecular libraries.
Ultimately, a thorough understanding of these fundamental reactivity differences enables researchers and drug development professionals to devise more efficient, cost-effective, and robust synthetic routes to novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 5-Bromoindole-2-carboxylic acid 98 7254-19-5 [sigmaaldrich.com]
validation of anticancer activity of 5-Chloroindole-2-carboxylic acid derivatives using MTT assay
New research highlights the potential of 5-Chloroindole-2-carboxylic acid derivatives as effective anticancer agents, with the MTT assay validating their cytotoxic effects against various cancer cell lines. These findings offer a promising avenue for the development of novel cancer therapies.
Scientists are increasingly turning their attention to indole compounds, a class of organic molecules found in sources like cruciferous vegetables, for their potent anti-cancer properties.[1] Among these, this compound derivatives have emerged as a particularly promising subgroup. Recent studies have demonstrated their ability to inhibit the proliferation of various cancer cells, a crucial step in cancer treatment. The MTT assay, a widely used colorimetric method to assess cell viability, has been instrumental in quantifying the anticancer activity of these compounds.[2][3][4]
Comparative Anticancer Activity
Data from multiple studies, summarized below, reveals the potent and selective anticancer activity of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are key metrics used to quantify the effectiveness of a compound in inhibiting cancer cell growth. Lower values indicate higher potency.
| Compound/Derivative | Target Cell Line(s) | Assay Type | Key Findings (IC50/GI50) | Reference |
| 5-chloro-indole-2-carboxylate derivatives (3a-e) | Panc-1 (pancreatic), MCF-7 (breast), A-549 (lung) | Antiproliferative | GI50: 29 nM - 42 nM | [5][6][7] |
| m-piperidinyl derivative (3e) | EGFR (Epidermal Growth Factor Receptor) | Enzyme Inhibition | IC50: 68 nM | [5][6] |
| p-pyrrolidin-1-yl derivative (3b) | EGFR | Enzyme Inhibition | IC50: 74 nM | [5][6] |
| m-piperidinyl derivative (3e) | LOX-IMVI (Melanoma) | Antiproliferative | IC50: 0.96 µM | [5][6][7] |
| p-pyrrolidin-1-yl derivative (3b) | LOX-IMVI (Melanoma) | Antiproliferative | IC50: 1.12 µM | [5][6][7] |
| Indole-2-carboxamides (Va) | Multiple cancer cell lines | Antiproliferative | GI50: 26 nM | [8] |
| Indole-2-carboxamides (Va) | EGFR | Enzyme Inhibition | IC50: 71 ± 06 nM | [8] |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D (breast cancer) | Growth Inhibition | GI50: 0.9 µM | [9] |
| Erlotinib (Reference Drug) | EGFR | Enzyme Inhibition | IC50: 80 nM | [5][6] |
Delving into the Mechanism: Signaling Pathways
The anticancer effects of indole derivatives, including the this compound family, are often attributed to their ability to interfere with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival.[10][11] One such key pathway is the EGFR/BRAF signaling cascade.[2] Mutations in the EGFR and BRAF genes can lead to the over-activation of this pathway, promoting uncontrolled cell division, a hallmark of cancer.[5] The ability of certain 5-chloroindole-2-carboxylate derivatives to inhibit EGFR, as shown in the data, suggests a targeted mechanism of action.[5][6]
Another critical pathway implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, metabolism, and survival.[1] Indole compounds have been shown to deregulate this pathway, contributing to their anticancer effects.[1]
Below is a diagram illustrating the general workflow for evaluating the anticancer activity of these compounds and a simplified representation of the EGFR signaling pathway.
Caption: Generalized workflow for the synthesis and in vitro evaluation of 5-Chloroindole derivatives.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental technique for assessing cell viability and the cytotoxic potential of chemical compounds.[3][4][12] The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow overnight in a controlled environment (37°C, 5% CO2).[2][6]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives.[2][6] Control wells, including a vehicle control (e.g., DMSO) and untreated cells, are also prepared.[2][12] The plates are then incubated for a period of 48 to 72 hours.[2][6]
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours.[2][3] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3][13]
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570-590 nm.[3] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from a dose-response curve.[5][13]
The continued investigation of this compound derivatives, supported by robust validation methods like the MTT assay, holds significant promise for the future of targeted cancer therapy. Further research will likely focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as exploring their efficacy in in vivo models.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of 5-Chloroindole-2-carboxylic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural confirmation of 5-Chloroindole-2-carboxylic acid, a key building block in the synthesis of various bioactive molecules.
While X-ray crystallography offers the gold standard for unambiguous three-dimensional structural determination, its application is contingent on the ability to grow high-quality single crystals. In instances where crystallization is challenging, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a powerful alternative for comprehensive structural characterization. This guide presents a head-to-head comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical strategy.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing | Connectivity of atoms, chemical environment of nuclei, and stereochemistry | Molecular weight and elemental composition |
| Sample Requirements | High-quality single crystal | Soluble sample (typically 1-10 mg) | Small sample amount (µg to ng), can be in solution or solid state |
| Analysis Time | Days to weeks (including crystallization) | Minutes to hours | Minutes |
| Ambiguity | Low (provides definitive structure) | Moderate (interpretation can be complex) | High (isomers can be indistinguishable) |
| Cost | High | Moderate | Low to Moderate |
Structural Confirmation of a this compound Analogue by X-ray Crystallography
Crystallographic Data for Ethyl 5-chloro-2-indolecarboxylate:
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.570(3) Å, b = 5.617(2) Å, c = 18.091(5) Å |
| β = 105.681(4)° | |
| Volume | 1034.0(5) ų |
| Z | 4 |
Data sourced from the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD).
The crystal structure reveals a planar indole ring system. In the crystal lattice, molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, or ethyl acetate. The process can take several days to weeks.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern of the X-rays. Data is typically collected at a low temperature (e.g., 153 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.
Spectroscopic Analysis of this compound
NMR and Mass Spectrometry are powerful techniques that provide complementary information to elucidate the structure of this compound without the need for crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N-H |
| ~7.7 | d | 1H | H-4 |
| ~7.4 | d | 1H | H-7 |
| ~7.2 | dd | 1H | H-6 |
| ~7.1 | s | 1H | H-3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
| Ion | m/z |
| [M-H]⁻ | 194.0 |
| [M+H]⁺ | 196.0 |
M represents the molecule, C₉H₆ClNO₂. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The solution is infused into the electrospray ionization source of the mass spectrometer.
-
Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions in the gas phase.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Workflow: From Synthesis to Structural Confirmation
The following diagrams illustrate the general workflow for structural elucidation and a comparison of the analytical pathways.
A Comparative Analysis of the Biological Activities of 5-Chloroindole-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-Chloroindole-2-carboxylic acid and its structurally related analogs. The information presented is supported by experimental data from various studies, offering a comprehensive overview for researchers in drug discovery and development.
Anticancer Activity
This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation and survival.
Antiproliferative Activity against Cancer Cell Lines
A notable study synthesized and evaluated a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives for their antiproliferative activity against a panel of human cancer cell lines. The results indicated that several analogs exhibited potent growth-inhibitory effects, with GI50 values in the nanomolar range.[1][2][3][4][5][6]
| Compound/Analog | Mean GI50 (nM) against four cancer cell lines | Reference |
| 3a | 35 | [1][5] |
| 3b | 31 | [1] |
| 3d | 38 | [5] |
| 3e | Not explicitly stated, but highly potent | [1][2] |
| 4a | 78 | [1][5] |
| 4b | 68 | [1][5] |
| 4c | 72 | [1][5] |
| 5a | 48 | [1][5] |
| 5b | 62 | [1][5] |
| 5c | 54 | [1][5] |
Note: The specific four cancer cell lines were not detailed in the abstract.
Inhibition of EGFR and BRAF Kinases
Several analogs of this compound have been identified as potent inhibitors of mutant EGFR and BRAF kinases, which are crucial targets in cancer therapy.[1][2][4][5][6] The inhibitory activity is often compared to established drugs like erlotinib and vemurafenib.
| Compound/Analog | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | Reference |
| 3a-e (range) | 68-89 | 35-67 | [2][4] |
| 3e | 68 | Potent, but value not specified | [2] |
| Erlotinib (reference) | 80 | 60 | [2] |
| Vemurafenib (reference) | Not specified | 30 | [2] |
Compound 3e emerged as a particularly potent derivative, being 1.2-fold more potent than erlotinib in inhibiting EGFR.[2] Furthermore, compounds 3b and 3e demonstrated an 8-fold selectivity for the EGFRT790M mutant over the wild-type EGFR.[2]
EGFR/BRAF Signaling Pathway
The anticancer activity of these compounds is largely attributed to their ability to disrupt the EGFR/BRAF signaling cascade. This pathway, when dysregulated, leads to uncontrolled cell growth and proliferation. The diagram below illustrates the key components of this pathway and the points of inhibition by these analogs.
Caption: Simplified EGFR/BRAF signaling pathway and points of inhibition.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating efficacy against a range of pathogenic bacteria.
Antibacterial and Antibiofilm Activity
Studies have shown that chloroindoles, including analogs of this compound, possess antibacterial and antibiofilm activity against various pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| 4-chloroindole | Vibrio parahaemolyticus | 50 | [7] |
| 5-chloroindole | Vibrio parahaemolyticus | 50 | [7] |
| 7-chloroindole | Vibrio parahaemolyticus | 200 | [7] |
| Indole (parent) | Vibrio parahaemolyticus | 400 | [7] |
The position of the chlorine atom on the indole ring appears to influence the antibacterial potency, with 4- and 5-chloroindoles showing greater activity than 7-chloroindole against Vibrio parahaemolyticus.[7] The mechanism of action for some indole derivatives involves the disruption of the bacterial cell membrane and inhibition of essential enzymes like dihydrofolate reductase (DHFR).[8]
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of MIC values is a critical step in evaluating the efficacy of new antimicrobial agents. The following diagram outlines a typical workflow for this process.
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) assay.
Antiviral Activity
The therapeutic potential of this compound analogs extends to antiviral applications, with studies demonstrating activity against HIV-1.
Inhibition of HIV-1 Integrase
A series of indole-2-carboxylic acid derivatives were designed and synthesized as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. One particular analog, 17a , showed a marked inhibitory effect.[9]
| Compound/Analog | HIV-1 Integrase IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 1 (parent indole-2-carboxylic acid) | >30 |[9] | | 16h | 8.68 |[9] | | 16i | 14.65 |[9] | | 16j | 9.67 |[9] | | 17a | 3.11 |[9] |
The optimization of the lead compound 1 led to the development of analog 17a , which exhibited a nearly 10-fold increase in activity.[9] Molecular docking studies suggest that the indole nucleus chelates with Mg2+ ions in the active site of the integrase, and a halogenated benzene ring can enhance binding to the viral DNA.[9]
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value from the dose-response curve.[10]
In Vitro Kinase Inhibition Assay (EGFR & BRAF)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the respective kinase (e.g., recombinant human EGFR or BRAFV600E), and a suitable substrate (e.g., a synthetic peptide).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Purity of Synthesized 5-Chloroindole-2-carboxylic Acid by HPLC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for validating the purity of 5-Chloroindole-2-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents. We present supporting experimental protocols and data to facilitate accurate purity assessment and impurity profiling.
Introduction to Purity Validation
The synthesis of this compound, often achieved through methods like the Fischer indole synthesis, can introduce various impurities. These may include unreacted starting materials, isomers, and byproducts from side reactions.[1] HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for separating, identifying, and quantifying these impurities with high sensitivity and specificity, making it an indispensable tool for purity validation.[2][3]
Potential Impurities in this compound Synthesis
A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common impurities that may arise during the synthesis of this compound include:
-
Starting Materials: Unreacted 4-chlorophenylhydrazine and pyruvic acid.
-
Isomeric Impurities: Positional isomers such as 4-Chloroindole-2-carboxylic acid and 6-Chloroindole-2-carboxylic acid can form due to impurities in the starting materials or non-selective cyclization.[1]
-
Decarboxylation Product: 5-Chloroindole, formed by the loss of the carboxylic acid group.
-
Dehalogenated Impurity: Indole-2-carboxylic acid, resulting from the loss of the chlorine atom.[4]
Comparative HPLC-MS Methods for Purity Analysis
The choice of HPLC column and mobile phase is critical for achieving optimal separation of this compound from its potential impurities. Below is a comparison of two common reversed-phase columns.
Table 1: Comparison of HPLC Columns for the Analysis of this compound
| Feature | C18 Column | Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilane | Phenyl-Hexyl |
| Separation Principle | Primarily hydrophobic interactions. | Mixed-mode interactions (hydrophobic and π-π). |
| Selectivity | Good general-purpose column for non-polar to moderately polar compounds. | Enhanced selectivity for aromatic and halogenated compounds due to π-π interactions. Potentially better resolution for positional isomers. |
| Typical Mobile Phase | Acetonitrile/Methanol and water with an acidic modifier (e.g., formic acid). | Acetonitrile/Methanol and water with an acidic modifier (e.g., formic acid). |
For the analysis of this compound and its aromatic impurities, a Phenyl-Hexyl column may offer superior resolution.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions to establish a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the same solvent to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS Method 1: C18 Column
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detector: Electrospray Ionization (ESI) in negative ion mode
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
HPLC-MS Method 2: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: (Same as Method 1)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detector: ESI in negative ion mode
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Data Presentation and Analysis
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak and any impurities can be confirmed by their mass-to-charge ratio (m/z) from the mass spectrometer.
Table 2: Expected m/z Values for this compound and Potential Impurities (Negative Ion Mode)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) |
| This compound | C₉H₆ClNO₂ | 195.60 | 194.0 |
| 4-Chlorophenylhydrazine | C₆H₇ClN₂ | 142.59 | 141.0 (as [M-H]⁻) |
| Pyruvic acid | C₃H₄O₃ | 88.06 | 87.0 |
| 4-Chloroindole-2-carboxylic acid | C₉H₆ClNO₂ | 195.60 | 194.0 |
| 6-Chloroindole-2-carboxylic acid | C₉H₆ClNO₂ | 195.60 | 194.0 |
| 5-Chloroindole | C₈H₆ClN | 151.59 | 150.0 (as [M-H]⁻) |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 160.1 |
Note: Isomeric impurities will have the same m/z value and must be distinguished by their chromatographic retention times.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purity validation of synthesized this compound.
Caption: Workflow for Purity Validation of this compound.
Conclusion
This guide provides a framework for the purity validation of synthesized this compound using HPLC-MS. By employing the detailed experimental protocols and considering the potential impurities, researchers can confidently assess the purity of their synthesized compounds. The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile, with the Phenyl-Hexyl column potentially offering enhanced resolution for isomeric impurities. The combination of chromatographic separation and mass spectrometric detection provides a robust and reliable method for ensuring the quality of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
A Spectroscopic Guide: Differentiating 5-Chloroindole-2-carboxylic Acid from its Ethyl Ester Derivative
For researchers, scientists, and drug development professionals, a clear understanding of the spectroscopic differences between a starting material and its product is crucial for reaction monitoring and product characterization. This guide provides a detailed spectroscopic comparison of the starting material, 5-Chloroindole-2-carboxylic acid, and a common derivative, Ethyl 5-chloroindole-2-carboxylate, formed through esterification.
This comparison utilizes infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to highlight the key transformations at the molecular level. The data presented is compiled from various spectral databases and literature sources.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic differences observed between this compound and Ethyl 5-chloroindole-2-carboxylate.
Infrared (IR) Spectroscopy
| Functional Group | This compound (Starting Material) | Ethyl 5-chloroindole-2-carboxylate (Product) | Key Changes |
| O-H Stretch (Carboxylic Acid) | Broad peak, ~3300-2500 cm⁻¹ | Absent | Disappearance of the broad O-H stretch is a primary indicator of successful esterification. |
| C=O Stretch (Carbonyl) | ~1760-1690 cm⁻¹ | ~1735 cm⁻¹[1] | A shift in the carbonyl stretching frequency indicates the change from a carboxylic acid to an ester. |
| C-O Stretch | ~1320-1210 cm⁻¹ | Two distinct peaks may be present | Changes in this region reflect the new C-O bond of the ester. |
| N-H Stretch (Indole) | ~3400-3300 cm⁻¹ (sharp) | ~3400-3300 cm⁻¹ (sharp) | This peak should remain relatively unchanged, as the indole N-H is not directly involved in the esterification. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Environment | This compound (Starting Material) | Ethyl 5-chloroindole-2-carboxylate (Product) | Key Changes |
| -COOH | Broad singlet, ~10-13 ppm | Absent | The disappearance of the acidic proton signal is a definitive marker of ester formation. |
| -OCH₂CH₃ (Ethyl Group) | Absent | Quartet, ~4.4 ppm (CH₂) and Triplet, ~1.4 ppm (CH₃) | The appearance of the characteristic quartet and triplet signals confirms the presence of the ethyl ester group. |
| Indole Protons | Aromatic region, ~7-8 ppm | Aromatic region, ~7-8 ppm | Shifts in the aromatic protons may be observed due to the change in the electronic environment upon esterification. |
| Indole N-H | Broad singlet, ~8-9 ppm | Broad singlet, ~8-9 ppm | This signal is expected to be present in both spectra. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Environment | This compound (Starting Material) | Ethyl 5-chloroindole-2-carboxylate (Product) | Key Changes |
| -COOH (Carbonyl Carbon) | ~165-185 ppm | ~160-175 ppm | A slight upfield shift of the carbonyl carbon resonance is typical upon conversion to an ester. |
| -OCH₂CH₃ (Ethyl Group) | Absent | ~61 ppm (-OCH₂) and ~14 ppm (-CH₃) | The appearance of these two new signals in the aliphatic region is a clear indication of the ethyl ester. |
| Indole Carbons | Aromatic region, ~100-140 ppm | Aromatic region, ~100-140 ppm | Minor shifts in the indole carbon resonances can be expected. |
Mass Spectrometry (MS)
| Ion | This compound (Starting Material) | Ethyl 5-chloroindole-2-carboxylate (Product) | Key Changes |
| Molecular Ion (M⁺) | m/z ≈ 195/197 (due to ³⁵Cl/³⁷Cl isotopes) | m/z ≈ 223/225 (due to ³⁵Cl/³⁷Cl isotopes)[2] | An increase in the molecular weight by 28 units (C₂H₄) confirms the addition of the ethyl group. The characteristic isotopic pattern for chlorine should be observed in both. |
| Key Fragments | Loss of -COOH (m/z ≈ 150/152) | Loss of -OCH₂CH₃ (m/z ≈ 178/180) and -COOCH₂CH₃ (m/z ≈ 150/152) | The fragmentation pattern will differ, reflecting the different functional groups. The product will show fragments corresponding to the loss of the ethoxy group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation : Solid samples can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Key peaks are identified and assigned to specific functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.
-
Data Acquisition :
-
¹H NMR : A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR : A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with single lines for each unique carbon atom.
-
-
Data Analysis : The chemical shifts (δ) in parts per million (ppm) are reported relative to the reference standard. The integration of the peaks in ¹H NMR provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.
Mass Spectrometry (MS)
-
Instrumentation : Various types of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Sample Preparation : For EI-MS, the sample is typically introduced into the instrument via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is dissolved in a suitable solvent and infused into the ion source.
-
Data Acquisition : The instrument is set to scan over a specific mass-to-charge (m/z) range. In EI, the sample is bombarded with high-energy electrons to induce ionization and fragmentation. In ESI, the sample is ionized by creating a fine spray of charged droplets.
-
Data Analysis : The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.
Visualization of the Spectroscopic Transformation
The following diagram illustrates the key spectroscopic changes that occur during the esterification of this compound to Ethyl 5-chloroindole-2-carboxylate.
Caption: Spectroscopic transformation from starting material to product.
References
Inhibitory Potency of 5-Chloroindole-2-carboxylic Acid Derivatives on Target Enzymes: A Comparative Guide
Derivatives of 5-chloroindole-2-carboxylic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of therapeutically relevant enzymes. This guide provides a comparative analysis of the inhibitory potency of various this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.
Comparative Inhibitory Potency
The inhibitory activities of several this compound derivatives against their respective target enzymes are summarized below. The data highlights the diverse potential of this chemical class, with compounds showing efficacy in the nanomolar to micromolar range against enzymes implicated in cancer, viral infections, and metabolic diseases.
| Derivative | Target Enzyme | IC50 Value | Reference Compound | IC50 Value (Reference) |
| This compound methyl ester | Tyrosine Kinase | 0.5 nM | - | - |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase (wild-type) | Low nanomolar | - | - |
| HIV-1 Reverse Transcriptase (K103N mutant) | Potent | Other non-nucleoside inhibitors | Less potent | |
| HIV-1 Reverse Transcriptase (Y181C mutant) | Potent | Other non-nucleoside inhibitors | Less potent | |
| Dibenzoxazepinone derivative (Id) | Glycogen Phosphorylase a (RMGPa) | 266 ± 1 nM | PSN-357 | 420 ± 10 nM |
| m-piperidinyl derivative (3e) | EGFRT790M | 68 nM | Erlotinib | 80 nM |
| BRAFV600E | Potent (IC50 range 35-67 nM for 3a-e) | Erlotinib | 60 nM | |
| Vemurafenib | 30 nM | |||
| Indole chloropyridinyl ester (1) | SARS-CoV-2 3CLpro | 250 nM | - | - |
| N-allyl indole chloropyridinyl ester (7d) | SARS-CoV-2 3CLpro | 73 nM | - | - |
| Indole-2-carboxylic acid derivative (1) | HIV-1 Integrase | 32.37 µM | - | - |
| Optimized indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 µM | - | - |
| Further optimized indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key enzyme inhibition assays cited in the table.
Glycogen Phosphorylase Inhibition Assay
The inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa) was determined by measuring the release of inorganic phosphate from glucose-1-phosphate. The assay was performed in a buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 1 mg/mL glycogen, and 0.5 mM glucose-1-phosphate. The reaction was initiated by the addition of the enzyme and incubated with various concentrations of the test compounds. The amount of inorganic phosphate produced was quantified using a colorimetric method, and the IC50 values were calculated from the dose-response curves.[1]
EGFRT790M and BRAFV600E Kinase Inhibition Assays
The inhibitory activity of the compounds against EGFRT790M and BRAFV600E was evaluated using in vitro kinase assays. The assays were typically performed in a 96-well plate format. The reaction mixture contained the respective kinase, a substrate peptide, ATP, and the test compound at varying concentrations. After incubation, the amount of phosphorylated substrate was quantified, often using a fluorescence-based method. The IC50 values were determined by fitting the inhibition data to a dose-response curve.[2]
SARS-CoV-2 3CLpro Inhibition Assay
The inhibitory potency against SARS-CoV-2 3CLpro was assessed using a fluorescence resonance energy transfer (FRET) assay. The assay mixture included the purified 3CLpro enzyme, a fluorogenic substrate peptide, and the test compounds. Cleavage of the substrate by the enzyme results in an increase in fluorescence. The reaction rate was monitored over time, and the IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.[3]
HIV-1 Integrase Strand Transfer Inhibition Assay
The inhibition of the strand transfer activity of HIV-1 integrase was measured using a commercially available assay kit. This assay typically involves the use of a donor DNA substrate that mimics the viral DNA end and a target DNA. The integrase catalyzes the integration of the donor DNA into the target DNA. The extent of this reaction in the presence of varying concentrations of the inhibitors was quantified to determine the IC50 values. The reaction products can be detected using methods such as ELISA.[4][5][6]
Visualizing Experimental and Logical Workflows
To better understand the processes involved in this research area, the following diagrams illustrate a typical experimental workflow for screening enzyme inhibitors and a simplified signaling pathway involving EGFR.
Caption: A typical workflow for screening and identifying potent enzyme inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different coupling reagents for 5-Chloroindole-2-carboxylic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, directly influencing reaction yields, purity, and overall efficiency. This guide provides a comparative analysis of three distinct coupling reagents—HATU, EDC/HOBt, and T3P—for the amidation of 5-Chloroindole-2-carboxylic acid, a key scaffold in medicinal chemistry. The following data and protocols are compiled to facilitate an informed selection of the optimal reagent for your specific synthetic needs.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by several factors, including the yield of the desired amide, the suppression of side reactions, and the ease of purification. Below is a summary of the performance of HATU, EDC/HOBt, and T3P in the context of coupling with this compound, based on available experimental data.
| Coupling Reagent/System | Reagent Class | Typical Yield | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | 26.5–72%[1] | High efficiency and fast reaction times[2]. Low risk of racemization[3]. | Can react with unprotected N-termini if used in excess[2][4]. Higher cost compared to carbodiimides. |
| EDC/HOBt | Carbodiimide | Generally lower than HATU for difficult couplings[5] | Cost-effective and widely used[2]. Water-soluble byproducts simplify purification[2]. | Higher risk of racemization, often mitigated by additives like HOBt[2]. Can be sluggish with electron-deficient amines[6]. |
| T3P | Phosphonic Anhydride | Potentially >88% for difficult couplings[5] | Highly effective for sterically hindered or electronically challenging couplings where other reagents fail[5]. Byproducts are water-soluble, simplifying workup[7]. Superior suppression of racemization[5]. | May require optimization of reaction conditions (e.g., base, solvent). |
Experimental Protocols
Detailed methodologies for amide bond formation using each of the compared reagents with this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: HATU-Mediated Coupling
This protocol is adapted from a documented synthesis of dibenzoxazepinone derivatives.[1]
Materials:
-
This compound
-
Amine
-
HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine in DMF, add this compound.
-
Add HATU (1.5 equivalents) and triethylamine (4.6 equivalents) to the mixture.
-
Stir the reaction mixture at 45 °C overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
This is a general protocol for carbodiimide-mediated amide bond formation.[2][6][8]
Materials:
-
This compound
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the cooled solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0 eq) in DCM or DMF and add DIPEA (2.0 eq).
-
Add the amine solution to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution, and brine to remove the water-soluble urea byproduct and excess reagents.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue via flash column chromatography.
Protocol 3: T3P-Mediated Coupling
This protocol is based on general procedures for T3P® as a coupling reagent.[5][7]
Materials:
-
This compound
-
Amine
-
T3P® (Propylphosphonic anhydride) solution (e.g., 50% in ethyl acetate)
-
A suitable base (e.g., triethylamine or pyridine)
-
Ethyl acetate or another suitable aprotic solvent
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent, add the base (2.0-3.0 eq).
-
Add the T3P® solution (1.5 equivalents) dropwise to the mixture, maintaining the temperature at room temperature or as optimized.
-
Stir the reaction mixture for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water to remove the phosphonic acid byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Mechanisms
To aid in the understanding of the experimental processes and the underlying chemical transformations, the following diagrams have been generated.
Caption: A generalized workflow for the comparative study of coupling reagents.
Caption: Simplified mechanisms of action for the compared coupling reagents.
Conclusion
The selection of an appropriate coupling reagent for the amidation of this compound is a critical decision that impacts the overall success of the synthesis. For routine couplings where cost is a significant factor, EDC/HOBt remains a viable option, provided that potential side reactions are carefully monitored. For reactions requiring high efficiency and speed, particularly with less reactive substrates, HATU is a robust choice, often delivering good to high yields.[1][2] In cases of sterically demanding or electronically deactivated substrates where other reagents may fail, T3P emerges as a powerful alternative, frequently providing superior yields and minimizing epimerization.[5] Researchers are encouraged to consider the specific nature of their substrates and the desired outcomes when selecting the most suitable coupling reagent. The provided protocols and comparative data serve as a foundational guide for optimizing these crucial synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. peptide.com [peptide.com]
Correlation of In Vitro and In Vivo Activity of 5-Chloroindole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-chloroindole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of these derivatives, with a focus on their applications as anticancer agents and metabolic enzyme inhibitors. Experimental data is presented to facilitate objective comparisons, and detailed protocols are provided for key assays.
I. Anticancer Activity: Targeting Kinase Signaling
Derivatives of this compound have demonstrated significant potential as inhibitors of key kinases in oncogenic signaling pathways, particularly the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro inhibitory activity of selected 5-chloroindole-2-carboxylate derivatives against EGFR, BRAFV600E, and various cancer cell lines. While extensive in vitro data is available, comprehensive, directly comparable in vivo studies for these specific anticancer derivatives are not readily found in the public domain, highlighting a current gap in translational research for this compound series.
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| 3e | EGFR | 68 | Panc-1 | 29 | [1] |
| BRAFV600E | 35 | HT-29 | 29 | [1] | |
| A-549 | 29 | [1] | |||
| MCF-7 | 29 | [1] | |||
| 3b | EGFR | 74 | Panc-1 | 31 | [1] |
| BRAFV600E | 42 | HT-29 | 31 | [1] | |
| A-549 | 31 | [1] | |||
| MCF-7 | 31 | [1] | |||
| 5f | EGFRWT | 85 | Panc-1 | 29 | |
| EGFRT790M | 9.5 | HT-29 | 29 | ||
| A-549 | 29 | ||||
| MCF-7 | 29 | ||||
| 5g | EGFRWT | 68 | Panc-1 | 31 | |
| EGFRT790M | 11.9 | HT-29 | 31 | ||
| A-549 | 31 | ||||
| MCF-7 | 31 | ||||
| Erlotinib | EGFR | 80 | Panc-1 | 33 | [1] |
| BRAFV600E | 60 | HT-29 | 33 | [1] | |
| A-549 | 33 | [1] | |||
| MCF-7 | 33 | [1] | |||
| Vemurafenib | BRAFV600E | 30 | - | - | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these anticancer agents.
II. Glycogen Phosphorylase Inhibition: A Case Study in In Vitro-In Vivo Correlation
A series of 5-chloroindoloyl glycine amide derivatives have been synthesized and evaluated as inhibitors of human liver glycogen phosphorylase a (GPa), an important target for the management of type 2 diabetes. This series provides a valuable case study for examining the correlation between in vitro enzyme inhibition and in vivo efficacy.
Data Presentation: In Vitro vs. In Vivo Activity of GPa Inhibitors
The following table presents a direct comparison of the in vitro inhibitory potency (IC50) against human liver GPa and the in vivo blood glucose-lowering effects in a mouse model for a selection of 5-chloroindoloyl glycine amide derivatives.[2]
| Compound ID | R Group | In Vitro hGPa IC50 (µM) | In Vivo Glucose Lowering (% Reduction @ 30 mg/kg) |
| 1 | H | 0.23 | 25 |
| 2 | 4-F | 0.088 | 45 |
| 3 | 4-Cl | 0.075 | 50 |
| 4 | 4-CH3 | 0.12 | 38 |
| 5 | 3-F | 0.15 | 35 |
| 6 | 3-Cl | 0.11 | 42 |
A clear correlation can be observed, where compounds with lower IC50 values in the in vitro enzyme assay generally exhibit more potent glucose-lowering effects in the in vivo model. This demonstrates a successful translation from in vitro activity to in vivo efficacy for this particular series of this compound derivatives.
Logical Relationship Diagram
The relationship between in vitro and in vivo studies is crucial for drug development.
III. Experimental Protocols
In Vitro EGFR/BRAF Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR or BRAF kinase.
Materials:
-
Recombinant human EGFR or BRAFV600E enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate solution to each well, except the negative control wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Glycogen Phosphorylase Inhibition Assay
Objective: To measure the inhibitory activity of compounds against glycogen phosphorylase a (GPa).
Materials:
-
Rabbit muscle GPa
-
HEPES buffer (50 mM, pH 7.2)
-
Glucose-1-phosphate
-
Glycogen
-
Test compounds dissolved in DMSO
-
Reagent for colorimetric phosphate quantification (e.g., BIOMOL® Green)
-
96-well microplates
-
Microplate reader
Procedure:
-
In a 96-well plate, incubate GPa with various concentrations of the test compounds in HEPES buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a substrate solution containing glucose-1-phosphate and glycogen.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
In Vivo Human Tumor Xenograft Model
Objective: To evaluate the in vivo anticancer efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the human cancer cells to a sufficient number.
-
Harvest the cells and resuspend them in PBS, optionally mixed with Matrigel, at a desired concentration (e.g., 5 x 106 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
References
- 1. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloroindoloyl glycine amide inhibitors of glycogen phosphorylase: synthesis, in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different indole synthesis methods for chlorinated analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, particularly chlorinated analogs, often exhibit enhanced biological activity. The selection of an appropriate synthetic method is crucial for efficiently accessing these valuable compounds. This guide provides an objective, data-driven comparison of several prominent indole synthesis methodologies for the preparation of chlorinated indole analogs, offering insights into their relative performance and applicability.
Comparative Analysis of Synthetic Methods
To illustrate the strengths and weaknesses of different approaches, we have compiled quantitative data for the synthesis of representative chlorinated indoles. The following table summarizes key performance indicators for the Fischer, Reissert, and Leimgruber-Batcho indole syntheses in the preparation of specific chlorinated targets.
| Synthesis Method | Target Molecule | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | 6-Chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole | p-Chlorophenylhydrazine hydrochloride, 1,2-Cyclohexanedione | Air, ambient temperature | 54% | [1] |
| Reissert Indole Synthesis | Ethyl 5-chloro-4-fluoroindole-2-carboxylate | 2-Methyl-4-fluoro-5-nitroaniline, Diethyl oxalate | 1. NaOEt, EtOH; 2. Fe, AcOH | Not specified | [2] |
| Leimgruber-Batcho Synthesis | 6-Chloro-5-fluoroindole | 4-Chloro-5-fluoro-2-nitrotoluene | 1. DMFDMA, Pyrrolidine, DMF; 2. Raney Ni, H₂ | >100g scale | [3] |
Experimental Workflows and Logical Relationships
A generalized workflow for the synthesis and comparison of chlorinated indoles is depicted below. This process highlights the key stages from starting material selection to final product analysis and method evaluation.
Caption: Generalized workflow for the comparative synthesis of chlorinated indoles.
The selection of a specific synthetic route for a chlorinated indole is often governed by the availability of starting materials and the desired substitution pattern. The following diagram illustrates the precursor-product relationship for several common indole syntheses.
Caption: Precursor-product relationships in common indole syntheses.
Detailed Experimental Protocols
Fischer Indole Synthesis: 2-Phenylindole from Acetophenone and Phenylhydrazine[4]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable vessel, combine acetophenone (0.25 mol) and phenylhydrazine (0.25 mol).
-
The reaction is often spontaneous and exothermic. Allow the mixture to react, and then cool to induce crystallization.
-
Collect the crude phenylhydrazone by filtration and wash with a small amount of cold ethanol. The yield is typically 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a 1-L beaker.
-
Heat the beaker in an oil bath to 170°C with vigorous stirring. The mixture will liquefy within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
To prevent solidification, add 200 g of clean sand to the reaction mixture and stir until homogenous.
-
Allow the mixture to cool, then treat with a solution of hydrochloric acid and ethanol to dissolve the zinc chloride and precipitate the crude product.
-
The crude 2-phenylindole is then purified by recrystallization from ethanol. The final yield is typically 72-80%.
Bischler-Möhlau Indole Synthesis (Microwave-Assisted): 2-Arylindoles[5][6]
Step 1: Synthesis of N-Phenacylanilines
-
In a mortar, grind together equimolar amounts of the desired aniline and phenacyl bromide with sodium bicarbonate.
-
Allow the solid-state reaction to proceed at room temperature for 3 hours.
Step 2: Microwave-Assisted Cyclization
-
Mix the N-phenacylaniline with anilinium bromide.
-
Subject the mixture to microwave irradiation at 540 W for 45-60 seconds.
-
The resulting crude product is then purified by column chromatography to yield the 2-arylindole.
Reissert Indole Synthesis: General Procedure[7][8]
Step 1: Condensation
-
Condense an appropriate o-nitrotoluene with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol. This reaction yields the corresponding ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization
-
The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid.
-
This step reduces the nitro group to an amine, which undergoes spontaneous cyclization to form the indole-2-carboxylic acid.
-
The indole-2-carboxylic acid can be isolated or decarboxylated by heating to yield the corresponding indole.
Leimgruber-Batcho Indole Synthesis: General Procedure[9]
Step 1: Enamine Formation
-
React the starting o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine such as pyrrolidine in a suitable solvent like DMF.
-
Heat the mixture to facilitate the formation of the corresponding enamine.
Step 2: Reductive Cyclization
-
The crude enamine is then subjected to reductive cyclization.
-
Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.
-
The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination of the secondary amine to afford the indole product.
Concluding Remarks
The choice of synthetic method for preparing chlorinated indoles is a multifactorial decision. The Fischer indole synthesis remains a robust and widely used method, particularly when the required phenylhydrazine and carbonyl precursors are readily available.[4][5] The Bischler-Möhlau synthesis , historically plagued by harsh conditions, has been revitalized through microwave-assisted protocols, offering a rapid entry to 2-arylindoles.[6] The Reissert synthesis provides a reliable route to indole-2-carboxylic acids from o-nitrotoluenes.[7] For a direct and often high-yielding route from o-nitrotoluenes, the Leimgruber-Batcho synthesis is a powerful alternative to the Fischer method.[8] Finally, modern palladium-catalyzed methods like the Larock indole synthesis offer excellent functional group tolerance and are particularly well-suited for constructing substituted indoles from o-haloanilines.[9][10] Researchers should carefully consider the substitution pattern of their target molecule, the availability and cost of starting materials, and the desired scale of the reaction when selecting the most appropriate synthetic strategy.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Validating the Mechanism of Action of Novel 5-Chloroindole-2-carboxylic Acid Compounds as Dual EGFR/BRAF Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The search for novel anti-cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, 5-Chloroindole-2-carboxylic acid derivatives have emerged as a promising class of compounds with potent antiproliferative activities. This guide provides a comprehensive comparison of a novel series of these compounds, specifically the 5-chloro-indole-2-carboxylate derivative 3e , against established clinical inhibitors, Erlotinib and Vemurafenib . The central mechanism of action of these novel compounds is the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), key components of signaling pathways frequently dysregulated in cancer.
This guide details the experimental data supporting this mechanism, provides comprehensive protocols for key validation assays, and visually represents the underlying biological and experimental frameworks to aid researchers in their evaluation and potential application of these novel inhibitors.
Comparative Efficacy Analysis
The novel 5-chloro-indole-2-carboxylate derivatives, particularly compound 3e , have demonstrated significant potency against various cancer cell lines and the target kinases, EGFR and BRAF. The following tables summarize the key quantitative data, comparing the in vitro efficacy of these novel compounds with the established inhibitors Erlotinib and Vemurafenib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Novel Compound 3e | EGFR | 68 | Erlotinib | EGFR | 80 |
| BRAFV600E | 35 | Vemurafenib | BRAFV600E | 30 | |
| Erlotinib | BRAFV600E | 60 | |||
| Novel Compound 3b | EGFR | 75 | |||
| BRAFV600E | 40 |
Data sourced from Al-Wahaibi et al., 2023.[1][2]
Table 2: Antiproliferative Activity (GI50, nM) Against Various Cancer Cell Lines
| Compound | Panc-1 (Pancreatic) | MCF-7 (Breast) | HT-29 (Colon) | A-549 (Lung) | Average GI50 |
| Novel Compound 3e | 25 | 28 | 33 | 30 | 29 |
| Novel Compound 3b | 30 | 32 | 35 | 33 | 31 |
| Erlotinib | 35 | 40 | 28 | 29 | 33 |
Data sourced from Al-Wahaibi et al., 2023.[1]
Key Findings:
-
Novel compound 3e demonstrates potent inhibitory activity against both EGFR and BRAFV600E kinases.[1][2]
-
Compound 3e exhibits superior or comparable antiproliferative activity against a panel of cancer cell lines when compared to Erlotinib.[1]
-
The novel series of 5-chloro-indole-2-carboxylates (3a-e) generally shows more potent anti-BRAFV600E activity than Erlotinib.[1][2]
-
Notably, compounds 3b and 3e have shown an 8-fold selectivity index for the EGFRT790M mutant over the wild-type EGFR, indicating potential for overcoming certain forms of resistance.[1][2]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Synthesis of 5-Chloro-indole-2-carboxylate Derivatives (General Protocol)
The synthesis of the novel compounds involves a multi-step process, beginning with the formation of the 5-chloroindole core. A general protocol for the synthesis of the ethyl 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylate derivatives is as follows:
-
Reductive Amination: A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and the desired amine is refluxed in absolute ethanol.[1]
-
Reduction: The intermediate imine is then reduced using sodium borohydride (NaBH4) to yield the secondary amine.[1]
-
Purification: The final product is purified using column chromatography.
For a more detailed synthesis protocol for a similar compound, ethyl 5-chloro-3-phenylindole-2-carboxylate, please refer to the procedure outlined in Organic Syntheses.[3]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human EGFR or BRAFV600E kinase
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds and reference inhibitors (Erlotinib, Vemurafenib)
-
Assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 2 µL of the kinase solution (enzyme diluted in assay buffer).
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., Panc-1, MCF-7, HT-29, A-549)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds and reference inhibitor (Erlotinib)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or reference inhibitor for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Visualizing the Mechanism and Workflow
To provide a clear understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway
Caption: Simplified EGFR-BRAF signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for validating the mechanism of action.
Conclusion and Future Directions
The presented data strongly support the mechanism of action of novel 5-chloro-indole-2-carboxylate derivatives, exemplified by compound 3e , as potent dual inhibitors of the EGFR and BRAF signaling pathways. Their superior or comparable in vitro efficacy against established clinical drugs highlights their potential as valuable lead compounds for the development of new anti-cancer therapies.
Further research should focus on comprehensive selectivity profiling against a broader panel of kinases to better understand potential off-target effects. Moreover, in vivo studies using xenograft models are crucial to validate the efficacy and pharmacokinetic properties of these compounds in a more complex biological system. The promising selectivity of compounds like 3e for the EGFRT790M mutant also warrants further investigation into their potential to overcome acquired resistance to current EGFR inhibitors. This class of compounds represents a promising avenue for the development of next-generation targeted cancer therapies.
References
A Comparative Performance Analysis of 5-Chloroindole-2-carboxylic Acid Derivatives Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Inhibitory Potential of 5-Chloroindole-2-carboxylic Acid Derivatives across Multiple Therapeutic Targets.
This guide provides a comprehensive performance benchmark of this compound derivatives against established inhibitors targeting key enzymes and cellular processes implicated in various diseases. The following sections present quantitative comparisons of inhibitory activities, detailed experimental protocols for the cited assays, and visual representations of the relevant biological pathways and experimental workflows to facilitate a thorough understanding of the therapeutic potential of this class of compounds.
Quantitative Performance Benchmarks
The inhibitory potency of this compound derivatives has been evaluated against several key biological targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these derivatives in comparison to well-established, clinically relevant inhibitors.
Glycogen Phosphorylase Inhibition
Glycogen phosphorylase is a critical enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes.
| Compound | Target Enzyme | IC50 (µM) |
| This compound Derivatives | ||
| 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative | Brain-type Glycogen Phosphorylase (PYGB) | 0.09027[1][2] |
| 5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide | Glycogen Phosphorylase | 0.020[3] |
| Known Inhibitors (Benchmarks) | ||
| CP-91149 | Glycogen Phosphorylase a (GPa) | 0.58[4] |
| Caffeine | Glycogen Phosphorylase a (GPa) | 145[4] |
| Ellagic Acid | Glycogen Phosphorylase a (GPa) | >100[4] |
EGFR and BRAF Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key components of signaling pathways that regulate cell proliferation and are frequently mutated in various cancers.
| Compound | Target Enzyme | IC50 (nM) |
| 5-Chloroindole-2-carboxylate Derivatives | ||
| Derivative 3b (p-pyrrolidin-1-yl) | EGFR | 74[5] |
| Derivative 3e (m-piperidin-1-yl) | EGFR | 68[5] |
| Derivative 3a | EGFR | 85[5] |
| Derivative 3c | EGFR | 89[5] |
| Derivative 3d | EGFR | 82[5] |
| Derivative 3e (m-piperidin-1-yl) | BRAF V600E | 35[5] |
| Known Inhibitors (Benchmarks) | ||
| Erlotinib | EGFR | 80[5] |
| Vemurafenib | BRAF V600E | 30[5] |
HIV-1 Integrase Inhibition
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus and a key target for antiretroviral therapy.
| Compound | Target Enzyme | IC50 (µM) |
| Indole-2-carboxylic Acid Derivatives | ||
| Derivative 17a | HIV-1 Integrase | 3.11[6] |
| Derivative 20a | HIV-1 Integrase | 0.13[7] |
| Known Inhibitors (Benchmarks) | ||
| Raltegravir | HIV-1 Replication (PBMCs) | 0.002 - 0.007 |
| Elvitegravir | HIV-1 Replication (Various) | 0.0007 - 0.0015 |
| Dolutegravir | HIV-1 Replication (PBMCs) | 0.00021 |
| Bictegravir | HIV-1 Replication (T-cell lines/Primary cells) | 0.0015 - 0.0024 |
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs.
| Compound | Activity | IC50 (µM) |
| Indole-based Derivatives | ||
| Pyrrole–indole hybrid 3h | Tubulin Polymerization Inhibition | 1.8[8] |
| Nortopsentin derivative 27q | Tubulin Polymerization Inhibition | 1.98[9] |
| Quinoline-indole derivative 32b | Tubulin Polymerization Inhibition | 2.09[9] |
| Known Inhibitors (Benchmarks) | ||
| Colchicine | Tubulin Polymerization Inhibition | 1.52 - 10.6[10][11] |
| Paclitaxel | Tubulin Polymerization Inhibition | ~10 |
| Vincristine | Tubulin Polymerization Inhibition | ~1-5 |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Glycogen Phosphorylase Inhibition Assay
This assay measures the activity of glycogen phosphorylase by monitoring the colorimetric determination of inorganic phosphate derived from glucose 1-phosphate.
-
Enzyme and Compound Preparation : Rabbit muscle glycogen phosphorylase a (GPa) is dissolved in a 50 mM HEPES buffer (pH 7.2). Test compounds, including this compound derivatives and known inhibitors, are dissolved in DMSO.
-
Incubation : In a 96-well plate, the GPa solution (e.g., 0.38 U/mL) is incubated with various concentrations of the test compounds for 15 minutes at 37°C.
-
Reaction Initiation : The enzymatic reaction is initiated by adding a buffer solution (50 mM HEPES, pH 7.2) containing 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose 1-phosphate, and 0.25 mg/mL glycogen. The reaction mixture is incubated for 30 minutes at 37°C.[12]
-
Detection : After incubation, a reagent for colorimetric phosphate quantitation (e.g., BIOMOL® Green) is added to the reaction mixture.
-
Data Analysis : The absorbance is measured in a microplate reader at 620 nm. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[12]
EGFR/BRAF Kinase Inhibition Assay
This assay determines the ability of compounds to inhibit the kinase activity of EGFR and BRAF.
-
Assay Principle : The assay measures the phosphorylation of a substrate by the respective kinase. The inhibition of this phosphorylation by the test compounds is quantified.
-
Reaction Components : The reaction mixture typically includes the recombinant human EGFR or BRAF V600E enzyme, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
-
Incubation : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified period.
-
Detection : The amount of phosphorylated substrate is quantified using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format. For example, an ADP-Glo™ Kinase Assay can be used, which measures ADP formation as an indicator of kinase activity.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 values are determined by fitting the data to a dose-response curve.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the inhibition of the strand transfer step of HIV-1 integration.
-
Assay Principle : This is a non-radioactive, ELISA-based assay. A double-stranded donor substrate (DS) DNA, mimicking the HIV-1 LTR U5 end with a biotin label, is immobilized on a streptavidin-coated 96-well plate. Recombinant HIV-1 integrase is added, which, if active, will ligate the DS DNA to a target substrate (TS) DNA that has a 3'-end modification (e.g., Digoxigenin).
-
Assay Procedure :
-
The biotinylated DS DNA is added to the streptavidin-coated wells and incubated.
-
After washing, recombinant HIV-1 integrase is added and incubated.
-
Test compounds and a known inhibitor (e.g., Raltegravir) are added at various concentrations.
-
The Digoxigenin-labeled TS DNA is added to initiate the strand transfer reaction.
-
The plate is washed to remove unreacted components.
-
An HRP-labeled anti-Digoxigenin antibody is added to detect the integrated TS DNA.
-
A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
-
Data Analysis : The absorbance is read at 450 nm. The IC50 values are calculated from the dose-response curves.[13]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
-
Assay Principle : The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or through a fluorescence-based method where a fluorescent reporter binds to polymerized microtubules.
-
Reaction Setup :
-
Purified tubulin (e.g., >99% pure bovine tubulin) is reconstituted in a G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP plus 5% glycerol).
-
The reconstituted tubulin is added to a pre-warmed 96-well plate.
-
Test compounds (this compound derivatives and known inhibitors like colchicine or paclitaxel) are added at varying concentrations.
-
-
Measurement : The absorbance at 340 nm is recorded every 60 seconds for one hour at 37°C using a microplate reader.
-
Data Analysis : The rate of polymerization and the maximum polymer mass are determined from the resulting polymerization curves. The IC50 value for the inhibition of tubulin polymerization is calculated by comparing the extent of polymerization in the presence of the inhibitor to the control.
Visualizing Mechanisms and Workflows
To further elucidate the context of these findings, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.
Caption: EGFR-BRAF signaling pathway and points of inhibition.
Caption: HIV life cycle focusing on the role of integrase.
Caption: General experimental workflow for enzyme inhibition assays.
References
- 1. A Novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Validation of Target PYGB | MDPI [mdpi.com]
- 2. A Novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Potential Therapeutic Effect on Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives as potent glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liver glycogen phosphorylase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Comparative Cross-Reactivity Profiling of 5-Chloroindole-2-carboxylic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various compounds derived from 5-Chloroindole-2-carboxylic acid. The information is intended to assist researchers in evaluating the selectivity of these compounds and understanding their potential for off-target effects. The data presented is compiled from published experimental findings.
Introduction
This compound is a versatile scaffold used in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory and analgesic drugs. More recently, specific derivatives have been investigated as potent inhibitors of protein kinases, such as EGFR and BRAF, which are critical targets in oncology. However, a crucial aspect of drug development is understanding the selectivity of these compounds and their potential for cross-reactivity with other cellular targets, which can lead to unforeseen side effects. This guide aims to provide a comparative analysis of the cross-reactivity profiles of several this compound-based compounds to aid in the selection and development of more specific therapeutic agents.
Data Presentation
The following tables summarize the inhibitory activities of various this compound derivatives against their intended targets and key off-targets.
Table 1: Kinase Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Wild-Type EGFR IC50 (nM) | Selectivity Index (WT EGFR / Target) |
| 3a | EGFRT790M | 75 | >1000 | >13.3 |
| BRAFV600E | 45 | |||
| 3b | EGFRT790M | 72 | >1000 | >13.9 |
| BRAFV600E | 38 | |||
| 3c | EGFRT790M | 81 | >1000 | >12.3 |
| BRAFV600E | 52 | |||
| 3d | EGFRT790M | 89 | >1000 | >11.2 |
| BRAFV600E | 67 | |||
| 3e | EGFRT790M | 68 | >1000 | >14.7 |
| BRAFV600E | 35 | |||
| Erlotinib | EGFRT790M | 80 | 20 | 0.25 |
| BRAFV600E | 60 | |||
| Vemurafenib | BRAFV600E | 30 | - | - |
Selectivity Index is calculated as the ratio of the IC50 for the wild-type enzyme to the IC50 for the target mutant enzyme. A higher selectivity index indicates greater selectivity for the mutant over the wild-type.
Table 2: Inhibitory Activity of Dibenzoxazepinone Derivatives of this compound against Glycogen Phosphorylase
| Compound ID | Target Enzyme | IC50 (nM)[1] |
| Ia | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 580 ± 20 |
| Ib | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 380 ± 10 |
| Ic | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 750 ± 30 |
| Id | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 266 ± 1 |
| Ie | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 620 ± 20 |
| If | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 980 ± 40 |
| Ig | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | >1000 |
| PSN-357 (Control) | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 420 ± 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (EGFR and BRAF)
This protocol is adapted from luminescence-based kinase assays that quantify the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR (wild-type and T790M mutant) and BRAF (V600E mutant) enzymes.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Peptide substrate specific for each kinase.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the kinase assay buffer. The final DMSO concentration in the reaction should be kept below 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO for control) to the wells of the plate.
-
Add 10 µL of a master mix containing the specific peptide substrate and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted kinase enzyme to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Glycogen Phosphorylase Inhibition Assay
This protocol is based on a colorimetric method that measures the release of inorganic phosphate during the glycogen synthesis reaction.[1]
Materials:
-
Rabbit muscle glycogen phosphorylase a (RMGPa).
-
HEPES buffer (50 mM, pH 7.2).
-
Test compounds dissolved in DMSO.
-
Glucose-1-phosphate.
-
Glycogen.
-
BIOMOL® Green reagent for phosphate detection.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 620 nm.
Procedure:
-
Enzyme and Compound Incubation:
-
In a 96-well plate, add the RMGPa enzyme solution (e.g., 0.38 U/mL in HEPES buffer).
-
Add the test compounds at various concentrations.
-
Incubate for 15 minutes at 37°C.
-
-
Initiation of Enzymatic Reaction:
-
Start the reaction by adding a substrate solution containing glucose-1-phosphate and glycogen in HEPES buffer.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Phosphate Detection:
-
Add BIOMOL® Green reagent to the reaction mixture to quantify the amount of inorganic phosphate released.
-
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
The absorbance is proportional to the amount of phosphate produced and reflects the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Inhibition by a this compound derivative.
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
References
Safety Operating Guide
Essential Safety and Operational Guide for 5-Chloroindole-2-carboxylic acid
This document provides immediate safety, handling, and disposal protocols for 5-Chloroindole-2-carboxylic acid, tailored for research and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[2]
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Equipment | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[3] | Inspect gloves for suitability and breakthrough time before use.[2] |
| Respiratory Protection | A certified particle filtering half mask (e.g., N95) or a half mask with appropriate filters. | Required when engineering controls are insufficient or when handling large quantities. |
| Body Protection | A long-sleeved lab coat or chemical-resistant suit. | Certified workwear according to EN ISO 27065 is recommended. |
Experimental Handling Protocols
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
2. Safe Handling Practices:
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Some sources recommend refrigeration or storage at 5°C.[2][5]
Emergency and Disposal Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Clean mouth with water and rinse thoroughly. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Do not empty into drains.[1]
Visual Workflow Guides
The following diagrams illustrate the procedural flow for handling and emergency response.
Caption: Procedural workflow for safely handling this compound.
Caption: Logical flow for responding to an exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
